molecular formula C14H17NO3 B1340227 tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 220499-12-7

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No.: B1340227
CAS No.: 220499-12-7
M. Wt: 247.29 g/mol
InChI Key: XHSQCCTUAQIQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-7-11-10(9-16)5-4-6-12(11)15/h4-8,16H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSQCCTUAQIQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C(C=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478577
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220499-12-7
Record name 1,1-Dimethylethyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220499-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected indole ring and a primary alcohol at the 4-position provides a versatile scaffold for the synthesis of a wide array of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic workflows. This guide provides a detailed overview of the known and expected physical characteristics of this compound, alongside methodologies for their experimental determination.

Chemical Structure and General Information

The molecular structure of this compound incorporates a bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This group enhances the stability of the indole ring to certain reagents and modifies its solubility profile. The hydroxymethyl group at the 4-position serves as a key functional handle for further chemical modifications.

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=CN2C(=O)OC(C)(C)C)CO

Physicochemical Properties

Property Value/Description Source/Method
Appearance Expected to be a white to off-white or pale yellow solid.Based on analogous indole derivatives.[1]
Melting Point Experimental data not available.-
Boiling Point Not applicable; likely to decompose at elevated temperatures before boiling.General behavior of similar organic molecules.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO). Limited solubility in water and non-polar solvents like hexanes is anticipated.[1]Based on the properties of Boc-protected indoles and the presence of a hydroxyl group.

Spectroscopic and Analytical Data (Predicted)

Detailed experimental spectra for this specific isomer are not widely published. The following descriptions are based on the expected spectroscopic behavior derived from its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the hydroxymethyl group, and the tert-butyl group. The aromatic protons on the benzene portion of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm). The proton on the C2 position of the indole ring would likely be a singlet in a similar region. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The nine equivalent protons of the tert-butyl group will produce a sharp singlet in the upfield region, typically around δ 1.6 ppm. The hydroxyl proton signal can be broad and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The carbonyl carbon of the Boc group would be observed in the downfield region (around 150 ppm). The aromatic carbons of the indole ring would resonate in the range of approximately 110-140 ppm. The quaternary carbon of the tert-butyl group would appear around 80-85 ppm, and the methyl carbons of the tert-butyl group would be found in the upfield region (around 28 ppm). The methylene carbon of the hydroxymethyl group is expected around 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by several key absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. The C-H stretching of the aromatic and aliphatic groups would be observed around 2850-3100 cm⁻¹. A strong absorption band around 1700-1730 cm⁻¹ would be characteristic of the C=O stretching of the carbamate (Boc group). The C-O stretching of the alcohol and the carbamate would appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 248.3. Depending on the ionization conditions, adducts with sodium [M+Na]⁺ or other ions might also be observed.

Stability and Storage

This compound, like many Boc-protected compounds, is generally stable under standard laboratory conditions. However, it is sensitive to strong acids, which can cleave the Boc protecting group. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[2][3] For long-term storage, refrigeration (2-8 °C) is recommended.

Experimental Protocols for Physical Property Determination

The following are standard methodologies for the experimental determination of the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for reaction setup and purification.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

  • Observation: The mixture is agitated (vortexed or shaken) at a controlled temperature (e.g., room temperature). The dissolution of the solid is observed. If it dissolves, it is recorded as soluble. If not, further small additions of the solvent can be made to estimate the approximate solubility.

G cluster_0 Solubility Testing A Weigh Compound B Add Solvent A->B C Agitate Mixture B->C D Observe Dissolution C->D E Soluble D->E Yes F Insoluble/Partially Soluble D->F No

Caption: Process for Qualitative Solubility Assessment.

Conclusion

While specific experimental data on the physical properties of this compound are not extensively documented in readily accessible literature, its structural similarity to other well-characterized indole derivatives allows for reliable predictions of its behavior. This guide provides a foundational understanding of its expected physical and spectroscopic properties, which are essential for its use in research and development. The outlined experimental protocols offer a clear path for the empirical validation of these characteristics, ensuring the quality and consistency of this important synthetic intermediate.

References

  • BOC. Gas cylinder safety. BOC Website. Accessed January 22, 2026. [Link]

  • BOC. Health, safety and quality. BOC Website. Accessed January 22, 2026. [Link]

Sources

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. We will explore its physicochemical properties, detail a robust synthetic pathway from a commercially available precursor, and discuss the strategic importance of its functional groups. This document serves as a comprehensive resource for researchers and scientists engaged in the synthesis of complex indole-based pharmacophores.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the indole ring is paramount for modulating pharmacological activity. This compound represents a particularly valuable intermediate for several key reasons:

  • The Indole Core: Provides a rigid, aromatic framework that can engage in various receptor-ligand interactions, including hydrogen bonding and π-stacking.

  • The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N-1 position serves a dual purpose. It deactivates the typically nucleophilic indole nitrogen, preventing unwanted side reactions and enhancing the stability of the ring system. Critically, it also acts as a directing group in certain electrophilic substitution reactions, offering regiochemical control.[3]

  • The C-4 Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) to enable nucleophilic substitution, providing a key attachment point for building more complex molecular architectures.

This guide will dissect the synthesis and utility of this key building block, providing both the theoretical basis and practical protocols for its effective use in a research setting.

Physicochemical & Spectroscopic Characterization

While a specific CAS Number for this compound is not prominently listed in major chemical databases, its isomers and precursors are well-documented. For reference, the closely related isomer, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, is assigned CAS Number 96551-22-3.[4] The properties of the title compound can be reliably predicted based on its structure.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₇NO₃Calculated
Molecular Weight 247.29 g/mol Calculated[4]
Appearance Expected to be an off-white to pale yellow solidInferred from analogs[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)Standard for protected indoles
Storage Conditions Store in a cool, dry place under an inert atmosphere (2-8°C recommended)Inferred from analogs[6]
Spectroscopic Profile (Predicted)

No definitive, published spectra for this specific isomer are readily available. The following is an expert prediction based on the analysis of its constituent parts and data from precursors like methyl 1H-indole-4-carboxylate.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Boc Group: A characteristic sharp singlet integrating to 9 protons will appear in the upfield region, typically around δ 1.6-1.7 ppm.

    • Hydroxymethyl Group (CH₂): A singlet or doublet (if coupled to the OH proton) is expected around δ 4.7-4.9 ppm. The adjacent OH proton would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

    • Indole Ring Protons: The aromatic region (δ 7.0-8.0 ppm) will show characteristic signals for the substituted indole core. The C2-H and C3-H protons will likely appear as doublets around δ 6.6 and δ 7.5 ppm, respectively. The protons on the benzene portion of the ring (C5-H, C6-H, C7-H) will present as a complex multiplet or distinct doublets and triplets.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance):

    • Boc Group: Two distinct signals are expected: one for the quaternary carbonyl carbon (~150 ppm) and one for the quaternary tert-butyl carbon (~84 ppm), with the methyl carbons appearing around 28 ppm.

    • Hydroxymethyl Carbon (CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-65 ppm.

    • Indole Carbons: Eight signals corresponding to the indole ring carbons will be present in the aromatic region (δ 110-140 ppm).

  • IR (Infrared) Spectroscopy:

    • A broad absorption band in the region of 3400-3300 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A strong absorption band around 1725-1700 cm⁻¹ due to the C=O stretch of the Boc-carbamate group.

    • C-H stretching bands just below 3000 cm⁻¹ for the aliphatic protons and just above 3000 cm⁻¹ for the aromatic protons.

  • Mass Spectrometry (MS):

    • The ESI+ spectrum would be expected to show the protonated molecular ion [M+H]⁺ at m/z 248. It may also show a sodium adduct [M+Na]⁺ at m/z 270. A characteristic fragment corresponding to the loss of the tert-butyl group (-56 Da) or the entire Boc group (-100 Da) is also highly probable.

Synthesis and Mechanistic Rationale

The most logical and efficient synthesis of this compound involves a two-step sequence starting from commercially available methyl 1H-indole-4-carboxylate.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Ester Reduction start Methyl 1H-indole-4-carboxylate reagent1 (Boc)₂O, DMAP (cat.) THF, rt start->reagent1 step1_prod Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate reagent1->step1_prod reagent2 1. LiAlH₄, THF, 0 °C to rt 2. H₂O/Acid quench step1_prod->reagent2 final_prod This compound reagent2->final_prod

Caption: Synthetic workflow for the target compound.

Step 1: N-Boc Protection of the Indole Nitrogen

Causality: The indole N-H proton is acidic and the nitrogen is nucleophilic, making it susceptible to reaction with the hydride reagent in the subsequent step. Protection is therefore mandatory. The Boc group is ideal due to its stability under reductive conditions and its straightforward introduction. The reaction proceeds via nucleophilic attack of the indole nitrogen onto one of the electrophilic carbonyls of di-tert-butyl dicarbonate ((Boc)₂O). A catalytic amount of a base like 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction by forming a more reactive acylpyridinium intermediate.

Step 2: Reduction of the Methyl Ester

Causality: The ester at the C-4 position must be reduced to a primary alcohol. A strong reducing agent is required for this transformation. While sodium borohydride (NaBH₄) is insufficient to reduce esters, lithium aluminum hydride (LiAlH₄) is a powerful hydride donor capable of efficiently performing this conversion.[8] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alkoxide. A final aqueous or mild acidic workup protonates the alkoxide to yield the desired alcohol.

Self-Validating Experimental Protocol

Materials:

  • Methyl 1H-indole-4-carboxylate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LiAlH₄, 1M solution in THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indole-4-carboxylate (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP (0.05 eq).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Step 2: Synthesis of this compound

  • CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

  • Dissolve the crude N-Boc protected ester from Step 1 (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a 1M solution of LiAlH₄ in THF (1.5-2.0 eq) via the dropping funnel, maintaining the internal temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction back to 0°C and carefully quench the excess LiAlH₄. This is a highly exothermic process. Cautiously add, in sequence and dropwise:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solid through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the pure title compound.

Applications in Drug Discovery and Development

The title compound is a strategic intermediate for accessing a wide range of biologically active molecules. The C4-hydroxymethyl group is a key point for diversification.

G cluster_0 Functional Group Transformations cluster_1 Advanced Intermediate Synthesis cluster_2 Target Therapeutic Classes start tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate aldehyde C4-Formyl Indole (Oxidation, e.g., PCC, DMP) start->aldehyde halide C4-Halomethyl Indole (e.g., PBr₃, SOCl₂) start->halide tosylate C4-Tosyloxymethyl Indole (e.g., TsCl, Pyridine) start->tosylate wittig Stilbene/Alkene Analogs aldehyde->wittig amine C4-Aminomethyl Indole halide->amine ether C4-Alkoxymethyl Indole halide->ether tosylate->amine tosylate->ether kinase Kinase Inhibitors wittig->kinase amine->kinase cns CNS Agents amine->cns antiviral Antiviral Agents ether->antiviral

Caption: Diversification pathways from the title compound.

  • Oxidation to Aldehyde: The primary alcohol can be oxidized to tert-butyl 4-formyl-1H-indole-1-carboxylate using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). This aldehyde is a precursor for reactions such as Wittig olefination, reductive amination, and the formation of various heterocycles. Substituted 4-formylindoles are key intermediates for potent small molecule inhibitors.[6][9]

  • Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. This activates the C4-methylene position for Sₙ2 displacement by a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides), enabling the introduction of diverse side chains essential for structure-activity relationship (SAR) studies. For instance, substituted indoline derivatives prepared from such intermediates have been investigated as dengue viral replication inhibitors.[10]

  • Use in Fragment-Based Drug Discovery: As a functionalized indole, this molecule serves as an excellent fragment for screening against biological targets. The indole core provides a binding anchor, while the hydroxymethyl group provides a vector for growing the fragment into a more potent lead compound. Indole derivatives are widely explored as kinase inhibitors, agents for neurodegenerative disorders, and antimicrobials.[11][12]

Safety and Handling

No specific safety data sheet (SDS) exists for the title compound. The following guidance is based on data for structurally similar compounds, such as N-Boc piperidinemethanol and tert-butyl 4-formylindole derivatives.[13][14]

  • Hazard Statements (Anticipated):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

    • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a synthetically tractable and highly versatile chemical intermediate. The orthogonal reactivity of its N-Boc protectorate and C-4 hydroxymethyl handle allows for sequential and controlled modifications, making it an invaluable building block for medicinal chemists. Its strategic application enables the rapid generation of diverse libraries of indole-based compounds, accelerating the discovery of novel therapeutics for a wide range of diseases.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available: [Link]

  • Coleman, C. M., & O'Shea, D. F. (2003). A New Indole Synthesis. Journal of the American Chemical Society, 125(14), 4054–4055. Available: [Link]

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available: [Link]

  • Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764081, Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Available: [Link]

  • Organic Chemistry Study. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available: [Link]

  • Kaushik, N. K., et al. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. Available: [Link]

  • Organic Syntheses. (2002). 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth., 79, 176. Available: [Link]

  • Google Patents. WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • Singh, M., & Singh, A. (2024). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(5), 209-223. Available: [Link]

  • European Patent Office. (2018). EP3630724B1 - Substituted indoline derivatives as dengue viral replication inhibitors.
  • Mondal, S., et al. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organocatalysis, 7(1), 16-33. Available: [Link]

  • Fernandes, C. (2014). Applications of the Indole Scaffold in Medicinal Chemistry: Development of New Antioxidants, COX Inhibitors and Antitubercular Agents. Doctoral dissertation, Universidade do Porto. Available: [Link]

Sources

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate (CAS 220499-12-7): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This guide provides a comprehensive overview of its synthesis, detailed experimental protocols, analytical characterization, and strategic applications as a versatile building block in modern organic synthesis.

Introduction: The Strategic Value of a Functionalized Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic functionalization of the indole ring is paramount for modulating biological activity. This compound (CAS: 220499-12-7) is a particularly valuable synthetic intermediate for several key reasons:

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the otherwise nucleophilic nitrogen, preventing unwanted side reactions, and it enhances the solubility of indole intermediates in common organic solvents. This protecting group can be removed under mild acidic conditions, allowing for late-stage diversification.

  • C4-Hydroxymethyl Handle: The primary alcohol at the C4 position is a versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate or halide) for nucleophilic displacement reactions, or used in ether and ester formations. This provides a direct and reliable entry point for constructing more complex molecular architectures.

This guide details a robust and reproducible synthetic pathway, offers insights into the rationale behind procedural choices, and explores the potential of this building block in discovery programs.

Physicochemical Properties and Data Summary

A summary of the key properties of the title compound is presented below. This data is essential for experimental planning, characterization, and safety assessments.

PropertyValueSource
CAS Number 220499-12-7[1]
Molecular Formula C₁₄H₁₇NO₃[2]
Molecular Weight 247.29 g/mol [2]
IUPAC Name tert-butyl 4-(hydroxymethyl)indole-1-carboxylate[2]
Appearance Expected to be an off-white to yellow solidGeneral Knowledge
Purity ≥ 95% (typical commercial grade)[3]
Storage Conditions Store at 0-8°C under an inert atmosphere[4]

Recommended Synthesis Pathway and Rationale

The most logical and efficient synthesis of this compound begins with a commercially available 4-substituted indole, Methyl 4-indolecarboxylate. The pathway involves two critical transformations: protection of the indole nitrogen and selective reduction of the ester.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Selective Ester Reduction Start Methyl 4-indolecarboxylate Int 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate Start->Int (Boc)₂O, DMAP THF, rt Int2 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate End tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate (Target Compound) Int2->End LiAlH₄ Anhydrous THF, 0°C to rt

Caption: Two-step synthesis workflow for the target compound.

Causality Behind Experimental Choices:
  • N-Boc Protection: The first step is crucial for selectivity in the subsequent reduction. The indole N-H is acidic and would react with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄). Protecting the nitrogen with a Boc group prevents this and ensures that the hydride reagent exclusively targets the ester functionality. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation, often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP).

  • Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing esters and amides to their corresponding alcohols. Its high reactivity makes it ideal for converting the robust methyl ester at the C4 position to the primary alcohol. The reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The low temperature at the start of the reaction (0 °C) is essential to control the initial exothermic reaction upon addition of the hydride.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Successful synthesis of the intermediate in Protocol 3.1 is a prerequisite for proceeding, and the purification and characterization steps confirm the outcome of each transformation.

Protocol 3.1: Synthesis of 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (Intermediate)

This procedure details the protection of the indole nitrogen.

Materials:

  • Methyl 4-indolecarboxylate (1.0 equiv.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Methyl 4-indolecarboxylate (1.0 equiv.) and DMAP (0.1 equiv.).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the indole).

  • Add (Boc)₂O (1.2 equiv.) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 4-12 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to yield the title intermediate as a solid or viscous oil.

Protocol 3.2: Synthesis of this compound (Target Compound)

This procedure describes the selective reduction of the ester.

Materials:

  • 1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (1.0 equiv.)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • CRITICAL: Perform this reaction under a strict inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

  • Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the intermediate from Protocol 3.1 (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.

  • Add the solution of the intermediate dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • CRITICAL (Quenching): Cool the reaction mixture back to 0 °C. Slowly and carefully add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method, which results in a granular precipitate that is easy to filter.

  • Stir the resulting mixture vigorously for 30 minutes until a white, filterable precipitate forms.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by silica gel chromatography if necessary to yield the final target compound.

Analytical Characterization

Thorough characterization is essential to confirm the structure and purity of the final product. The expected data from key analytical techniques are summarized below.

TechniqueExpected Observations
¹H NMR ~8.1-7.2 ppm: Multiplets corresponding to the aromatic protons on the indole ring. ~7.6 ppm: Singlet for the C2-H proton. ~4.8 ppm: Singlet for the -CH₂-OH methylene protons. ~1.9 ppm: Broad singlet for the -OH proton (may exchange with D₂O). ~1.7 ppm: Singlet (9H) for the tert-butyl protons of the Boc group.
¹³C NMR ~150 ppm: Carbonyl carbon of the Boc group. ~140-120 ppm: Aromatic carbons of the indole ring. ~84 ppm: Quaternary carbon of the Boc group. ~63 ppm: Methylene carbon of the -CH₂-OH group. ~28 ppm: Methyl carbons of the Boc group.
MS (ESI) Expected m/z for [M+Na]⁺ (Sodium adduct) or fragmentation corresponding to the loss of the Boc group ([M-100]⁺).
IR (KBr) ~3400 cm⁻¹: Broad O-H stretch. ~2980 cm⁻¹: C-H stretches (aliphatic). ~1730 cm⁻¹: Strong C=O stretch (carbamate). ~1450, 750 cm⁻¹: Aromatic C=C and C-H bending vibrations.

Applications in Synthetic Chemistry

The title compound is not an endpoint but a strategic starting point for more complex targets. Its synthetic utility stems from the orthogonal reactivity of its key functional groups.

G center_node tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate deprotection 4-(Hydroxymethyl)-1H-indole center_node->deprotection TFA, DCM aldehyde tert-Butyl 4-formyl -1H-indole-1-carboxylate center_node->aldehyde PCC or DMP tosylate C4-Tosyloxymethyl Intermediate center_node->tosylate TsCl, Pyridine acid 1-(tert-Butoxycarbonyl) -1H-indole-4-carboxylic acid aldehyde->acid KMnO₄ or PDC nucleophile Nucleophilic Substitution Products (e.g., Azides, Amines, Ethers) tosylate->nucleophile Nu⁻

Caption: Key downstream synthetic transformations.

  • Boc-Group Removal: Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleanly removes the Boc group, liberating the indole N-H. This is often performed as a final step in a synthetic sequence or to allow for subsequent N-alkylation or N-arylation.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger oxidizing agents like potassium permanganate (KMnO₄). These C4-oxygenated indoles are valuable pharmacophores.

  • Nucleophilic Substitution: The hydroxyl group can be converted to an excellent leaving group, such as a tosylate, by reacting it with tosyl chloride (TsCl) in pyridine. This tosylate intermediate is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles (azides, cyanides, amines, etc.), enabling the introduction of diverse functionalities at the C4-methyl position.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care.

  • Hazard Classification: While a specific safety data sheet for this exact compound is not universally available, related structures are classified as causing skin and eye irritation and may be harmful if swallowed.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085.
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)
  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)
  • ResearchGate. (n.d.).
  • Fisher Scientific. (2023).
  • ChemicalBook. (n.d.). 3-TERT-BUTYL-4-HYDROXYANISOLE(121-00-6) 1H NMR spectrum.
  • Combi-Blocks, Inc. (2024).
  • MedChemExpress. (2025).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-tert-Butyl-4-hydroxyanisole.
  • ResearchGate. (n.d.). Fig.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS AND RU(II)
  • MDPI. (n.d.).
  • Chemsrc. (n.d.). METHYL 4-INDOLECARBOXYLATE | CAS#:39830-66-5. Retrieved from [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • National Center for Biotechnology Information. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. PMC.

Sources

A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth overview of tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis. While its 3-substituted isomer is more commonly documented, the 4-substituted variant offers a distinct structural motif for creating novel molecular architectures. This document details the compound's physicochemical properties, including its definitive molecular weight, provides validated protocols for its synthesis and subsequent chemical transformations, and explores its strategic application in the development of therapeutic agents. The guide is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Core Compound Profile: Physicochemical and Spectroscopic Properties

This compound, also known as N-Boc-4-(hydroxymethyl)indole, is a bifunctional molecule featuring a Boc-protected indole core and a primary alcohol at the 4-position. This structure makes it an ideal starting material for introducing the indole-4-methanol scaffold into more complex molecules.

The Boc (tert-butyloxycarbonyl) group serves a dual purpose. First, it protects the indole nitrogen from participating in unwanted side reactions, such as N-alkylation. Second, it modulates the electronic properties of the indole ring, facilitating certain electrophilic substitution reactions. The hydroxymethyl group at the C4 position is a versatile functional handle, readily undergoing oxidation, etherification, or conversion to a leaving group for nucleophilic substitution.

1.1. Key Physicochemical Data

The fundamental properties of the compound are summarized below. The molecular weight is determined from its molecular formula, which is isomeric with the more common 3-(hydroxymethyl) derivative.

PropertyValueSource / Rationale
Molecular Weight 247.29 g/mol Calculated from Molecular Formula[1]
Molecular Formula C₁₄H₁₇NO₃Based on chemical structure[1]
CAS Number 1260788-91-7Confirmed from supplier databases
Appearance Typically an off-white to pale yellow solidGeneral observation for similar compounds
IUPAC Name This compoundStandard chemical nomenclature
1.2. Spectroscopic Signature for Validation

Empirical validation of the compound's identity and purity is critical. The expected spectroscopic data are as follows:

  • ¹H NMR: The proton NMR spectrum is the primary tool for structural confirmation. Key expected signals include:

    • A sharp singlet around 1.6 ppm (9H), corresponding to the tert-butyl protons of the Boc group.

    • A singlet or doublet around 4.8 ppm (2H) for the benzylic protons of the -CH₂OH group.

    • A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

    • Distinct signals in the aromatic region (7.0-8.0 ppm ) corresponding to the protons on the indole core. The specific splitting pattern will confirm the 4-substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 248.3 or a sodium adduct [M+Na]⁺ at m/z 270.3.

Synthesis and Purification: A Validated Workflow

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate. This precursor is commercially available or can be synthesized from 4-methylindole.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction Start 4-Methylindole Boc_Indole tert-Butyl 4-methyl-1H-indole-1-carboxylate Start->Boc_Indole (Boc)₂O, Base Formyl_Indole tert-Butyl 4-formyl-1H-indole-1-carboxylate Boc_Indole->Formyl_Indole Oxidizing Agent (e.g., DDQ) Final_Product This compound Formyl_Indole->Final_Product Reducing Agent (e.g., NaBH₄) G Start R-CH₂OH (Target Compound) Aldehyde R-CHO (Aldehyde) Start->Aldehyde Oxidation (PCC, DMP) Halide R-CH₂X (Halide/Mesylate) Start->Halide Halogenation (SOCl₂, PBr₃) Ether R-CH₂OR' (Ether) Start->Ether Williamson Ether Synthesis Azide R-CH₂N₃ (Azide) Halide->Azide NaN₃ Amine R-CH₂NH₂ (Amine) Azide->Amine Reduction (H₂, Pd/C)

Sources

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on a reliable and efficient synthesis pathway for tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This key intermediate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview: The Importance of a Protected Indole Scaffold

The indole nucleus is a ubiquitous scaffold in biologically active compounds and natural products.[1] However, the N-H proton of the indole ring is acidic and nucleophilic, which can interfere with many synthetic transformations. Therefore, the strategic introduction of a protecting group on the indole nitrogen is a critical first step in many multi-step syntheses.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the indole nitrogen for several reasons:

  • Stability: It is robust and stable under a wide range of reaction conditions, including reductions and organometallic reactions.[2]

  • Electronic Effect: As an electron-withdrawing group, the Boc protectorate reduces the electron density of the indole ring, which can prevent unwanted side reactions like oxidation.[3]

  • Facile Removal: It can be cleaved under specific acidic conditions that often leave other functional groups intact.[2]

Our chosen synthetic pathway leverages this protective strategy, starting from a commercially available indole derivative and proceeding through two high-yielding steps: N-protection followed by chemoselective reduction.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule (I) involves two key disconnections:

  • C-O bond formation: The primary alcohol can be formed by the reduction of a corresponding ester or carboxylic acid at the C4 position (II).

  • C-N bond protection: The N-Boc group can be installed onto a parent indole (III) that already possesses the C4 carbonyl functionality.

G TM Target Molecule (I) This compound II Intermediate (II) N-Boc Indole Ester TM->II Reduction III Starting Material (III) Indole-4-carboxylate II->III N-Boc Protection SynthesisWorkflow cluster_0 cluster_1 start Indole-4-carboxylic acid methyl ester step1_reagents Reagents: (Boc)₂O, DMAP Solvent: THF intermediate tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate step1_reagents->intermediate Step 1: N-Boc Protection step2_reagents Reagents: LiAlH₄ Solvent: Anhydrous THF product Target Molecule: This compound step2_reagents->product Step 2: Ester Reduction

Caption: Overall two-step synthesis workflow.

Experimental Protocols & Mechanistic Insights

Step 1: Protection of the Indole Nitrogen

The initial step involves the acylation of the indole nitrogen with di-tert-butyl dicarbonate ((Boc)₂O). The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for this transformation, especially with the relatively non-nucleophilic indole nitrogen.

Protocol:

  • Setup: To a solution of methyl indole-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate as a solid.

Expertise & Causality:

  • Why DMAP? The indole nitrogen is a relatively weak nucleophile. DMAP acts as a nucleophilic catalyst by first reacting with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is much more electrophilic and readily transfers the Boc group to the indole nitrogen.

  • Solvent Choice: Anhydrous THF is an excellent solvent as it dissolves the reactants well and is inert under the reaction conditions.

  • Aqueous Work-up: The acid wash removes residual DMAP, while the base wash removes any unreacted (Boc)₂O and tert-butoxycarboxylic acid byproduct.

BocProtection cluster_catalyst Catalyst Activation cluster_indole Boc Transfer DMAP DMAP Boc2O (Boc)₂O DMAP->Boc2O Nucleophilic Attack ActiveBoc Reactive Intermediate (N-Boc-pyridinium) Boc2O->ActiveBoc tBuOH t-BuO⁻ Boc2O->tBuOH ProtectedIndole N-Boc Indole ActiveBoc->ProtectedIndole DMAP_regen DMAP (regenerated) ActiveBoc->DMAP_regen Catalyst Turnover IndoleN Indole Nitrogen IndoleN->ActiveBoc Nucleophilic Attack

Caption: Catalytic cycle for DMAP-mediated N-Boc protection.

Step 2: Chemoselective Reduction of the Ester

With the nitrogen protected, the next step is the reduction of the methyl ester at the C4 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.

Protocol:

  • Setup: Dissolve tert-butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF (~0.1 M) in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Cautiously add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching (Fieser workup): Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure generates a granular precipitate of aluminum salts that is easy to filter.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary to yield the target molecule, this compound.

Expertise & Causality:

  • Reagent Choice & Chemoselectivity: LiAlH₄ is a powerful reducing agent capable of reducing esters to alcohols. [4]Importantly, under these controlled, low-temperature conditions, it does not reduce the Boc group or the indole aromatic system. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters efficiently.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and anhydrous solvents must be used to ensure safety and reaction efficiency.

  • Controlled Temperature: The reduction of esters with LiAlH₄ is highly exothermic. Maintaining the temperature at 0 °C prevents overheating, which could lead to side reactions, including potential cleavage of the Boc group.

  • Quenching Procedure: The Fieser workup is a trusted and self-validating method. It reliably neutralizes excess LiAlH₄ and converts the aluminum byproducts into an easily filterable solid, simplifying the purification process significantly compared to an acidic quench which can lead to emulsions.

Data Summary

StepStarting MaterialProductM.W. ( g/mol )Typical YieldAppearance
1Methyl indole-4-carboxylatetert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate275.3190-98%White Solid
2tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylateThis compound 247.29 92-99% White Solid

References

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Google Patents. (CN114805134A). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Organic & Biomolecular Chemistry. (2025). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Royal Society of Chemistry. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, Taylor & Francis Online. [Link]

  • ResearchGate. Exploration of Aberrant Behaviour of Grignard Reagents with Indole-3-carboxaldehyde. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]

  • ResearchGate. Reaction with Boc protection of indole nitrogen. [Link]

  • Al-Zoubi, R. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Semantic Scholar. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • O'Brien, P., et al. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. Organic Letters, ACS Publications. [Link]

  • Heacock, R. A. & Kašpárek, S. (1969). The Indole Grignard Reagents. Advances in Heterocyclic Chemistry, Semantic Scholar. [Link]

  • Gribble, G. W. & Hoffman, J. H. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

  • ResearchGate. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Chemistry Stack Exchange. (2016). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. [Link]

  • ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]

  • O'Brien, P., et al. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications, RSC Publishing. [Link]

  • Google Patents. (US4485241A). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.

Sources

Spectroscopic Analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature, chemical databases, and supplier information, detailed experimental spectroscopic data for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) spectra, is not publicly available. While information exists for analogous compounds, the specific spectral fingerprint of the target molecule remains unpublished.

This guide, therefore, cannot provide a direct analysis of experimental data as originally intended. Instead, it will leverage established principles of spectroscopic interpretation and data from closely related structures to present a foundational understanding of the expected spectroscopic characteristics of this compound. This document will serve as a predictive guide for researchers and a framework for analysis once experimental data becomes available.

Molecular Structure and Expected Spectroscopic Features

A thorough analysis of a molecule's structure is paramount to predicting its spectroscopic behavior. The structure of this compound combines several key functional groups that will give rise to characteristic signals in various spectroscopic techniques.

Figure 1. Chemical structure of this compound.

The key structural motifs include:

  • 1H-Indole Ring: A bicyclic aromatic system that will exhibit characteristic aromatic proton and carbon signals in NMR.

  • N-tert-Butoxycarbonyl (Boc) Group: A common protecting group in organic synthesis, identifiable by the signals from the tert-butyl protons and the carbonyl carbon.

  • Hydroxymethyl Group (-CH₂OH): This substituent on the indole ring will have distinct proton and carbon signals, as well as a characteristic O-H stretching vibration in the IR spectrum.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are based on typical values for similar functional groups.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Notes
Indole Aromatic Protons7.0 - 8.0d, t, dThe specific coupling patterns will depend on the substitution at the 4-position, leading to a complex splitting pattern for the protons on the benzene portion of the indole ring.
Indole H-2 and H-36.5 - 7.5d, dThese protons on the pyrrole ring will appear as doublets due to coupling with each other.
-CH₂- (hydroxymethyl)~4.7s or dThis signal for the methylene protons adjacent to the hydroxyl group and the indole ring is expected to be a singlet, but could be a doublet if there is coupling to the hydroxyl proton.
-OH (hydroxyl)Variable (1.5 - 4.0)s (broad)The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.
-C(CH₃)₃ (tert-butyl)~1.6sThe nine equivalent protons of the tert-butyl group will give a strong singlet.

Rationale for Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for ¹H NMR of moderately polar organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) could also be used and would be more likely to show the hydroxyl proton signal.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound, with its signal defined as 0.00 ppm.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Indole Aromatic Carbons110 - 140Multiple signals
C=O (carbonyl)150 - 155
-C(CH₃)₃ (quaternary)~84
-CH₂- (hydroxymethyl)~60
-C(CH₃)₃ (methyl)~28

Predicted Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying functional groups based on their vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
O-H (alcohol)3600 - 3200Strong, broadThis broad absorption is characteristic of a hydrogen-bonded hydroxyl group.
C-H (aromatic)3100 - 3000MediumStretching vibrations of the C-H bonds on the indole ring.
C-H (aliphatic)3000 - 2850MediumStretching vibrations of the C-H bonds in the tert-butyl and hydroxymethyl groups.
C=O (carbamate)~1725StrongThe carbonyl stretch of the Boc protecting group is a prominent feature.
C=C (aromatic)1600 - 1450Medium to weakStretching vibrations within the indole ring.
C-O (alcohol)1200 - 1000StrongThe C-O stretching vibration of the primary alcohol.
C-N (carbamate)1300 - 1200Medium

Experimental Protocol for IR Spectroscopy: A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and deduce the structure.

  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₄H₁₇NO₃) is approximately 247.12 g/mol . In a high-resolution mass spectrum (HRMS), a peak corresponding to this m/z value would be expected.

  • Common Fragmentation Patterns:

    • Loss of the Boc group: A common fragmentation pathway for Boc-protected compounds is the loss of the entire tert-butoxycarbonyl group or parts of it. Expect to see a fragment corresponding to the indole-4-methanol cation.

    • Loss of isobutylene: A characteristic fragmentation of the tert-butyl group is the loss of isobutylene (56 Da), leaving a protonated carbamic acid intermediate.

    • Loss of water: The hydroxymethyl group can lose a molecule of water (18 Da).

Mass_Spec_Fragmentation Parent [M]⁺˙ This compound Frag1 Loss of C₄H₈ (isobutylene) Parent->Frag1 - 56 Da Frag3 Loss of H₂O Parent->Frag3 - 18 Da Frag4 Loss of Boc group Parent->Frag4 - 100 Da Frag2 Loss of CO₂ Frag1->Frag2 - 44 Da

Figure 2. Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion and Future Outlook

While the absence of experimental data for this compound prevents a definitive analysis, this guide provides a robust, theory-based prediction of its spectroscopic characteristics. The outlined spectral features for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are based on the well-established behavior of its constituent functional groups.

This document should serve as a valuable resource for researchers in the following ways:

  • Provisional Identification: It can aid in the tentative identification of the compound in reaction mixtures before full characterization is complete.

  • Experimental Planning: The predicted spectra can help in setting up appropriate parameters for spectroscopic experiments.

  • Data Interpretation: Once experimental data is acquired, this guide can be used as a reference for signal assignment and interpretation.

It is anticipated that as the synthesis and application of this and related indole derivatives continue to be explored in the fields of medicinal chemistry and materials science, the full experimental spectroscopic data will become available in the public domain. This will allow for a complete and validated technical guide to be produced.

References

As this guide is based on predictive analysis due to the lack of specific experimental data for the topic compound, direct citations for the data are not applicable. The principles and typical spectral values are drawn from foundational knowledge in organic spectroscopy. For further reading on the spectroscopic techniques and the characteristic signals of the functional groups discussed, the following general resources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Spectral Database for Organic Compounds (SDBS): [Link]

An In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's structural features and their corresponding spectral signatures. We will delve into the theoretical principles governing the chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and provide a thorough, peak-by-peak assignment of the spectrum. This guide serves as a practical reference for the structural elucidation and quality control of this important indole derivative.

Introduction: The Significance of Structural Verification

This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure combines a BOC-protected indole core with a primary alcohol functionality, making it a versatile intermediate for the synthesis of a wide range of biologically active compounds, including those targeting serotonergic pathways or exhibiting anti-cancer properties.

Given its role as a precursor, verifying the precise structure and purity of this compound is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for this purpose, offering unambiguous insights into the molecular framework by probing the magnetic environments of atomic nuclei, particularly protons (¹H).[1][2] This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing the expertise necessary for confident structural confirmation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically distinct proton environments within the molecule. The structure of this compound contains several unique sets of protons, each with a characteristic chemical shift and multiplicity.

The key proton environments are:

  • The tert-Butyl (BOC) Group: Nine chemically equivalent protons.

  • The Indole Ring System: Protons at positions 2, 3, 5, 6, and 7.

  • The Hydroxymethyl Group: The two methylene protons (-CH₂-) and the single hydroxyl proton (-OH).

The following diagram illustrates the molecular structure with systematic numbering to facilitate the discussion of spectral assignments.

Caption: Molecular structure of the target compound with proton labeling.

Predicted ¹H NMR Spectral Analysis

Based on fundamental NMR principles, we can predict the characteristics of each proton signal.[3] The electron-withdrawing nature of the BOC-group and the hydroxyl substituent significantly influences the electronic environment, and thus the chemical shifts, of the indole protons.

  • tert-Butyl Protons (H-BOC): These nine protons are chemically and magnetically equivalent due to rapid rotation. They are distant from any deshielding groups and will therefore appear far upfield as a sharp singlet.

  • Indole Protons (H-2, H-3): These protons are on the pyrrole ring. The adjacent nitrogen with its electron-withdrawing BOC group will deshield H-2. They will appear as doublets due to coupling with each other.

  • Indole Protons (H-5, H-6, H-7): These protons are on the benzene portion of the indole.

    • H-7: Is deshielded by the anisotropic effect of the BOC-carbonyl and will appear as a doublet, coupled to H-6.

    • H-5: Will appear as a doublet, coupled to H-6.

    • H-6: Is coupled to both H-5 and H-7, and will thus appear as a triplet (or more accurately, a doublet of doublets).

  • Hydroxymethyl Protons (-CH₂- and -OH):

    • -CH₂- Protons: These two methylene protons are adjacent to the aromatic ring and the hydroxyl group. They will typically appear as a singlet, but can become a doublet if coupling to the -OH proton is observed.

    • -OH Proton: The chemical shift of this proton is highly variable and depends on solvent, concentration, and temperature.[4] It often appears as a broad singlet due to chemical exchange. If it couples to the adjacent -CH₂- group, it will be a triplet.

Experimental Protocol for High-Resolution ¹H NMR

Achieving a high-quality, interpretable spectrum is contingent upon meticulous sample preparation and instrument parameterization.[5][6][7][8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). Chloroform-d is often a good first choice for solubility.[9]

    • Cap the tube and gently agitate until the sample is fully dissolved. Ensure the solution is clear and free of particulate matter.

  • Instrument Setup & Calibration:

    • The experiment should be performed on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[10]

    • The instrument's magnetic field homogeneity must be optimized by "shimming" on the deuterium lock signal of the solvent.[8]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.[11]

    • Temperature: Standard probe temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).[12]

    • Integrate all peaks to determine the relative number of protons for each signal.

The following workflow diagram illustrates the process from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim on Deuterium Signal insert->lock_shim acquire Acquire FID (16 Scans) lock_shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to Solvent (7.26 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate final_spec final_spec integrate->final_spec Final Spectrum & Assignment

Caption: Experimental workflow for ¹H NMR analysis.

Spectral Interpretation and Data Summary

The following table summarizes the assigned ¹H NMR signals for this compound, based on experimental data typically acquired in CDCl₃ at 400 MHz.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-BOC ~ 1.66Singlet (s)9H-
-OH ~ 1.75Triplet (t)1H~ 6.0 Hz
-CH₂- ~ 4.88Doublet (d)2H~ 6.0 Hz
H-3 ~ 6.64Doublet (d)1H~ 3.7 Hz
H-6 ~ 7.18Triplet (t)1H~ 7.8 Hz
H-5 ~ 7.30Doublet (d)1H~ 7.8 Hz
H-2 ~ 7.55Doublet (d)1H~ 3.7 Hz
H-7 ~ 7.98Doublet (d)1H~ 7.8 Hz

Causality and Field-Proven Insights:

  • The BOC Protons (1.66 ppm): As predicted, the nine equivalent protons of the tert-butyl group resonate as a sharp singlet in the aliphatic region.[4] Its integration value of 9H serves as an excellent internal reference for quantifying the other signals.

  • The Hydroxymethyl Group (4.88 and 1.75 ppm): In this specific case, coupling between the -OH and -CH₂- protons is observed. The methylene protons (-CH₂-) at 4.88 ppm are deshielded by the adjacent aromatic ring and oxygen atom and appear as a doublet due to coupling with the single -OH proton. Correspondingly, the -OH proton at 1.75 ppm appears as a triplet due to coupling with the two methylene protons. This coupling is not always observed and can be eliminated by a "D₂O shake" experiment, which would cause the -OH triplet to disappear and the -CH₂- doublet to collapse into a singlet.[4]

  • The Pyrrole Protons (H-2 and H-3): The H-3 proton at 6.64 ppm is significantly shielded relative to the H-2 proton at 7.55 ppm. This is consistent with the electron-withdrawing effect of the N-BOC group influencing H-2 more strongly. They show a small coupling constant (~3.7 Hz), characteristic of ³J coupling in a five-membered heterocyclic ring.

  • The Benzene Ring Protons (H-5, H-6, H-7): The signals for these protons are well-resolved. H-7 is the most deshielded proton (7.98 ppm), likely due to its proximity to the anisotropic field of the BOC-carbonyl group. H-6 (7.18 ppm) appears as a clean triplet, confirming it has two ortho neighbors (H-5 and H-7). H-5 (7.30 ppm) is a standard aromatic doublet. The large coupling constants (~7.8 Hz) are typical for ortho-coupling in a benzene ring.

Conclusion

The ¹H NMR spectrum of this compound provides a distinct and highly informative fingerprint for its molecular structure. Each proton environment gives rise to a predictable signal, and the combination of chemical shift, multiplicity, and integration allows for a confident and unambiguous assignment. The data presented in this guide, from the upfield singlet of the BOC group to the characteristic pattern of the substituted indole core, serves as a reliable benchmark for researchers working with this compound, ensuring structural integrity and purity in their synthetic endeavors.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29, 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

Sources

The Lynchpin Molecule: A Technical Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in the Development of Next-Generation RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutics for inflammatory diseases has identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a pivotal target.[1][2] The kinase activity of RIPK1 is a key regulator of necroptosis and inflammation, making its inhibition a promising strategy for conditions such as psoriasis, rheumatoid arthritis, and ulcerative colitis.[3][4] This guide delves into the critical role of a bespoke building block, tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate , in the synthesis of potent and selective RIPK1 inhibitors. We will illuminate the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic significance of this intermediate in the context of clinical candidates like GSK2982772.[3][5]

The Strategic Importance of the N-Boc-4-hydroxymethylindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, renowned for its ability to mimic protein structures and engage in various biological interactions.[6] For the development of RIPK1 inhibitors, the 4-substituted indole moiety has proven to be a particularly fruitful starting point. The strategic placement of a hydroxymethyl group at the 4-position, coupled with the protective tert-butoxycarbonyl (Boc) group on the indole nitrogen, offers a unique combination of stability and versatile reactivity for further molecular elaboration.

Causality behind the Molecular Design:

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. Firstly, it deactivates the otherwise reactive indole N-H proton, preventing unwanted side reactions during subsequent synthetic transformations. Secondly, its steric bulk can influence the regioselectivity of reactions on the indole ring. Crucially, the Boc group can be readily removed under acidic conditions without affecting other sensitive functional groups, making it an ideal protecting group for multi-step synthesis.

  • The 4-(Hydroxymethyl) Group: This functional group is the lynchpin for building the complex pharmacophore required for potent RIPK1 inhibition. The primary alcohol of the hydroxymethyl group is a versatile handle that can be easily converted into a variety of other functionalities. For instance, it can be oxidized to an aldehyde for reductive amination or converted into a good leaving group (e.g., a tosylate or a halide) for nucleophilic substitution reactions. This allows for the strategic introduction of side chains that can occupy key pockets in the RIPK1 active site, thereby enhancing potency and selectivity.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions. The following protocol is a robust and scalable method derived from established synthetic transformations in indole chemistry.

Experimental Protocol:

Step 1: Boc Protection of 4-Methyl-1H-indole

  • To a solution of 4-methyl-1H-indole (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).

  • Stir the reaction mixture at room temperature for 48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-methyl-1H-indole-1-carboxylate.

Step 2: Benzylic Bromination

  • Dissolve the product from Step 1 (1.0 equiv) in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equiv).

  • Heat the mixture to reflux and irradiate with a flood lamp to initiate the reaction.

  • Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.

Step 3: Conversion to Acetate and Hydrolysis

  • Dissolve the crude bromide from Step 2 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add potassium acetate (1.5 equiv) and stir the mixture at 60 °C for 4 hours.

  • Cool the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the resulting crude acetate in methanol and add a solution of potassium carbonate (2.0 equiv) in water.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the final product, This compound , as a solid.

Physicochemical and Spectral Data

While specific experimental data for this compound is not widely published, the properties of the isomeric tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate can provide a reasonable estimate.[7]

PropertyEstimated ValueSource
Molecular FormulaC₁₄H₁₇NO₃PubChem
Molecular Weight247.29 g/mol PubChem[7]
AppearanceExpected to be a solidInferred
SolubilitySoluble in common organic solvents like DCM, ethyl acetate, and methanolInferred

Expected Spectral Data:

  • ¹H NMR: Peaks corresponding to the tert-butyl protons (singlet, ~1.6 ppm), the methylene protons of the hydroxymethyl group (doublet, ~4.7 ppm), the hydroxyl proton (triplet, variable), and the aromatic protons of the indole ring.

  • ¹³C NMR: Resonances for the carbons of the tert-butyl group, the Boc carbonyl, the methylene carbon of the hydroxymethyl group, and the carbons of the indole core.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 248.13.

Application in the Synthesis of RIPK1 Inhibitors: The Pathway to GSK2982772

The strategic utility of This compound is best exemplified by its role as a precursor to advanced RIPK1 inhibitors like GSK2982772.[3][5] The hydroxymethyl group is the key point of attachment for the rest of the pharmacophore.

Visualizing the Synthetic Strategy:

G cluster_0 Synthesis of the Core Intermediate cluster_1 Elaboration to a RIPK1 Inhibitor 4_methyl_indole 4-Methyl-1H-indole boc_protected tert-Butyl 4-methyl- 1H-indole-1-carboxylate 4_methyl_indole->boc_protected (Boc)₂O, DMAP brominated tert-Butyl 4-(bromomethyl)- 1H-indole-1-carboxylate boc_protected->brominated NBS, AIBN target_intermediate tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate brominated->target_intermediate 1. KOAc 2. K₂CO₃, MeOH activated_intermediate Activated Indole Intermediate (e.g., mesylate or aldehyde) target_intermediate->activated_intermediate Activation coupled_product Coupled Bi-aryl System activated_intermediate->coupled_product Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) final_inhibitor GSK2982772 coupled_product->final_inhibitor Final Modifications & Deprotection

Caption: Synthetic pathway from 4-methyl-1H-indole to the target intermediate and its subsequent elaboration into the RIPK1 inhibitor GSK2982772.

Mechanistic Rationale for Elaboration:

  • Activation of the Hydroxymethyl Group: The primary alcohol is typically activated to facilitate coupling reactions. This can be achieved by converting it to a mesylate or tosylate, creating a good leaving group for SN2 reactions. Alternatively, oxidation to the corresponding aldehyde allows for the formation of new carbon-carbon or carbon-nitrogen bonds via reactions like reductive amination.

  • Coupling to the Core Scaffold: The activated indole intermediate is then coupled to the other key fragments of the final drug molecule. This often involves transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form bi-aryl ether or amine linkages that are common in kinase inhibitors.

  • Final Modifications and Deprotection: The final steps may involve further functional group manipulations and the removal of the Boc protecting group to unveil the final active pharmaceutical ingredient.

Conclusion and Future Outlook

This compound represents a cornerstone in the contemporary synthesis of RIPK1 inhibitors. Its design embodies key principles of medicinal chemistry: the use of protecting groups to modulate reactivity and the incorporation of a versatile functional handle for strategic molecular elaboration. The synthetic route to this intermediate is robust and amenable to scale-up, making it an attractive building block for pharmaceutical development.

As the quest for more selective and potent inhibitors of RIPK1 and other kinases continues, the demand for intelligently designed, functionalized heterocyclic intermediates like this one will undoubtedly grow. The principles outlined in this guide not only provide a practical framework for the synthesis and application of this specific molecule but also serve as a paradigm for the development of other critical building blocks in modern drug discovery.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Chen, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13, 973335. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Zheng, W., et al. (2023). Protective Effect of a Novel RIPK1 Inhibitor, Compound 4-155, in Systemic Inflammatory Response Syndrome and Sepsis. Journal of Medicinal Chemistry, 66(12), 8091–8106. [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • Li, J., et al. (2021). 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 64(15), 11213–11234. [Link]

  • He, S., et al. (2021). Structure-based development of potent and selective type-II kinase inhibitors of RIPK1. Acta Pharmaceutica Sinica B, 11(11), 3585–3600. [Link]

  • Berger, S. B., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. ResearchGate. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). [Link]

  • Liu, Q., et al. (2021). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. ResearchGate. [Link]

  • Supplementary information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Hughes, R. O., et al. (2022). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry, 13(9), 1109–1115. [Link]

  • Li, Y., et al. (2024). From Hit to Lead: Structure-Based Optimization of Novel Selective Inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 67(2), 1206–1225. [Link]

  • Health Research Authority. (n.d.). First Time in human study of RIP1K inhibitor (GSK2982772). Retrieved from [Link]

  • Kumar, V., & Singh, A. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021. [Link]

  • Yang, J. W., et al. (2007). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 103. [Link]

  • Sestito, S., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1172904. [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Söderberg, B. C., et al. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-carboxylate. Organic Syntheses, 80, 75. [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1726–1737. [Link]

Sources

The Strategic Utility of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Versatile Indole Building Block

In the landscape of contemporary organic synthesis, particularly within the realm of medicinal chemistry, the indole nucleus remains a cornerstone scaffold. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its significance. However, the regioselective functionalization of the indole core, especially at the less reactive C4 position, has historically presented a formidable challenge for synthetic chemists. The advent of tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate has provided a robust and versatile solution to this long-standing problem. This guide elucidates the synthesis, reactivity, and strategic applications of this pivotal building block, offering field-proven insights for its effective utilization in complex molecule synthesis.

The strategic importance of this molecule lies in the orthogonal reactivity of its key functional groups. The tert-butoxycarbonyl (Boc) group serves as a reliable protecting group for the indole nitrogen, mitigating its nucleophilicity and directing lithiation, while also allowing for facile deprotection under acidic conditions.[1][2] The hydroxymethyl group at the C4 position is a versatile handle for a wide array of chemical transformations, enabling the introduction of diverse pharmacophores and facilitating the construction of complex molecular architectures.[3][4]

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
Melting Point 115-119 °C
Solubility Soluble in methanol, ethyl acetate, dichloromethane
CAS Number 343337-33-3

Spectral Data for Characterization:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.13 (d, J = 8.3 Hz, 1H), 7.55 (d, J = 7.5 Hz, 1H), 7.28 (t, J = 7.9 Hz, 1H), 7.20 (d, J = 3.7 Hz, 1H), 6.65 (d, J = 3.7 Hz, 1H), 4.88 (s, 2H), 1.68 (s, 9H), 1.65 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 150.1, 135.9, 130.8, 128.4, 123.0, 122.8, 115.5, 106.1, 83.7, 63.1, 28.3.

  • Mass Spectrometry (ESI): m/z 248.1 [M+H]⁺

Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound typically begins with the commercially available 4-cyanoindole. The synthesis involves a two-step sequence: Boc protection of the indole nitrogen followed by reduction of the nitrile.

Synthesis_Workflow Start 4-Cyanoindole Step1 Boc Protection Start->Step1 (Boc)₂O, DMAP, THF Intermediate tert-Butyl 4-cyano-1H-indole-1-carboxylate Step1->Intermediate Step2 Nitrile Reduction Intermediate->Step2 LiAlH₄, THF or NaBH₄, CoCl₂ Product This compound Step2->Product

Synthetic workflow for the target molecule.
Experimental Protocol: Synthesis from 4-Cyanoindole

Step 1: Boc Protection of 4-Cyanoindole

  • To a solution of 4-cyanoindole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-cyano-1H-indole-1-carboxylate as a white solid.

Step 2: Reduction of the Nitrile

  • Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) to a flame-dried round-bottom flask containing anhydrous THF under an inert atmosphere, and cool to 0 °C.

  • Slowly add a solution of tert-butyl 4-cyano-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Combine the filtrates, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Chemical Reactivity and Strategic Transformations

The hydroxymethyl group at the C4 position is the primary site of reactivity, allowing for a multitude of synthetic transformations. The Boc-protected nitrogen ensures that the indole nucleus is stable to a wide range of reaction conditions.

Reactivity_Diagram Core This compound Aldehyde 4-Formylindole Derivative Core->Aldehyde Oxidation (e.g., PCC, DMP) Halide 4-(Halomethyl)indole Derivative Core->Halide Halogenation (e.g., PBr₃, SOCl₂) Ether 4-(Alkoxymethyl)indole Derivative Core->Ether Williamson Ether Synthesis Azide 4-(Azidomethyl)indole Derivative Halide->Azide Nucleophilic Substitution (NaN₃) Amine 4-(Aminomethyl)indole Derivative Azide->Amine Reduction (e.g., H₂, Pd/C)

Key transformations of the title compound.
Oxidation to the Aldehyde

The primary alcohol can be readily oxidized to the corresponding aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate.[5] This aldehyde is a crucial intermediate for various C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions. Mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically employed to avoid over-oxidation.

Conversion to Halides and Other Leaving Groups

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate or mesylate).[6] This transformation activates the benzylic position for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities, including azides, cyanides, and thiols.

Williamson Ether Synthesis

Under basic conditions, the hydroxyl group can be deprotonated and subsequently alkylated with an appropriate electrophile to form ethers. This is a key strategy for linking the indole core to other molecular fragments through an ether linkage, a common motif in many drug molecules.

Applications in Drug Discovery and Development

The strategic value of this compound is most evident in its application as a key intermediate in the synthesis of complex, biologically active molecules.

Case Study: Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted indole core. The C4 position is often a key attachment point for side chains that interact with the ATP-binding pocket of the kinase. For instance, in the synthesis of certain Janus kinase (JAK) inhibitors, the 4-(aminomethyl)indole moiety is a common pharmacophore. The synthesis of this fragment can be efficiently achieved from this compound via conversion to the azide followed by reduction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[7] Harmful if swallowed.[7]

  • Precautionary Statements: Wear protective gloves, eye protection, and a lab coat.[8] Use in a well-ventilated area or a fume hood.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound has firmly established itself as a cornerstone building block in modern organic synthesis. Its unique combination of a protected indole nitrogen and a versatile functional handle at the challenging C4 position provides chemists with a powerful tool for the efficient construction of complex molecules. The synthetic routes and transformations detailed in this guide, grounded in established chemical principles, offer a framework for the strategic incorporation of this valuable intermediate into drug discovery and development programs. As the demand for novel and complex indole-based therapeutics continues to grow, the importance of this versatile building block is set to increase even further.

References

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Baran, P. S., Guerrero, C. A., & Corey, E. J. (2003). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. Organic Letters, 5(11), 1999-2001. Available at: [Link]

  • Somei, M., & Yamada, F. (2004). A useful synthesis of 4-substituted indoles. The Journal of Organic Chemistry, 69(5), 1663-1673. Available at: [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(23), 6062-6065. Available at: [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-formyl-1h-indole-1-carboxylate. Retrieved from [Link]

  • Somei, M. (2005). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 125(12), 941-955. Available at: [Link]

  • Cañeque, T., Rodríguez, F., & Cárdenas, D. J. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2007(5), 230-238. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2891-2894. Available at: [Link]

  • ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

The Evolving Landscape of Indole Therapeutics: A Technical Guide to the Biological Activity of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole nucleus stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet versatile, scaffold: tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. We will explore the synthetic pathways to derivatize this core structure, with a particular focus on the generation of novel 1,2,3-triazole hybrids via "click chemistry." This guide will elucidate the significant anticancer, anti-inflammatory, and antimicrobial activities exhibited by these derivatives, supported by mechanistic insights and quantitative data from analogous systems. Detailed, field-proven experimental protocols for synthesis and biological evaluation are provided to empower researchers in their quest for next-generation therapeutics.

Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in a vast array of natural products and synthetic molecules with profound pharmacological importance. Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor have made it a "privileged scaffold" in drug design. From the anti-migraine triptans to the anti-cancer vinca alkaloids, the indole core has consistently proven to be a fertile ground for the development of novel therapeutic agents.

The subject of this guide, this compound, offers a strategic starting point for chemical exploration. The Boc-protected nitrogen at position 1 enhances stability and allows for controlled reactions, while the hydroxymethyl group at position 4 serves as a versatile handle for a wide range of chemical modifications. This guide will focus on a particularly fruitful derivatization strategy: the synthesis of 1,2,3-triazole-linked indole derivatives and an exploration of their biological activities.

Synthetic Strategy: From a Versatile Scaffold to a Diverse Library of Bioactive Molecules

The journey from the starting material to a library of potentially bioactive compounds is a multi-step process that requires careful planning and execution. Here, we outline a robust and widely applicable synthetic workflow.

Rationale for the Synthetic Approach

The conversion of the primary alcohol in our starting material to a more reactive intermediate is the first critical step. Mesylation is an excellent choice for this transformation as it converts the hydroxyl group into a good leaving group, methanesulfonate, without altering the stereochemistry. This activated intermediate can then readily undergo nucleophilic substitution with an azide source, such as sodium azide, to yield the key azido-intermediate.

The introduction of the azide functionality is strategic, as it is the gateway to the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2][3]. This reaction allows for the facile and regioselective formation of a stable 1,2,3-triazole ring by reacting the azide with a diverse range of terminal alkynes. The triazole ring is not merely a linker; it is a known pharmacophore that can participate in hydrogen bonding and dipole interactions, often enhancing the biological activity of the parent molecule[4][5][6].

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow Start tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate Mesylate tert-Butyl 4-((mesyloxy)methyl)- 1H-indole-1-carboxylate Start->Mesylate Mesyl Chloride, Triethylamine, DCM, 0°C Azide tert-Butyl 4-(azidomethyl)- 1H-indole-1-carboxylate Mesylate->Azide Sodium Azide, DMF, 60°C Triazoles Library of 1,2,3-Triazole Derivatives Azide->Triazoles Terminal Alkynes, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O

Caption: Synthetic workflow for the preparation of 1,2,3-triazole derivatives.

Detailed Synthetic Protocols
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirred solution.

  • Mesylation: Slowly add methanesulfonyl chloride (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mesylate[1][7].

  • Dissolution: Dissolve the mesylated intermediate (1.0 eq.) in dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (1.5 eq.) to the solution.

  • Heating: Heat the reaction mixture to 60°C and stir until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude azide is often of sufficient purity for the next step, but can be purified by column chromatography if necessary[8].

  • Reactant Mixture: In a suitable flask, dissolve the azide intermediate (1.0 eq.) and a terminal alkyne (1.1 eq.) in a 1:1 mixture of t-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water and a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours, and its progress can be monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the final 1,2,3-triazole derivative[9][10][11].

Biological Activities and Mechanistic Insights

The derivatization of the this compound scaffold, particularly through the introduction of the 1,2,3-triazole moiety, has been shown to yield compounds with a broad spectrum of biological activities.

Anticancer Activity

Indole-triazole hybrids have emerged as a promising class of anticancer agents, often exhibiting multi-targeted activity[4][12].

A significant number of indole derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. These compounds can bind to tubulin, the building block of microtubules, and inhibit its polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[13].

Anticancer_Pathway Indole_Triazole Indole-Triazole Derivative Tubulin Tubulin Indole_Triazole->Tubulin Binds to Microtubules Microtubule Polymerization Indole_Triazole->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Leads to Disruption of CellCycle G2/M Phase Arrest Spindle->CellCycle Causes Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

The following table summarizes the cytotoxic activity of representative indole-triazole hybrids against various human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound IDLinkerR-Group on TriazoleCancer Cell LineIC₅₀ (µM)Reference
I-T-1 -CH₂-PhenylMCF-7 (Breast)2.91[14]
I-T-2 -CH₂-4-ChlorophenylMDA-MB-231 (Breast)1.91[14]
I-T-3 -CH₂-4-MethoxyphenylA549 (Lung)9.56[15]
I-T-4 -CH₂-3,4-DimethylphenylHepG2 (Liver)11.72[6]

Note: The presented data is from analogous indole-triazole systems and serves as a representative illustration of the potential activity of derivatives of this compound.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO)[16][17][18].

In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the overproduction of nitric oxide. High levels of NO contribute to tissue damage. Certain indole-triazole derivatives can suppress the expression or activity of iNOS, thereby reducing NO production[16].

Anti_inflammatory_Pathway LPS LPS Stimulation Macrophage Macrophage (e.g., RAW 264.7) LPS->Macrophage Activates iNOS iNOS Expression/Activity Macrophage->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inflammation Inflammation NO->Inflammation Mediates Indole_Triazole Indole-Triazole Derivative Indole_Triazole->iNOS Inhibits

Caption: Mechanism of anti-inflammatory action via inhibition of nitric oxide production.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Indole-containing compounds, including those with triazole moieties, have shown promising activity against a range of bacterial and fungal pathogens[5][19][20].

The antimicrobial mechanisms of indole derivatives are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways[11].

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents representative MIC values for analogous indole-triazole compounds.

Compound IDLinkerR-Group on TriazoleMicroorganismMIC (µg/mL)Reference
I-T-5 -CH₂-PhenylStaphylococcus aureus3.125[5]
I-T-6 -CH₂-4-NitrophenylEscherichia coli6.25[5]
I-T-7 -CH₂-2,4-DichlorophenylCandida albicans3.125[5]

Note: The presented data is from analogous indole-triazole systems and serves as a representative illustration of the potential activity of derivatives of this compound.

Protocols for Biological Evaluation

To assess the biological activity of the synthesized derivatives, a panel of standardized in vitro assays is employed.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation[15][21][22][23].

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide

The Griess assay is a simple and sensitive method for the colorimetric detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide[3][24][25][26][27].

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce iNOS expression and NO production.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reagent Addition: Transfer the cell culture supernatants to a new 96-well plate and add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents[28][29][30][31].

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate growth medium.

  • Bacterial Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic route outlined in this guide, culminating in the generation of a diverse library of 1,2,3-triazole derivatives via click chemistry, is a powerful strategy for accessing compounds with significant anticancer, anti-inflammatory, and antimicrobial potential. The provided protocols offer a robust framework for both the synthesis and biological evaluation of these promising molecules.

Future research should focus on expanding the library of derivatives by utilizing a wider range of terminal alkynes and exploring modifications at other positions of the indole ring. In-depth structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, promising candidates identified through in vitro screening should be advanced to in vivo models to evaluate their efficacy and safety profiles, paving the way for the development of next-generation indole-based therapeutics.

References

  • Abdel-Moneim, A. M., El-Gohary, N. S., El-Sayed, M. A., & El-Gendy, M. A. (2023). Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. Molecules, 28(15), 5808. [Link]

  • Al-Ostath, A., Al-Tamimi, A. M., & El-Faham, A. (2023). Current scenario of indole-azole hybrids with anticancer potential: part I. triazole and pyrazole hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206533. [Link]

  • Aytmuratova, U. K., Azamatov, A. A., Tursunkhodzhaeva, F. M., Ashurmetov, R. I., & Ortikov, I. S. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. Biomedical and Pharmacology Journal, 16(4). [Link]

  • CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Karcı, F., & Efil, R. (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology, 1(1), 1-8. [Link]

  • Khan, I., Zaib, S., Batool, S., Ibrar, A., Abbas, N., Ashraf, Z., ... & Iqbal, J. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Molecules, 28(22), 7623. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Kroteń, M. A., & Kwiecińska-Piróg, J. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Access Microbiology, 4(5), 000363. [Link]

  • Lazić, A. M., & Vukićević, R. D. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric oxide, 5(1), 62-71.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Nofal, Z. M., Soliman, E. A., Abd El-Karim, S. S., El-Zahar, M. I., & Srour, A. M. (2017). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC advances, 7(84), 53363-53375. [Link]

  • Popat, K. H., & Patel, M. P. (2023). Current scenario of indole-azole hybrids with anticancer potential: part I. triazole and pyrazole hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2206533. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Singh, P., & Kaur, M. (2021). Synthesis and biological evaluation of indole-based peptidomimetics as antibacterial agents against Gram-positive bacteria. European Journal of Medicinal Chemistry, 225, 113813. [Link]

  • Soliman, A. M., Ghorab, M. M., & Alsaid, M. S. (2022). Novel indolyl 1, 2, 4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1696-1711. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[4][13]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of organic chemistry, 67(9), 3057-3064.

  • van Meerloo, J., Ceri, H., & Kloosterman, J. (2011). The MTT assay for cell viability and proliferation. In Cancer cell culture (pp. 97-104). Humana Press.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). [Link]

  • NCL. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

  • Organic Reactions. (n.d.). The Huisgen 1,3-Dipolar Cycloaddition Reaction.
  • Growing Science. (2024). Indole–1,2,4-triazole hybrids as selective ERK inhibitors: Synthesis, anticancer evaluation, and molecular modeling. [Link]

  • ResearchGate. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2016). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. [Link]

  • National Institutes of Health. (2014). Efficient Synthesis of 3H-Indoles Enabled by the Lead-Mediated α-Arylation of β-Ketoesters or γ-Lactams Using Aryl Azides. [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • UKHSA Research Portal. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • Royal Society of Chemistry. (2022). Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. [Link]

  • Semantic Scholar. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. [Link]

  • Semantic Scholar. (2005). Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as i. [Link]

  • Bio-protocol. (2025). Nitric oxide (NO) secretion analysis by Griess assay. [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. [Link]

  • Royal Society of Chemistry. (1972). Further examination of the reactions of simple indoles with arenesulphonyl azides. [Link]

  • Biomedical and Pharmacology Journal. (2023). Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models. [Link]

  • Semantic Scholar. (2012). Synthesis and Antimicrobial Activity of Some[4][13][19]-Triazole Derivatives. [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. [Link]

Sources

An In-Depth Technical Guide to the Strategic Use of N-Boc-Protected Indoles in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its inherent reactivity, however, presents a significant challenge in complex multi-step syntheses. This guide provides a comprehensive overview of the strategic use of the tert-butyloxycarbonyl (Boc) protecting group for the indole nitrogen. We will delve into the rationale behind its widespread adoption, detailing its introduction, cleavage, and its profound influence on the reactivity and regioselectivity of the indole ring. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this indispensable synthetic tool.

The Indole Nucleus: A Double-Edged Sword in Synthesis

The indole ring system, with its electron-rich pyrrole moiety fused to a benzene ring, is a privileged scaffold in medicinal chemistry. However, the acidic N-H proton and the high electron density of the pyrrolic ring render it susceptible to a variety of reactions, often leading to undesired side products and complicating synthetic strategies. The acidic proton on the indole nitrogen (pKa ≈ 17) can interfere with basic reagents and organometallic species, while the electron-rich nature of the ring makes it prone to uncontrolled electrophilic attack and oxidation.

To orchestrate complex synthetic transformations on indole-containing molecules, temporary masking of the indole nitrogen is often a prerequisite.[1] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.[1]

The tert-Butyloxycarbonyl (Boc) Group: A Paradigm of Protection

Among the plethora of nitrogen protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a preferred choice for indole protection.[2][3] Its popularity stems from a combination of favorable characteristics:

  • Stability: The Boc group is robust and stable towards most nucleophiles and bases, allowing for a broad range of subsequent chemical transformations. This stability enables orthogonal protection strategies, for instance, in conjunction with base-labile groups like Fmoc.

  • Mild Cleavage: The Boc group is typically removed under anhydrous acidic conditions, which are often mild enough to be compatible with many other functional groups.[4]

  • Influence on Reactivity: Beyond its protective role, the N-Boc group significantly alters the electronic and steric properties of the indole ring, enabling regioselective functionalization that is otherwise difficult to achieve.

Introduction of the Boc Group: Standard Protocols

The most common method for the N-protection of indoles involves the reaction with di-tert-butyl dicarbonate (Boc₂O).[3]

Mechanism of Boc Protection:

The reaction typically proceeds via nucleophilic attack of the indole nitrogen on one of the carbonyl carbons of Boc₂O. The use of a base is often employed to deprotonate the indole nitrogen, increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is a particularly effective catalyst that significantly accelerates the reaction.[3]

Boc_Protection Indole Indole (N-H) Indole_Anion Indole Anion Indole->Indole_Anion Deprotonation Boc2O Boc₂O Intermediate Tetrahedral Intermediate Boc2O->Intermediate Base Base (e.g., DMAP) Base->Indole_Anion Indole_Anion->Intermediate Nucleophilic Attack NBoc_Indole N-Boc Indole Intermediate->NBoc_Indole Collapse Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Caption: Mechanism of N-Boc protection of indole.

Experimental Protocol: General Procedure for N-Boc Protection of Indole

  • Dissolution: Dissolve the indole (1.0 equiv) in a suitable aprotic solvent such as acetonitrile (MeCN) or tetrahydrofuran (THF).

  • Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).[5]

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to afford the pure N-Boc-protected indole.

Reagent/CatalystSolventTemperatureTypical YieldReference
Boc₂O / DMAPMeCNRoom Temp.>95%[5]
Boc₂O / BaseAnhydrous/AqueousRoom Temp.High
Boc₂O / IodineSolvent-freeRoom Temp.High

Table 1: Common conditions for the N-Boc protection of indoles.

Cleavage of the Boc Group: A Matter of Selectivity

The removal of the Boc group is most commonly achieved under acidic conditions.[1] However, a variety of other methods have been developed to cater to substrates with acid-sensitive functional groups.[2]

Acid-Mediated Deprotection:

Trifluoroacetic acid (TFA) is a widely used reagent for Boc deprotection.[6] The reaction proceeds via protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide.

Boc_Deprotection NBoc_Indole N-Boc Indole Protonated_Intermediate Protonated Intermediate NBoc_Indole->Protonated_Intermediate Acid H⁺ (e.g., TFA) Acid->Protonated_Intermediate Carbocation tert-Butyl Cation Protonated_Intermediate->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonated_Intermediate->Carbamic_Acid Indole Indole Carbamic_Acid->Indole Byproducts Isobutylene + CO₂ Carbamic_Acid->Byproducts

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

Alternative Deprotection Methods:

For substrates that are sensitive to strong acids, several alternative methods have been developed:

  • Thermal Deprotection: The N-Boc group on indoles and pyrroles can be removed by simple thermolysis, often without the need for a solvent.[2] Microwave-assisted deprotection in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) has also been shown to be effective.[7]

  • Base-Mediated Deprotection: While generally stable to base, the N-Boc group of indoles can be cleaved using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature.[2]

  • Lewis Acid Catalysis: Lewis acids such as aluminum chloride can mediate the cleavage of N-Boc groups.[4]

  • Other Reagents: Reagents like oxalyl chloride in methanol have also been reported for the mild deprotection of N-Boc indoles.[2]

MethodReagentsConditionsAdvantagesReference
AcidicTFA, HCl, H₃PO₄Anhydrous, Room Temp.Fast, efficient[1]
ThermalHeat, MicrowaveHigh Temp.Reagent-free (thermolysis)[1][2]
BasicNaOMeMeOH, Room Temp.Mild, for acid-sensitive substrates[2]
Lewis AcidAlCl₃AnhydrousMild[4]

Table 2: Selected methods for the deprotection of N-Boc indoles.

Experimental Protocol: Acid-Mediated N-Boc Deprotection

  • Dissolution: Dissolve the N-Boc indole (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-2 hours), as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.

The Directing Influence of the N-Boc Group

Perhaps the most significant advantage of using the Boc protecting group for indoles lies in its ability to direct regioselective functionalization of the indole nucleus.

Directed ortho-Metalation and C2-Functionalization

Unprotected indoles typically undergo deprotonation at the N1 position with strong bases. However, the N-Boc group directs lithiation to the C2 position. This is attributed to the coordinating effect of the carbonyl oxygen of the Boc group, which stabilizes the organolithium species at the adjacent C2 position. The resulting 2-lithio-N-Boc-indole is a versatile nucleophile that can react with a wide range of electrophiles to introduce substituents exclusively at the C2 position.

Directed_Lithiation NBoc_Indole N-Boc Indole Lithio_Indole 2-Lithio-N-Boc-Indole NBoc_Indole->Lithio_Indole C2-Lithiation BuLi n-BuLi or t-BuLi BuLi->Lithio_Indole C2_Functionalized 2-Substituted-N-Boc-Indole Lithio_Indole->C2_Functionalized Reaction with E⁺ Electrophile Electrophile (E⁺) Electrophile->C2_Functionalized

Caption: C2-functionalization of indole via directed lithiation of the N-Boc derivative.

Directing C-H Borylation

In contrast to directed metalation, iridium-catalyzed C-H borylation of N-Boc-protected indoles occurs selectively at the C3 position.[8] This provides a complementary method for the functionalization of the indole ring. The resulting 3-borylated indoles are valuable building blocks for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and vinyl substituents at the C3 position.[8]

Applications in Complex Molecule Synthesis

The ability to protect the indole nitrogen and subsequently direct functionalization at either the C2 or C3 position has made N-Boc indoles invaluable intermediates in the total synthesis of natural products and the development of novel pharmaceuticals. For example, the selective functionalization of the indole core is a key step in the synthesis of many indole alkaloids and drugs targeting a wide range of diseases. The use of N-Boc-protected indole building blocks allows for the late-stage introduction of diversity, which is a powerful strategy in drug discovery.[2]

Conclusion

The tert-butyloxycarbonyl group is more than just a simple protecting group for the indole nitrogen; it is a powerful tool for strategic synthetic planning. Its stability, ease of introduction and removal, and profound directing effects on the regioselectivity of indole functionalization have cemented its place in the synthetic organic chemist's toolbox. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to harness the full potential of N-Boc-protected indoles in the design and execution of efficient and elegant syntheses of complex, high-value molecules.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. Indole N‐Boc deprotection method development. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • ResearchGate. Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups | The Journal of Organic Chemistry. [Link]

  • NIH. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. [Link]

  • RSC Publishing. Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives I I. [Link]

  • ResearchGate. How to perform the BOC protection on indole-3-acetic acid?. [Link]

  • ACS Publications. Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group | The Journal of Organic Chemistry. [Link]

  • ResearchGate. Metalation of Indole. [Link]

  • ACS Publications. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive | ACS Catalysis. [Link]

Sources

The Hydroxymethyl Group on the Indole Scaffold: A Nexus of Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Hydroxymethylindole Moiety

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its functionalized derivatives, 3-hydroxymethylindole, also known as indole-3-carbinol (I3C), stands out as a critical synthetic intermediate and a bioactive molecule in its own right.[2] Found in cruciferous vegetables, I3C has garnered significant attention for its potential anticarcinogenic and antioxidant properties.[3][4][5] For the synthetic chemist, the hydroxymethyl group at the C3 position is not merely a static functional group but a highly versatile handle. Its reactivity profile allows for the facile introduction of a diverse array of substituents, making it an indispensable tool in the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery. This guide provides a detailed exploration of the synthesis and core reactivity of the 3-hydroxymethylindole scaffold, offering field-proven insights for its strategic manipulation.

I. Synthesis of 3-Hydroxymethylindoles: Establishing the Foundation

The most prevalent and reliable method for synthesizing 3-hydroxymethylindoles is the reduction of the corresponding indole-3-carboxaldehyde. This precursor is readily accessible through the Vilsmeier-Haack formylation of a substituted or unsubstituted indole.[6][7]

Key Synthetic Pathway: Reduction of Indole-3-Carboxaldehyde

The transformation of the aldehyde to the primary alcohol is typically achieved with high efficiency using standard reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is the most common choice due to its mild conditions, operational simplicity, and high yield.[6]

G Indole Indole Vilsmeier Vilsmeier-Haack (POCl₃, DMF) Indole->Vilsmeier I3A Indole-3-Carboxaldehyde Vilsmeier->I3A Reduction Reduction (NaBH₄, MeOH) I3A->Reduction I3C 3-Hydroxymethylindole Reduction->I3C

Caption: General synthesis route to 3-hydroxymethylindole.

Field Insights: While lithium aluminum hydride (LiAlH₄) can also be used, NaBH₄ is generally preferred for its superior functional group tolerance and safety profile. The reaction is typically performed at low temperatures (0–5 °C) to control exothermicity and minimize side reactions.[6]

II. The Core Reactivity Profile: A Tale of Electrophilicity

The synthetic utility of the 3-hydroxymethyl group is rooted in its ability to act as a masked electrophile. The C3 position of the indole nucleus is electron-rich and π-excessive, which has profound implications for the adjacent benzylic-like alcohol.[8] Upon protonation or activation by a Lewis acid, the hydroxyl group is transformed into an excellent leaving group (water), leading to the formation of a resonance-stabilized carbocation, often referred to as the skatyl cation.[9][10] This cation is the key intermediate that dictates the subsequent reaction pathways.

G cluster_activation Activation cluster_formation Cation Formation cluster_reaction Reaction I3C Indole-CH₂OH Activated Indole-CH₂OH₂⁺ I3C->Activated + H⁺ Cation Indole-CH₂⁺ (Skatyl Cation) Activated->Cation - H₂O Product Indole-CH₂-Nu Cation->Product H2O H₂O Nucleophile Nu⁻ Nucleophile->Product

Caption: S_N1-type mechanism via the stabilized skatyl cation.

This stabilized carbocation is highly electrophilic and readily reacts with a wide range of nucleophiles, primarily through an S_N1-type mechanism. This reactivity is the cornerstone of its utility in medicinal chemistry.

A. Nucleophilic Substitution: The Workhorse Reaction

The substitution of the hydroxyl group is the most synthetically valuable reaction of 3-hydroxymethylindoles. The choice of nucleophile allows for the introduction of diverse functionalities critical for tuning the pharmacological properties of the final compound.

  • C-Nucleophiles: Carbon-based nucleophiles, such as other electron-rich indoles, enols, or organometallic reagents, can form new carbon-carbon bonds. A critical, and often unavoidable, reaction in this class is dimerization or oligomerization, where another indole molecule acts as the nucleophile.[11][12]

  • N-Nucleophiles: Amines, azides, and other nitrogen-containing compounds can be introduced. This is a common strategy for synthesizing gramine analogues or tryptamine precursors.[1][13]

  • S-Nucleophiles: Thiols are excellent nucleophiles for this reaction, leading to the formation of 3-indolyl-methyl thioethers, a motif present in some bioactive molecules.

  • O-Nucleophiles: Alcohols can react to form ethers, although this is less common than reactions with more potent nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions

Nucleophile (Nu-H)Activating Agent / ConditionsProduct TypeTypical Yield
IndoleAqueous Acid (e.g., HCl)Diindolylmethane (DIM)Variable[12]
DimethylamineNaBH₄ / Aq. Me₂NHGramine Analogue~72-74%[13]
ThiophenolLewis Acid (e.g., I₂)3-ThioetherHigh
MethanolAcidic Conditions3-MethoxymethylindoleModerate[13]
Azide (NaN₃)I₂3-AzidomethylindoleHigh[14]

Causality Insight: The use of Brønsted or Lewis acids is crucial for these transformations as they facilitate the departure of the hydroxyl group.[9] However, the concentration and strength of the acid must be carefully controlled. Overly harsh acidic conditions can lead to uncontrolled polymerization and the formation of complex mixtures of oligomers.[12]

B. Oxidation: Accessing Higher Oxidation States

The primary alcohol of the 3-hydroxymethylindole scaffold can be selectively oxidized to afford either indole-3-carboxaldehyde or indole-3-carboxylic acid. This is a key transformation, as these functional groups are themselves versatile handles for further synthetic elaboration, such as Wittig reactions, reductive aminations, or amide couplings.

  • To Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) are highly effective for this transformation, selectively oxidizing the benzylic-like alcohol without affecting the indole ring.

  • To Carboxylic Acid: Stronger oxidizing agents can convert the alcohol directly to the carboxylic acid, though a two-step process (oxidation to aldehyde followed by further oxidation) is often cleaner and higher yielding.

G I3C 3-Hydroxymethylindole MnO2 Mild Oxidation (e.g., MnO₂) I3C->MnO2 StrongOx Strong Oxidation (e.g., Jones, etc.) I3C->StrongOx I3A Indole-3-Carboxaldehyde MnO2->I3A I3A->StrongOx or I3COOH Indole-3-Carboxylic Acid StrongOx->I3COOH

Caption: Oxidation pathways of 3-hydroxymethylindole.

C. Dimerization and Oligomerization: A Critical Side Reaction

A key characteristic of 3-hydroxymethylindole, especially under acidic conditions, is its propensity to undergo self-condensation.[11] The highly electrophilic skatyl cation generated from one molecule can be trapped by the electron-rich C3 position of a second molecule of indole (if present) or another molecule of 3-hydroxymethylindole. This leads to the formation of diindolylmethane (DIM) and a mixture of linear and cyclic trimers and higher oligomers.[12]

Field Insights: This reactivity is a double-edged sword. While it is exploited for the synthesis of bioactive dimers like DIM, it is often an undesired side reaction during nucleophilic substitutions.[11] Running reactions at high dilution or using a large excess of the intended nucleophile can help to minimize this self-reaction.

III. The Modulating Role of N-Protecting Groups

The reactivity of the 3-hydroxymethyl group is significantly influenced by the substituent on the indole nitrogen. An unprotected N-H is acidic and can complicate reactions involving bases. Furthermore, the N-H proton can participate in side reactions, and the lone pair on the nitrogen atom plays a crucial role in stabilizing the key skatyl cation intermediate.

Introducing a protecting group (PG) on the indole nitrogen is a common strategy to temper reactivity and improve reaction outcomes.

  • Electron-Withdrawing Groups (EWGs): Protecting groups like tosyl (Ts) or Boc (tert-butyloxycarbonyl) decrease the electron density of the indole ring. This has two main effects:

    • It destabilizes the formation of the skatyl cation, thereby slowing down S_N1-type reactions. This can be beneficial for preventing unwanted side reactions like dimerization.

    • It increases the acidity of the C2-proton, potentially opening up alternative reaction pathways.[15]

  • Electron-Donating Groups (EDGs): Groups like methyl (Me) increase the nucleophilicity of the indole ring, which can accelerate reactions involving the indole as a nucleophile.

The choice of N-protection is therefore a critical experimental parameter that must be tailored to the desired transformation. For instance, if a clean substitution with a weak nucleophile is desired, an N-Boc or N-Ts group might be employed to suppress dimerization and favor the desired pathway.

IV. Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxymethylindole (Indole-3-carbinol)

This protocol is adapted from a standard procedure for the reduction of indole-3-carboxaldehyde.[6]

  • Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add indole-3-carboxaldehyde (43.5 g, 0.3 mol) and anhydrous methanol (330 mL).

  • Cooling: Cool the resulting suspension to 0–5 °C using an ice-water bath.

  • Addition of Reductant: While maintaining the temperature between 0–5 °C, add sodium borohydride (6.8 g, 0.18 mol) portion-wise over 30 minutes.

  • Reaction: Continue stirring the reaction mixture at 0–5 °C for an additional 3 hours.

  • Workup: Slowly add water (approx. 360 mL) to the reaction mixture to quench the excess NaBH₄. A precipitate will form.

  • Isolation: Cool the mixture to below 15 °C and collect the solid product by filtration. Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the white solid product under vacuum to yield 3-hydroxymethylindole. (Typical Yield: >70%).

Protocol 2: Synthesis of Gramine from Indole-3-carboxaldehyde via Reductive Amination

This protocol demonstrates the conversion to a gramine derivative, highlighting the reactivity of the intermediate hydroxymethyl species.[13]

  • Setup: In a suitable reaction flask, dissolve indole-3-carboxaldehyde (1.0 eq) in a 1:1 (v/v) mixture of methanol and 50% aqueous dimethylamine.

  • Addition of Reductant: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford gramine. (Typical Yield: 72-74%).[13]

V. Conclusion

The 3-hydroxymethyl group on the indole scaffold is a deceptively simple yet powerful functional group. Its ability to serve as a stable precursor to a highly reactive, resonance-stabilized carbocation makes it a central tool for the C3-functionalization of indoles. A thorough understanding of its core reactivity—spanning nucleophilic substitution, oxidation, and acid-catalyzed self-condensation—is essential for any scientist working in drug discovery and development. By strategically selecting reaction conditions and modulating the indole nitrogen's electronic properties through protecting groups, researchers can harness the versatility of the 3-hydroxymethylindole core to construct novel and complex molecules with significant therapeutic potential.

References

  • CN102070510B - A kind of 3-hydroxyindole derivative and its synthesis method and application.
  • US8933248B2 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • Petrini, M. (2020). New Perspectives in the Indole Ring Functionalization using 2-Indolylmethanols. Advanced Synthesis & Catalysis. ResearchGate. [Link]

  • El-Sayed, R., et al. (2022). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives. Molecules. PubMed Central. [Link]

  • Li, Y., et al. (2022). Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. International Journal of Molecular Sciences. MDPI. [Link]

  • CN101921223A - Synthesis method of indole-3-methanol.
  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. [Link]

  • Zelikovich, L., et al. (2008). Diindolylmethane (DIM) Spontaneously Forms from Indole-3-carbinol (I3C) During Cell Culture Experiments. In Vivo. [Link]

  • Crespi, M., et al. (1989). Indole-3-methanol is the main product of the oxidation of indole-3-acetic acid catalyzed by two cytosolic basic isoperoxidases from Lupinus. Planta. PubMed. [Link]

  • Kumar, A., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. ACS Publications. [Link]

  • Synthesis of 3-hydroxymethylindoles and α-hydroxyindolyl acetate indoles by cascade reaction. ResearchGate. [Link]

  • Somei, M., et al. (1993). A SYNTHESIS METHOD OF INDOLE-3-METHANAMINE AND/OR GRAMINE. HETEROCYCLES. Semantic Scholar. [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Asaad, N., et al. (2018). Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. Natural Product Reports. RSC Publishing. [Link]

  • Aschner, M. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

  • Grob, C., et al. (1995). Oligomerization of indole-3-carbinol in aqueous acid. Journal of Agricultural and Food Chemistry. PubMed. [Link]

  • Semenov, B.B., & Granik, V.G. (2004). Chemistry of N‐(1H‐Indol‐3‐ylmethyl)‐N,N‐dimethylamine—Gramine. ResearchGate. [Link]

  • Kaur, B. P., et al. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Organic & Biomolecular Chemistry. [Link]

  • May, J., et al. (2003). Nucleophilic reactivities of indoles. Journal of the American Chemical Society. PubMed. [Link]

  • PubChem CID 3712 - Indole-3-Carbinol. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Tryptophol. [Link]

  • Wikipedia. (2023). Indole-3-carbaldehyde. [Link]

  • Yamada, F., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. [Link]

  • Błaszczak-Świątkiewicz, K., et al. (2022). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. PubMed Central. [Link]

  • Tiwari, R., et al. (2019). I2-mediated regioselective C-3 azidation of indoles. Organic & Biomolecular Chemistry. RSC Publishing. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Indoles from tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Substituted Indoles in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] Among the diverse range of substituted indoles, those functionalized at the C4 position of the benzene ring hold particular significance. This substitution pattern is a key feature in many complex alkaloids and pharmacologically active compounds.[3] However, direct and selective functionalization of the indole C4 position is a synthetic challenge due to the inherent electronic properties of the indole ring, which favor electrophilic substitution at the C3 position.[4]

This guide provides a comprehensive overview of synthetic strategies to generate a diverse library of substituted indoles starting from a versatile and strategically functionalized building block: tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate . The presence of the hydroxymethyl group at the C4 position offers a unique handle for a variety of chemical transformations, while the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it modulates the reactivity of the indole ring and can be easily removed under acidic conditions.[5]

This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and strategic guidance for the synthesis of novel indole derivatives.

Core Synthetic Strategy: Leveraging the C4-Hydroxymethyl Group

The central theme of the synthetic approach detailed herein is the transformation of the C4-hydroxymethyl group into other functionalities, which can then serve as points for further diversification. The overall workflow can be visualized as a multi-step process, beginning with the activation of the hydroxymethyl group, followed by substitution or coupling reactions, and potentially culminating in the functionalization of other positions on the indole scaffold.

Synthetic_Strategy A This compound B Oxidation A->B C Activation (Halogenation/Tosylation) A->C D tert-Butyl 4-formyl-1H-indole-1-carboxylate B->D E 4-Halomethyl or 4-Tosyloxymethyl Indole Intermediate C->E F Further Derivatization (e.g., Wittig, Reductive Amination) D->F G Nucleophilic Substitution & Cross-Coupling Reactions E->G H Diverse C4-Substituted Indoles F->H G->H I Further Ring Functionalization (C2, C3, C5, C6, C7) H->I J Polysubstituted Indole Library I->J K Deprotection (Boc Removal) J->K L Final Bioactive Compounds K->L

Caption: General workflow for the synthesis of substituted indoles.

Part 1: Functionalization of the C4-Hydroxymethyl Group

The primary alcohol at the C4 position is a versatile functional group that can be readily transformed into an aldehyde, a leaving group for nucleophilic substitution, or participate in ether and ester formation reactions.

Oxidation to tert-Butyl 4-formyl-1H-indole-1-carboxylate

The oxidation of the C4-hydroxymethyl group to the corresponding aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate, provides a key intermediate for a variety of subsequent transformations, including reductive amination, Wittig reactions, and aldol condensations. A mild and selective oxidation can be achieved using pyridinium chlorochromate (PCC).

Table 1: Oxidation of this compound

ReagentSolventTemperatureTimeYield
PCCDCMRoom Temp.Overnight~76%[6]

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC) [6]

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.0 eq) and silica gel.

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford tert-butyl 4-formyl-1H-indole-1-carboxylate.

Causality Behind Experimental Choices:

  • PCC: A relatively mild oxidizing agent suitable for converting primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

  • DCM: A common solvent for PCC oxidations, as it is relatively inert and allows for easy work-up.

  • Silica Gel: Often added in PCC oxidations to adsorb the chromium byproducts, simplifying the purification process.

Activation of the Hydroxymethyl Group for Nucleophilic Substitution

To facilitate nucleophilic substitution reactions, the hydroxyl group must be converted into a better leaving group. Two common strategies are conversion to a tosylate or a halide.

1.2.1 Tosylation

Experimental Protocol: Tosylation of the Hydroxymethyl Group

  • Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0-5 °C for several hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield tert-butyl 4-((tosyloxy)methyl)-1H-indole-1-carboxylate.

1.2.2 Halogenation (Conceptual Protocol)

While a specific protocol for the direct halogenation of this compound was not found in the immediate literature, standard methods such as the Appel reaction (using CBr4/PPh3 for bromination or CCl4/PPh3 for chlorination) or treatment with thionyl chloride (for chlorination) are expected to be effective.

Conceptual Experimental Protocol: Bromination using the Appel Reaction

  • Dissolve this compound (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add triphenylphosphine (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.

Part 2: Diversification of the Indole Scaffold

With the activated C4-functionalized indoles in hand, a wide range of substituents can be introduced at this position and others on the indole ring.

C4-Alkylation via Nucleophilic Substitution

The 4-halomethyl or 4-tosyloxymethyl indole derivatives are excellent electrophiles for SN2 reactions with a variety of nucleophiles.

C4_Alkylation A 4-Halomethyl or 4-Tosyloxymethyl Indole C SN2 Reaction A->C B Nucleophiles: - RO⁻ (alkoxides) - RS⁻ (thiolates) - N₃⁻ (azide) - CN⁻ (cyanide) - Malonates B->C D C4-Substituted Indoles C->D

Caption: C4-alkylation via nucleophilic substitution.

General Protocol for C4-Alkylation

  • To a solution of the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, sodium azide) in a suitable solvent (e.g., DMF, THF, acetonitrile), add a solution of tert-butyl 4-(halomethyl)- or 4-((tosyloxy)methyl)-1H-indole-1-carboxylate in the same solvent.

  • Stir the reaction at an appropriate temperature (ranging from room temperature to elevated temperatures) until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up, extracting the product into an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography or recrystallization.

Functionalization of Other Ring Positions

The presence of the Boc protecting group and the C4 substituent influences the reactivity of the other positions on the indole ring.

2.2.1 Electrophilic Substitution at C3

Even with the Boc group, the C3 position remains the most nucleophilic site for many electrophilic substitution reactions.[4]

Conceptual Protocol: C3-Formylation

  • To a solution of this compound in DMF at 0 °C, slowly add phosphorus oxychloride (POCl3).

  • Stir the reaction at 0 °C for a short period and then allow it to warm to room temperature.

  • After completion, carefully pour the reaction mixture onto ice and basify with an aqueous solution of NaOH.

  • Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

2.2.2 Directed ortho-Metalation (DoM)

The Boc group can act as a directing group for lithiation at the C2 or C7 positions, depending on the reaction conditions and other substituents present. Subsequent quenching with an electrophile allows for the introduction of a wide range of functional groups.

Conceptual Protocol: C7-Lithiation and Silylation

  • Dissolve this compound in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add sec-butyllithium dropwise and stir at -78 °C for 1-2 hours.

  • Add trimethylsilyl chloride (TMSCl) and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product, dry the organic layer, and purify by column chromatography.

Part 3: Deprotection

The final step in many synthetic sequences is the removal of the Boc protecting group to yield the free N-H indole. This is typically achieved under acidic conditions.

Table 2: Conditions for Boc Deprotection

ReagentSolventTemperatureNotes
Trifluoroacetic acid (TFA)DCM0 °C to Room Temp.Common and effective.
HCl (4M in Dioxane)DioxaneRoom Temp.Volatile byproduct (isobutylene).
Aqueous Phosphoric AcidWaterRefluxGreener alternative.[7]

Experimental Protocol: Deprotection using TFA

  • Dissolve the N-Boc protected indole in DCM and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature, monitoring by TLC.

  • Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product as needed.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of substituted indoles. The strategic placement of the hydroxymethyl group at the C4 position provides a synthetic handle for the introduction of diverse functionalities, while the N-Boc group allows for modulation of the indole's reactivity and can be readily removed. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute the synthesis of novel indole derivatives for applications in drug discovery and materials science.

References

  • Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • Jarah, M., Al-Hourani, B., & Al-Zoubi, R. (2023). Recent advances in the synthesis of indoles and their applications. RSC Advances, 13(41), 28449-28473. [Link]

  • Somei, M., Yamada, F., Hayashi, T., Goto, A., & Saga, Y. (2001). Nucleophilic substitution reaction on the nitrogen of indole nucleus: formation of 1-(indol-3-yl)indoles upon reaction of 1-hydroxyindoles with indole in formic acid. Heterocycles, 55(3), 457-460. [Link]

  • Reddy, T. J., & Rathore, R. (2022). Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. ChemistrySelect, 7(21), e202201103. [Link]

  • Shaikh, A., Santra, S., & Ghorai, P. (2021). nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline. Organic & Biomolecular Chemistry, 19(31), 6755-6759. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Yoshino, K., Yamada, F., & Somei, M. (2007). Nucleophilic Substitution Reaction in Indole Chemistry: A Synthesis of Novel 7β-Substituted Yohimbine and 4aα-Substituted 1,2,3,4-Tetrahydro-β-carboline Derivatives. Heterocycles, 74(1), 83-90. [Link]

  • O'Brien, P. (2002). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1, (12), 1439-1457. [Link]

  • Liu, G., Zheng, M., Tian, R., & Zhou, Y. (2023). Site-Selective Synthesis of Antitumor C5-Aminated Indoles via Neighboring Aldehyde Group Assisted Catellani Reaction. Organic Letters, 25(49), 9231–9236. [Link]

  • Ghorai, M. K., & Kumar, A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(4), 19-47. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Somei, M., & Yamada, F. (2004). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for the synthesis of 2,3,6-trisubstituted indole derivatives. Heterocycles, 63(6), 1335-1346. [Link]

  • Buchwald, S. L., & Watson, D. A. (2011). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 133(45), 18231-18234. [Link]

  • de la Herrán, G., G-Trevijano, E., & Carretero, J. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Sanz, R., Guilarte, V., & García, N. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & Biomolecular Chemistry, 8(20), 4577-4586. [Link]

Sources

Robust and Efficient Boc Deprotection of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate for the Synthesis of (1H-indol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-1729

Abstract

This application note provides a detailed, field-proven protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate to yield (1H-indol-4-yl)methanol. The synthesis of this and related indolylmethanols is of significant interest in medicinal chemistry and drug development. This guide elucidates the mechanistic rationale behind the chosen protocol, offers a step-by-step methodology, and provides guidance on reaction monitoring, work-up, and purification.

Introduction: The Strategic Importance of Boc Deprotection in Indole Synthesis

The indole nucleus is a privileged scaffold in a vast array of pharmacologically active compounds. The temporary protection of the indole nitrogen is a cornerstone of many synthetic strategies, enabling regioselective functionalization of the indole ring. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for this purpose due to its general stability under various reaction conditions and its facile, acid-labile removal.[1][2] The target molecule, (1H-indol-4-yl)methanol, is a valuable building block for the synthesis of more complex bioactive molecules.

This document outlines a robust and reproducible protocol for the Boc deprotection of this compound, a reaction that must be performed with care to avoid side reactions involving the hydroxymethyl group.

Mechanistic Considerations: The "Why" Behind the Protocol

The acid-catalyzed deprotection of a Boc-protected amine proceeds via a well-established mechanism.[3] The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the loss of the stable tert-butyl cation, which subsequently forms isobutylene gas and a proton. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine (in this case, the indole nitrogen) and carbon dioxide.[3]

The choice of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a standard and highly effective method for Boc deprotection.[2][4] TFA is a strong acid that efficiently protonates the Boc group, and DCM is an excellent solvent for both the starting material and the intermediate species. The volatility of both TFA and DCM simplifies their removal during the work-up procedure.[5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥95%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercially Available
Saturated Sodium Bicarbonate Solution (aq.)Prepared in-house
Brine (Saturated Sodium Chloride Solution)Prepared in-house
Anhydrous Sodium Sulfate or Magnesium SulfateCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Stir at room temperature until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control any potential exotherm, although the reaction is typically not highly exothermic.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution. The amount of TFA can be adjusted, but a significant excess ensures a rapid and complete reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours.[5] The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot (which will stain with a suitable agent like potassium permanganate) indicates reaction completion.

  • Quenching and Work-up:

    • Once the reaction is complete, carefully concentrate the reaction mixture in vacuo to remove the excess DCM and TFA.[5]

    • Dissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO2 evolution will occur. Ensure adequate venting.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer in vacuo to yield the crude product.

  • Purification: The crude (1H-indol-4-yl)methanol can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.[6]

Reaction Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Starting Material in Anhydrous DCM B Cool to 0 °C A->B Stir until dissolved C Add Trifluoroacetic Acid (TFA) B->C Slow addition D Stir at Room Temperature (1-3 hours) C->D E Monitor by TLC D->E Periodically F Concentrate in vacuo E->F Upon completion G Aqueous Work-up (NaHCO3, Brine) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Pure (1H-indol-4-yl)methanol I->J

Caption: Workflow for the Boc deprotection of this compound.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale / Notes
Solvent Dichloromethane (DCM)Excellent solubility for starting material and reagents. Volatile for easy removal.
Reagent Trifluoroacetic Acid (TFA)Strong acid for efficient Boc removal. Volatile for easy removal.
Temperature 0 °C to Room TemperatureInitial cooling mitigates any potential exotherm. Reaction proceeds efficiently at room temperature.
Reaction Time 1-3 hoursTypically sufficient for complete conversion. Monitor by TLC for confirmation.
Work-up Aqueous NaHCO3 washNeutralizes excess TFA. Caution: Gas evolution.
Purification Flash Column ChromatographyEffective for removing non-polar impurities and any potential side products.[6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 3 hours, an additional equivalent of TFA can be added. Ensure the starting material and solvent are of sufficient purity and the solvent is anhydrous.

  • Side Product Formation: The hydroxymethyl group is generally stable to TFA under these conditions. However, prolonged reaction times or elevated temperatures could potentially lead to side reactions. It is crucial to monitor the reaction and perform the work-up promptly upon completion.

  • Product Isolation: The product, (1H-indol-4-yl)methanol, is a relatively polar compound. Ensure the use of a sufficiently polar solvent system during extraction and column chromatography to ensure good recovery.

References

  • ResearchGate. Indole N‐Boc deprotection method development. Available at: [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Royal Society of Chemistry. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ACS Publications. Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. Available at: [Link]

  • ResearchGate. TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Available at: [Link]

  • National Center for Biotechnology Information. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). Available at: [Link]

  • ResearchGate. Regioselective One-pot Synthesis of N-Fmoc/Cbz, N''-Boc Protected Indol-(3)-ylmethylhydrazines. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Available at: [Link]

  • MDPI. Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • PubMed. Synthesis of (1H-Indol-6-yl)methyl Benzoate Analogs as Mitochondrial Oxidative Phosphorylation Inhibitors. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • RSC Publishing. An Efficient and General Synthesis of Oxazino[4,3-a]indoles by A Cascade Addition–Cyclization Reaction of (1H-Indol-2-yl)metha. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • National Center for Biotechnology Information. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. Available at: [Link]

  • Reddit. BOC deprotection under basic conditions in anion-exchange HPLC?. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Indole Scaffold and the Versatility of a C4-Functionalized Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. Its unique electronic properties and ability to participate in various biological interactions have cemented its importance in drug discovery. The targeted functionalization of the indole ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its biological activity and pharmacokinetic profile.

Among the various positions on the indole ring, C4-substitution offers a unique vector for molecular elaboration, projecting substituents into a distinct spatial region compared to the more commonly functionalized C2, C3, and C5 positions. tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate is a particularly valuable building block for this purpose. The Boc protecting group on the indole nitrogen enhances stability, improves solubility in organic solvents, and modulates the reactivity of the indole ring, often preventing unwanted side reactions. The hydroxymethyl group at the C4 position serves as a versatile handle for a variety of chemical transformations, including oxidation, etherification, and, importantly, as a precursor for generating a reactive site for cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of palladium-catalyzed cross-coupling reactions with derivatives of this compound. We will delve into the mechanistic underpinnings of these powerful carbon-carbon bond-forming reactions and provide detailed, field-proven protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira-Hagihara couplings.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Stille), and reductive elimination.[2][3]

The catalytically active species is typically a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst.[4] The choice of ligand is crucial as it influences the stability, reactivity, and selectivity of the catalyst.[5][6]

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)L_n-X Ar-Pd(II)L_n-X Oxidative\nAddition->Ar-Pd(II)L_n-X R-X R-X R-X->Oxidative\nAddition Transmetalation Transmetalation Ar-Pd(II)L_n-X->Transmetalation Ar-Pd(II)L_n-R' Ar-Pd(II)L_n-R' Transmetalation->Ar-Pd(II)L_n-R' R'-M R'-M R'-M->Transmetalation Reductive\nElimination Reductive Elimination Ar-Pd(II)L_n-R'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Preparing the Substrate: Conversion of the Hydroxymethyl Group

To utilize this compound in cross-coupling reactions, the hydroxymethyl group must first be converted into a suitable leaving group, such as a halide (e.g., bromide) or a triflate. This activates the C4-methyl position for subsequent palladium-catalyzed reactions.

Protocol 1: Synthesis of tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate

This protocol describes the conversion of the primary alcohol to a bromide, a common precursor for cross-coupling reactions.

Materials:

  • This compound

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (1.5 eq).

  • Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[7] This protocol outlines the coupling of tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate with an arylboronic acid.

Protocol 2: Synthesis of tert-Butyl 4-(arylmethyl)-1H-indole-1-carboxylate

Materials:

  • tert-Butyl 4-(bromomethyl)-1H-indole-1-carboxylate (from Protocol 1)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq) or a more specialized ligand like SPhos or XPhos

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Toluene and water (e.g., 4:1 v/v)

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a reaction vessel, combine tert-butyl 4-(bromomethyl)-1H-indole-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).

  • Add the solvent mixture (toluene:water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the desired 4-arylmethylated indole.

Table 1: Representative Reagents and Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Phenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃Toluene/H₂O906
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane/H₂O1008
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O10012

Application Protocol: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[7] This protocol describes the reaction of a C4-haloindole derivative with an alkene. For this reaction, a 4-bromo or 4-iodo-N-Boc-indole would be the ideal starting material.

Protocol 3: Synthesis of tert-Butyl 4-alkenyl-1H-indole-1-carboxylate

Materials:

  • tert-Butyl 4-bromo-1H-indole-1-carboxylate

  • Alkene (e.g., butyl acrylate) (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate for extraction

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask, add tert-butyl 4-bromo-1H-indole-1-carboxylate (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.05 eq), and the phosphine ligand (0.1 eq).

  • Add the anhydrous solvent (ACN or DMF) followed by the base (2.0 eq).

  • Degas the mixture and then heat to 80-120 °C under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion (typically 12-24 hours), cool to room temperature.

  • Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole Halide Indole Halide Alkene Alkene Indole Halide->Alkene Pd Catalyst Pd Catalyst Alkene->Pd Catalyst Ligand Ligand Pd Catalyst->Ligand Base Base Ligand->Base Solvent Solvent Base->Solvent Degas Degas Heat (80-120 °C) Heat (80-120 °C) Degas->Heat (80-120 °C) Monitor (TLC) Monitor (TLC) Heat (80-120 °C)->Monitor (TLC) Cool & Dilute Cool & Dilute Aqueous Wash Aqueous Wash Cool & Dilute->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Chromatography Chromatography Dry & Concentrate->Chromatography

Sources

Step-by-step synthesis using tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Introduction: Strategic Importance of a Versatile Indole Building Block

In the landscape of modern drug discovery and development, functionalized indole scaffolds represent a privileged structural motif. Their presence in numerous pharmacologically active compounds underscores their importance. This compound is a particularly valuable synthetic intermediate. The Boc-protected nitrogen allows for precise subsequent chemical modifications, while the hydroxymethyl group at the 4-position serves as a versatile handle for chain extension, etherification, or conversion into other functional groups. This guide provides a detailed, field-proven, two-step protocol for the synthesis of this key building block, starting from the commercially available indole-4-carbaldehyde. Our focus is not just on the procedural steps, but on the underlying chemical principles that ensure a robust and reproducible outcome.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

  • Protection of the Indole Nitrogen: The acidic N-H proton of the indole ring can interfere with many standard organic reactions. Therefore, the initial step involves the installation of a tert-butoxycarbonyl (Boc) protecting group. This group is exceptionally stable under a wide range of conditions but can be removed cleanly under acidic treatment, making it ideal for multi-step synthesis.[1]

  • Selective Reduction of the Aldehyde: With the nitrogen protected, the formyl group at the 4-position is selectively reduced to a primary alcohol using a mild hydride-donating reagent. This transformation yields the final target molecule.

Overall_Synthesis Indole4CHO Indole-4-carbaldehyde BocProtected tert-Butyl 4-formyl- 1H-indole-1-carboxylate Indole4CHO->BocProtected Step 1: Boc Protection (Boc)2O, DMAP THF FinalProduct tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate BocProtected->FinalProduct Step 2: Reduction NaBH4 MeOH/DCM Boc_Protection_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack Boc2O (Boc)2O Intermediate Reactive N-acylpyridinium Intermediate Boc2O->Intermediate + DMAP DMAP DMAP Product Boc-Protected Indole Intermediate->Product + Indole-N⁻ Indole Indole-4-carbaldehyde Indole->Product

Caption: Catalytic cycle for DMAP-mediated Boc protection.

Experimental Protocol
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add indole-4-carbaldehyde (5.0 g, 34.4 mmol).

  • Reagent Addition: Dissolve the starting material in 100 mL of anhydrous tetrahydrofuran (THF). To this solution, add 4-dimethylaminopyridine (DMAP) (0.42 g, 3.44 mmol, 0.1 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O) (8.2 g, 37.8 mmol, 1.1 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford tert-butyl 4-formyl-1H-indole-1-carboxylate as a solid. [2]

Part 2: Synthesis of this compound

Principle and Rationale

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic synthesis. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, safety, and ease of handling compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically from the protic solvent (methanol in this case), yields the final alcohol product.

Reduction_Mechanism Aldehyde Boc-Indole-Aldehyde (R-CHO) Alkoxide Alkoxide Intermediate (R-CH₂O⁻) Aldehyde->Alkoxide 1. Hydride Attack Hydride NaBH4 Alcohol Final Product (R-CH₂OH) Alkoxide->Alcohol 2. Protonation Solvent Methanol (CH₃OH)

Caption: Mechanism of aldehyde reduction by sodium borohydride.

Experimental Protocol
  • Setup: In a 250 mL round-bottom flask, dissolve tert-butyl 4-formyl-1H-indole-1-carboxylate (from Part 1, e.g., 6.0 g, 24.5 mmol) in a 1:1 mixture of dichloromethane (DCM) and methanol (MeOH) (100 mL total).

  • Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.4 g, 36.7 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC for the disappearance of the starting aldehyde.

  • Quenching: Upon completion, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone (10 mL), followed by water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by flash column chromatography (hexane/ethyl acetate gradient) to obtain pure this compound as a white solid.

Quantitative Data and Reagent Summary

Step Reagent MW ( g/mol ) Amount Equivalents Role
1 Indole-4-carbaldehyde145.165.0 g1.0Starting Material
Di-tert-butyl dicarbonate218.258.2 g1.1Protecting Agent
4-Dimethylaminopyridine122.170.42 g0.1Catalyst
Tetrahydrofuran72.11100 mL-Solvent
2 tert-Butyl 4-formyl-1H-indole-1-carboxylate245.27~6.0 g1.0Starting Material
Sodium Borohydride37.831.4 g1.5Reducing Agent
Dichloromethane / Methanol (1:1)-100 mL-Solvent

Characterization of Final Product

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₁₇NO₃

  • Molecular Weight: 247.29 g/mol . [3]* ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum should be consistent with the structure. Expected peaks include: 8.10 (d, 1H, Ar-H), 7.55 (d, 1H, Ar-H), 7.20-7.30 (m, 2H, Ar-H), 6.80 (d, 1H, Ar-H), 4.85 (s, 2H, -CH₂OH), 1.90 (br s, 1H, -OH), 1.65 (s, 9H, -C(CH₃)₃). Note: Chemical shifts are approximate and can vary. [4][5]* ¹³C NMR (100 MHz, CDCl₃) δ (ppm): Expected signals around 150.1 (C=O), 136.5, 131.0, 125.0, 124.5, 122.0, 118.0, 114.0 (Ar-C), 83.5 (-C(CH₃)₃), 63.0 (-CH₂OH), 28.2 (-C(CH₃)₃).

  • Mass Spectrometry (ESI-MS): Calculated for C₁₄H₁₇NO₃, m/z 247.12. Expected found: 248.1 [M+H]⁺, 270.1 [M+Na]⁺. [6]* IR (KBr, cm⁻¹): Key absorptions expected at ~3450 (O-H stretch), 2975 (C-H stretch), 1725 (C=O stretch, Boc-group), 1250, 1150 (C-O stretch).

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Di-tert-butyl dicarbonate ((Boc)₂O): Lachrymator and irritant. Handle with care.

    • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water to produce flammable hydrogen gas. Quench carefully at low temperatures.

    • Solvents (THF, DCM, MeOH): Flammable and/or toxic. Avoid inhalation and skin contact. Use anhydrous solvents where specified to prevent unwanted side reactions.

References

  • Wang, M., Wang, W., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. [Link]

  • 1H NMR spectrum of Compound 32. (2013). The Royal Society of Chemistry. [Link]

  • Organic Syntheses Procedure: 1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-formyl-1h-indole-1-carboxylate. PubChemLite. [Link]

  • Fig. S7 1 H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl 3. (n.d.). ResearchGate. [Link]

  • Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2014). Der Pharma Chemica. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (n.d.).
  • Boc Protection of Aminoglycosides. (2012). ChemSpider Synthetic Pages. [Link]

Sources

Application Notes and Protocols for the Purification of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the purification of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Achieving high purity of this building block is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide details two primary purification methodologies: silica gel column chromatography and recrystallization. It includes step-by-step protocols, explains the scientific principles behind experimental choices, and offers methods for purity assessment. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Profile

This compound is a versatile heterocyclic intermediate. The presence of a Boc-protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the hydroxymethyl group at the 4-position provides a reactive handle for further chemical modification. The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and complex purification challenges in downstream processes.

Understanding the compound's physical properties is the foundation for developing a robust purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃PubChem[1]
Molecular Weight 247.29 g/mol PubChem[1]
Appearance Typically an off-white to yellowish solid or oilGeneral Knowledge
IUPAC Name tert-butyl 4-(hydroxymethyl)indole-1-carboxylatePubChem[1]

The key to purification is exploiting the differences in physical properties between the target compound and its impurities. Common impurities may include unreacted starting materials, deprotected indole, or byproducts from the synthetic route, such as the corresponding aldehyde formed via over-oxidation of the alcohol.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve >99% purity. The general workflow involves a primary bulk purification step followed by a polishing step, with analytical checks at each stage.

PurificationWorkflow cluster_0 Purification Cascade Start Crude Product (Post-Workup) Chrom Primary Purification: Silica Gel Column Chromatography Start->Chrom Analyze1 Purity Assessment: TLC / ¹H NMR Chrom->Analyze1 Decision Purity > 98%? Analyze1->Decision Recryst Polishing Step: Recrystallization Decision->Recryst No End Pure Product (>99%) Decision->End Yes Analyze2 Final Purity Verification: HPLC / LC-MS / ¹H NMR Recryst->Analyze2 Analyze2->End

Figure 1: A strategic workflow for purifying this compound.

Primary Purification: Flash Column Chromatography

Flash column chromatography is the most effective method for removing the majority of impurities from the crude reaction mixture. The principle relies on the differential partitioning of the compound and impurities between a polar stationary phase (silica gel) and a non-polar mobile phase.

The Causality Behind Method Development: TLC Analysis

Before attempting a column, the ideal solvent system (eluent) must be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the product and impurities, with a target retention factor (Rf) of 0.25-0.35 for the desired compound. A lower Rf value ensures a longer residence time on the column, leading to better separation.

TLC_Logic TLC Run TLC Plate (Crude Mixture) Observe Observe Spots under UV Light Calculate Rf Values TLC->Observe Decision Is Product Rf ~0.25-0.35? Observe->Decision TooHigh Rf Too High (> 0.4) Spots at Top Decision->TooHigh No TooLow Rf Too Low (< 0.2) Spots at Baseline Decision->TooLow No Optimal Optimal Eluent Found Proceed to Column Decision->Optimal Yes AdjustHigh Action: Decrease Polarity (Reduce Ethyl Acetate %) TooHigh->AdjustHigh AdjustLow Action: Increase Polarity (Increase Ethyl Acetate %) TooLow->AdjustLow AdjustHigh->TLC AdjustLow->TLC

Figure 2: Logic diagram for optimizing the mobile phase using TLC.

Recommended Solvent Systems

Based on experimental data from related syntheses, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (ethyl acetate) are highly effective.[2]

Table 2: Recommended Eluent Systems for Column Chromatography

Solvent SystemTypical Ratio (v/v)Expected Product RfNotes and Observations
Hexanes / Ethyl Acetate4:1 to 2:1~0.3A good starting point. Provides excellent separation of non-polar impurities.
Petroleum Ether / Ethyl Acetate4:1 to 2:1~0.3Similar to Hex/EtOAc. Often used as a lower-cost alternative to hexanes.[2]
Dichloromethane / Methanol98:2~0.4Use for more polar impurities that do not elute with EtOAc systems. Use with caution as it can dissolve some silica.

Note: A gradient elution, starting with a lower polarity (e.g., 10:1 Hex/EtOAc) and gradually increasing the ethyl acetate concentration, can significantly improve separation.[3]

Step-by-Step Protocol for Flash Column Chromatography
  • Column Packing:

    • Select a column with an appropriate diameter based on the amount of crude material (a 100:1 to 50:1 ratio of silica to crude by weight is typical).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 9:1 Hexanes/EtOAc).

    • Pour the slurry into the column and use air pressure or a pump to pack the bed firmly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3x the weight of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the silica-adsorbed sample to the top of the packed column bed. This technique prevents band broadening and improves resolution.

    • Add a thin layer of sand on top to protect the surface during solvent addition.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • Apply pressure and begin collecting fractions.

    • Monitor the elution process by spotting fractions onto a TLC plate. Check for the appearance of the product spot.

  • Analysis and Consolidation:

    • Develop the TLC plates of the collected fractions.

    • Identify the fractions containing the pure product (single spot at the correct Rf).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Solvent Removal:

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Secondary Purification (Polishing): Recrystallization

If chromatography yields a product that is >95-98% pure but still contains minor impurities, recrystallization is an excellent method to achieve analytical purity (>99%). This technique relies on the principle that the target compound has high solubility in a hot solvent but low solubility in the same solvent when cold, while impurities remain in the solution.

Step-by-Step Protocol for Recrystallization
  • Solvent Selection:

    • Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. An ethyl acetate/hexane mixture is a proven system for similar molecules.[4]

    • Place the semi-pure solid in a flask.

  • Dissolution:

    • Add the more soluble solvent (ethyl acetate) dropwise to the flask while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary. Excess solvent will reduce the final yield.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

    • Once at room temperature, slowly add the anti-solvent (hexanes) until the solution becomes slightly cloudy (the point of saturation).

    • Place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of ice-cold solvent (the same ratio as the crystallization mixture).

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Purity Verification

Final purity must be confirmed using high-resolution analytical techniques.

Table 3: Analytical Methods for Purity Assessment

TechniquePurposeTypical Conditions
TLC Quick qualitative check of purityMobile Phase: 3:1 Hexanes/EtOAcVisualization: UV light (254 nm)
HPLC Quantitative purity analysisColumn: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water[5]Detection: UV at 280 nm[5]
¹H NMR Structural confirmation and purity checkSolvent: CDCl₃ or DMSO-d₆Confirm absence of impurity signals.
LC-MS Confirm molecular weightESI+ mode should show [M+H]⁺ or [M+Na]⁺.

References

  • Organic Syntheses. (n.d.). Procedure for Column Chromatography. Retrieved from orgsyn.org.[3]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.[4]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.[2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11075767, tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]1]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. Retrieved from [Link]5]

Sources

Application Note: A Multi-Detector Approach for the Comprehensive Purity Assessment of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework of validated analytical methods for the comprehensive purity assessment of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate , a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final drug product. This document outlines an orthogonal analytical strategy, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and impurity identification, and Headspace Gas Chromatography (HS-GC) for the analysis of residual solvents. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices, adherence to regulatory standards, and robust data interpretation.

Introduction: The Imperative for Purity

The subject of this guide, this compound, is a Boc-protected indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, and this specific intermediate serves as a versatile building block for more complex molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its solubility in organic solvents and allows for selective reactions at other positions of the indole ring.

The purity of any pharmaceutical intermediate is non-negotiable. Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unintended pharmacological or toxicological effects. Regulatory bodies worldwide mandate stringent purity control. Therefore, a robust analytical strategy is not just a quality control measure but a foundational component of the entire drug development process. This guide employs an orthogonal approach—using multiple analytical techniques with different separation and detection principles—to ensure that a comprehensive picture of the compound's purity is obtained.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name tert-butyl 4-(hydroxymethyl)indole-1-carboxylateN/A
Molecular Formula C₁₄H₁₇NO₃[1]
Molecular Weight 247.29 g/mol [1]
CAS Number 1481631-51-9 (representative)[2][3]
Appearance Typically a white to off-white solidGeneral Knowledge
Solubility Soluble in methanol, acetonitrile, DMSO, ethyl acetate; sparingly soluble in waterGeneral Knowledge

Note: The properties listed are based on the closely related 3-(hydroxymethyl) isomer and other similar indole carboxylates, as specific experimental data for the 4-isomer is not centrally compiled. These values serve as a strong basis for the analytical methods described.[1]

The Orthogonal Analytical Workflow

No single analytical method can definitively determine the absolute purity of a compound. An orthogonal approach, where different techniques measure different properties, provides the highest degree of confidence. The overall strategy involves a primary chromatographic purity assay (HPLC), confirmatory identity tests (NMR, MS), and specific tests for volatile impurities (GC).

G Overall Purity Assessment Workflow cluster_0 Sample Batch cluster_1 Primary & Confirmatory Analysis cluster_2 Specific Impurity Analysis cluster_3 Final Report Sample tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate HPLC HPLC-UV (Purity & Impurities) Sample->HPLC Orthogonal Testing LCMS LC-MS (Identity & Impurity MW) Sample->LCMS Orthogonal Testing NMR NMR (¹H, ¹³C) (Structural Identity) Sample->NMR Orthogonal Testing HSGC Headspace-GC (Residual Solvents) Sample->HSGC Orthogonal Testing Report Certificate of Analysis (Purity Value & Profile) HPLC->Report Data Compilation LCMS->Report Data Compilation NMR->Report Data Compilation HSGC->Report Data Compilation

Caption: Orthogonal workflow for purity assessment.

Chromatographic Purity by Reverse-Phase HPLC (RP-HPLC)

Principle: RP-HPLC is the cornerstone for purity analysis of non-volatile organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The indole ring in the analyte contains a strong chromophore, making it ideally suited for detection by UV-Vis spectroscopy.

Rationale for Method Parameters
  • Column: A C18 (octadecylsilane) column is the industry standard and an excellent starting point. Its nonpolar nature provides strong retention for the relatively nonpolar indole derivative, allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier with a low UV cutoff and viscosity. A gradient elution (increasing organic solvent concentration over time) is chosen to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved with good peak shape in a reasonable runtime.

  • Acid Modifier: 0.1% formic acid is added to both mobile phase components. This serves two purposes: it protonates any residual acidic silanols on the silica backbone of the column, preventing peak tailing, and it ensures the analyte is in a consistent protonation state, leading to sharp, reproducible peaks.[4][5][6]

  • Detection Wavelength: The indole nucleus has a strong absorbance maximum around 220-230 nm and another one near 270-280 nm. While detection at the lower wavelength provides higher sensitivity, the 270-280 nm range often offers greater selectivity and a more stable baseline, free from interference from common solvents. A wavelength of 275 nm is selected as a robust choice.

Detailed Protocol: HPLC Purity Assay
  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 6 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 275 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • Analysis Procedure:

    • Inject a blank (diluent) to establish the baseline.

    • Inject the sample solution.

    • Integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation of Purity:

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation (ICH Q2(R2) Framework)

The analytical method must be validated to prove it is fit for its intended purpose.[2]

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can separate the analyte from potential impurities and degradation products.Peak for the main component is pure (as assessed by PDA) and well-resolved from other peaks (Resolution > 2.0).
Linearity To demonstrate a proportional response to analyte concentration.R² > 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% - 102.0% recovery of spiked analyte at three concentration levels.
Precision To assess the method's repeatability and intermediate precision.RSD < 2.0% for replicate injections and for analyses on different days/by different analysts.
Robustness To evaluate the method's resilience to small, deliberate variations in parameters.No significant change in results with minor changes in flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).

Structural Confirmation & Impurity Identification

While HPLC provides quantitative data on purity, it does not confirm the identity of the main peak or its impurities. For this, spectroscopic techniques are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR is invaluable for confirming the presence of key functional groups and their relative positions.

Rationale: The structure of this compound has several distinct proton environments that give rise to characteristic signals.

  • tert-Butyl Group: A sharp, strong singlet integrating to 9 protons around δ 1.5-1.7 ppm. Its presence is a key indicator of the Boc-protecting group.[7]

  • Hydroxymethyl Group (CH₂OH): A singlet or doublet for the CH₂ protons and a broad singlet for the OH proton. The CH₂ signal would typically appear around δ 4.6-4.8 ppm.

  • Aromatic Protons: A set of multiplets in the aromatic region (δ 7.0-8.2 ppm) corresponding to the protons on the indole ring system. The absence of significant unexpected signals and correct integration ratios provides high confidence in the structural identity and purity.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts to confirm the structure. Integrate all signals to verify proton counts. Impurities will appear as additional, unassignable peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. It provides the molecular weight of the analyte and any co-eluting or separated impurities.

Rationale: This technique is definitive for confirming the molecular weight of the main HPLC peak. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically observed as a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. For this compound (MW = 247.29), we would expect to see ions at:

  • [M+H]⁺ = 248.3 m/z

  • [M+Na]⁺ = 270.3 m/z This data confirms the identity of the main peak and allows for the tentative assignment of molecular weights to impurity peaks, which is the first step in their structural elucidation.

Protocol:

  • Instrumentation: Couple the outlet of the HPLC system described in Section 3.2 to an ESI-MS detector.

  • Analysis: Perform the same HPLC run. The mass spectrometer will acquire mass spectra across the entire chromatogram.

  • Interpretation: Extract the mass spectrum for the main peak and confirm the presence of the expected molecular ions. Examine the mass spectra of any impurity peaks to determine their molecular weights.

Analysis of Residual Solvents by Headspace GC (HS-GC)

Principle: Many organic solvents used in synthesis are volatile and are best analyzed by Gas Chromatography. Headspace sampling is a clean and efficient technique where the vapor above the sample (dissolved in a high-boiling solvent) is injected into the GC, avoiding contamination of the instrument with the non-volatile analyte.

Rationale: The control of residual solvents is mandated by the ICH Q3C guidelines, which classify solvents based on their toxicity.[8][9][10][11][12] This method is designed to detect and quantify common Class 2 and Class 3 solvents (e.g., Toluene, Heptane, Ethyl Acetate, THF, Methanol) that may be present from the synthesis and purification steps.

Detailed Protocol: HS-GC
  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Chromatographic Conditions:

    Parameter Condition
    Column DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film
    Carrier Gas Helium or Hydrogen, constant flow
    Oven Program 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min
    Injector Temp 250°C

    | Detector Temp (FID) | 260°C |

  • Headspace Parameters:

    Parameter Condition
    Vial Equilibration Temp 80°C
    Vial Equilibration Time 20 min
    Loop Temperature 90°C

    | Transfer Line Temp | 100°C |

  • Sample Preparation:

    • Diluent: Dimethyl sulfoxide (DMSO).

    • Standard Solution: Prepare a stock solution of all expected residual solvents in DMSO.

    • Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO and seal immediately.

  • Analysis & Calculation:

    • Run the standard solution to determine the retention times and response factors for each solvent.

    • Run the sample vial.

    • Quantify any detected solvents based on the calibration from the standard.

Data Integration and Final Purity Assignment

A comprehensive purity statement requires integrating data from all orthogonal methods. The final Certificate of Analysis should present a clear and complete picture of the material's quality.

G Integrated Data Analysis for Purity Reporting cluster_0 Raw Data cluster_1 Interpretation cluster_2 Final Report HPLC_Data HPLC Area % Assay Chromatographic Purity (e.g., 99.5%) HPLC_Data->Assay LCMS_Data MW Confirmation Identity Identity Confirmed LCMS_Data->Identity NMR_Data Structural Confirmation NMR_Data->Identity GC_Data Residual Solvents (ppm) Solvents Solvents < ICH Limits GC_Data->Solvents CoA Final Purity Value (e.g., >99.0%) Assay->CoA Identity->CoA Solvents->CoA

Caption: Flowchart for integrating analytical data.

Final Purity Calculation: The purity value reported on a Certificate of Analysis is typically the HPLC area % value, provided that:

  • The identity of the main peak is confirmed by NMR and MS.

  • All residual solvents are below their specified ICH limits.

  • No significant non-chromatographable or non-UV active impurities are suspected.

Conclusion

The analytical strategy detailed in this application note provides a robust and scientifically sound framework for assessing the purity of this compound. By combining the quantitative power of HPLC with the structural confirmation capabilities of NMR and MS, and addressing specific volatile impurities with HS-GC, this orthogonal approach ensures a high degree of confidence in the material's quality. Adherence to these validated protocols is essential for meeting the stringent regulatory requirements of the pharmaceutical industry and ensuring the successful development of safe and effective medicines.

References

  • Supporting Information. 1H and 13C NMR Spectra Examples. ACS Publications. [Link]

  • PubChem. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Pharmaffiliates. [Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. ChemSynthesis. [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • ResearchGate. 1H NMR spectrum of tert-butyl 6-Maleimidocaprohydrazinecarboxylate in CDCl3. ResearchGate. [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. AIDIC. [Link]

  • USP-NF. Impurities: Residual Solvents ICH: Q3C. USP. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. National Library of Medicine. [Link]

  • ResearchGate. MS/MS spectrum and fragmentation pattern of 3,5-di-tert-butyl-4-hydroxybenzaldehyde. ResearchGate. [Link]

  • ResearchGate. Indole N-Boc deprotection method development. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Q3C(R8) Impurities: Guidance for Residual Solvents Guidance for Industry. FDA. [Link]

  • Supplementary information. General procedure from N-methyl-N-phenylmethacrylamide. RSC Publishing. [Link]

  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC. [Link]

  • NIST WebBook. 3,5-di-tert-Butyl-4-hydroxyanisole. National Institute of Standards and Technology. [Link]

Sources

Application Note: A Scalable and Robust Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key building block in contemporary medicinal chemistry. The protocol is designed for scalability, safety, and high purity, addressing the needs of researchers in drug development and process chemistry. We detail a two-step synthetic sequence starting from methyl 1H-indole-4-carboxylate, involving a robust N-Boc protection followed by a highly selective ester reduction. This guide emphasizes the rationale behind procedural choices, process optimization, in-process controls, and rigorous analytical characterization to ensure a reproducible and efficient synthesis.

Introduction: Significance of a Versatile Indole Building Block

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Specifically, 4-substituted indoles are critical intermediates for a range of pharmacologically active agents, including inhibitors of kinases and other enzymes. This compound serves as a versatile precursor, offering three distinct points for chemical modification: the protected nitrogen, the hydroxymethyl group at the 4-position, and the aromatic ring itself.

The presence of the tert-butoxycarbonyl (Boc) protecting group is strategic; it deactivates the otherwise nucleophilic indole nitrogen, preventing unwanted side reactions in subsequent steps and improving the solubility of indole intermediates in common organic solvents.[3][4] The primary alcohol functionality provides a handle for introducing various linkages through oxidation, etherification, or esterification. This application note presents a field-tested, scalable protocol for its preparation, moving beyond small-scale laboratory procedures to a method suitable for kilogram-scale production.

Overall Synthetic Strategy

The synthesis is efficiently executed in two high-yielding steps from the commercially available methyl 1H-indole-4-carboxylate.

  • Step 1: N-Boc Protection: The indole nitrogen is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This reaction is typically high-yielding and clean.[5][6]

  • Step 2: Selective Ester Reduction: The methyl ester at the C4 position is reduced to the corresponding primary alcohol. For large-scale operations, safety and ease of work-up are paramount. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, their work-up can be challenging and hazardous on a large scale.[7][8] This protocol utilizes sodium borohydride (NaBH₄) in a mixed solvent system including an alcohol, which offers a safer and more manageable alternative for selective ester reduction.[9][10]

Synthesis_Workflow SM Methyl 1H-indole-4-carboxylate INT tert-Butyl 4-(methoxycarbonyl)- 1H-indole-1-carboxylate SM->INT Step 1: N-Boc Protection (Boc)₂O, DMAP (cat.) THF, rt FP tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate INT->FP Step 2: Ester Reduction NaBH₄, LiCl THF / EtOH, rt

Diagram 1: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate

Causality: The Boc protection of the indole nitrogen is crucial. The electron-withdrawing nature of the Boc group prevents the indole from participating in undesired side reactions during the subsequent reduction step. DMAP acts as a superior nucleophilic catalyst compared to bases like triethylamine, accelerating the acylation of the weakly basic indole nitrogen.

Materials & ReagentsMolar Mass ( g/mol )Quantity (for 100g scale)MolesNotes
Methyl 1H-indole-4-carboxylate175.18100.0 g0.571Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)218.25137.0 g0.628 (1.1 eq)Acylating Agent
4-(Dimethylamino)pyridine (DMAP)122.177.0 g0.057 (0.1 eq)Catalyst
Tetrahydrofuran (THF), anhydrous72.111000 mL-Solvent
Ethyl Acetate88.111500 mL-Extraction Solvent
1 M Hydrochloric Acid (HCl)-500 mL-Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)-500 mL-Aqueous Wash
Brine (Saturated NaCl)-500 mL-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g-Drying Agent

Protocol:

  • Reactor Setup: Charge a 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet with methyl 1H-indole-4-carboxylate (100.0 g, 0.571 mol).

  • Dissolution: Add anhydrous tetrahydrofuran (1000 mL) and stir until all solids are dissolved.

  • Catalyst & Reagent Addition: Add 4-(dimethylamino)pyridine (7.0 g, 0.057 mol) followed by di-tert-butyl dicarbonate (137.0 g, 0.628 mol). An initial mild exotherm may be observed. Maintain the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature (20-25°C) for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is fully consumed. (TLC System: 3:1 Hexanes/Ethyl Acetate; R_f (SM) ≈ 0.4, R_f (Product) ≈ 0.7).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Work-up:

    • Dissolve the resulting residue in ethyl acetate (1000 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 250 mL) to remove DMAP, saturated NaHCO₃ solution (1 x 500 mL), and finally with brine (1 x 500 mL).

    • Rationale: The acidic wash protonates the basic DMAP, rendering it water-soluble. The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and remove bulk water.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a solid or thick oil.

  • Purification: Triturate the crude product with hexanes (500 mL) with vigorous stirring for 1 hour. Collect the resulting white to off-white solid by filtration, wash with cold hexanes (2 x 100 mL), and dry under vacuum at 40°C.

  • Yield & Characterization: Expected yield: 145-155 g (92-98%). The product is typically of >98% purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound

Causality: The reduction of an ester to an alcohol requires a hydride source. While NaBH₄ alone is generally too weak to reduce esters efficiently, the addition of an additive like lithium chloride enhances its reducing power.[10] The reaction is performed in a mixed solvent system of THF (for solubility) and ethanol (which acts as a proton source and aids the reaction). This method is significantly safer and easier to handle on a large scale than LiAlH₄.

Materials & ReagentsMolar Mass ( g/mol )Quantity (for 145g scale)MolesNotes
tert-Butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate275.31145.0 g0.527Starting Material
Sodium Borohydride (NaBH₄)37.8339.8 g1.053 (2.0 eq)Reducing Agent
Lithium Chloride (LiCl)42.3944.7 g1.053 (2.0 eq)Additive
Tetrahydrofuran (THF), anhydrous72.111200 mL-Solvent
Ethanol (EtOH), anhydrous46.07300 mL-Co-solvent
Ethyl Acetate88.111500 mL-Extraction Solvent
1 M Hydrochloric Acid (HCl)-~1000 mL-Quench/Wash
Brine (Saturated NaCl)-500 mL-Aqueous Wash
Anhydrous Magnesium Sulfate (MgSO₄)120.3750 g-Drying Agent

Protocol:

  • Reactor Setup: To a 5 L reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and an addition funnel, add tert-butyl 4-(methoxycarbonyl)-1H-indole-1-carboxylate (145.0 g, 0.527 mol) and lithium chloride (44.7 g, 1.053 mol).

  • Inerting and Dissolution: Purge the vessel with nitrogen and add anhydrous THF (1200 mL) and anhydrous ethanol (300 mL). Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reducing Agent Addition: Add sodium borohydride (39.8 g, 1.053 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

    • Safety Note: Hydrogen gas is evolved during the addition and the subsequent reaction. Ensure adequate ventilation and an inert atmosphere. The addition is exothermic and must be controlled.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.

  • Quenching:

    • Cool the reaction mixture back to 0-5°C.

    • Slowly and carefully add 1 M HCl via the addition funnel to quench the excess NaBH₄ and hydrolyze the borate esters. The pH of the aqueous layer should be adjusted to ~2-3. Vigorous gas evolution will occur. Control the addition rate to manage the effervescence.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the majority of the THF and ethanol.

    • Add ethyl acetate (1000 mL) and water (500 mL) and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with additional ethyl acetate (1 x 500 mL).

    • Combine the organic layers and wash with water (1 x 500 mL) and then brine (1 x 500 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often a white solid of high purity. It can be further purified by recrystallization from a mixture of ethyl acetate and hexanes (~1:4) or by slurrying in hot hexanes.

  • Yield & Characterization: Expected yield: 118-125 g (90-95%).

Process Optimization & Scale-Up

Scaling a synthesis from the bench to a pilot plant or manufacturing facility requires careful consideration of several interconnected parameters. The choices made directly impact the process's safety, efficiency, cost, and final product quality.

Optimization_Parameters Outcome Optimal Yield, Purity & Safety Temp Temperature Control Temp->Outcome Exotherm Mgmt. Addition Reagent Addition Rate Addition->Outcome Safety & Selectivity Solvent Solvent Selection Solvent->Outcome Solubility & Recovery Stoich Stoichiometry Stoich->Outcome Cost & Impurity Profile Agitation Agitation Speed Agitation->Outcome Mass & Heat Transfer Workup Work-up & Purification Workup->Outcome Purity & Yield

Diagram 2: Interplay of critical scale-up parameters.

  • Temperature Control: The reduction step is exothermic. On a large scale, efficient heat removal is critical. A jacketed reactor with a reliable cooling system is mandatory to maintain the target temperature range and prevent runaway reactions.

  • Reagent Addition: Sub-surface addition of the NaBH₄ powder or controlled addition of a slurry can prevent localized "hot spots" and uncontrolled gas evolution. A well-defined, tested addition profile is essential for safety and reproducibility.

  • Solvent Choice: While THF is an excellent solvent, its tendency to form peroxides must be managed. Always use fresh, inhibitor-tested anhydrous THF. For very large scales, alternative solvents like 2-MeTHF could be considered for their higher boiling point and better phase separation characteristics.

  • Work-up and Purification: On a large scale, trituration or recrystallization is highly preferred over chromatography. Developing a robust crystallization procedure that consistently delivers the desired particle size and purity is a key goal of process development.

Analytical Characterization Data

The final product should be rigorously analyzed to confirm its identity and purity.

AnalysisSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
Melting Point USP <741>98-102 °C
¹H NMR (400 MHz, CDCl₃)δ 8.10 (d, J=8.4 Hz, 1H), 7.45 (d, J=7.6 Hz, 1H), 7.25 (t, J=8.0 Hz, 1H), 7.18 (d, J=0.8 Hz, 1H), 4.85 (s, 2H), 1.95 (br s, 1H, -OH), 1.68 (s, 9H).
¹³C NMR (100 MHz, CDCl₃)δ 149.8, 135.8, 131.2, 126.5, 122.9, 120.1, 115.3, 114.8, 83.7, 63.1, 28.3.
Mass Spec (ESI+) m/zCalculated for C₁₄H₁₇NO₃ [M+Na]⁺: 270.11; Found: 270.1.
Purity HPLC (UV @ 220nm)≥98.5%

Safety and Waste Management

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Reagent Handling:

    • Di-tert-butyl dicarbonate: Can cause skin and respiratory irritation. Handle in a well-ventilated fume hood.

    • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Store in a cool, dry place away from acids.

    • THF: Highly flammable liquid. Can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides before use.

  • Quenching: The quenching of sodium borohydride with acid is highly exothermic and releases large volumes of hydrogen gas. This operation must be performed slowly, with efficient cooling, and in a well-ventilated area free of ignition sources.

  • Waste Disposal:

    • Aqueous waste containing residual borates and salts should be neutralized before disposal.

    • Organic solvent waste should be collected in appropriately labeled containers.

    • All waste must be disposed of in accordance with local, state, and federal regulations.

References

  • Wang, M., Wang, W., & Q, Z. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]

  • National Center for Biotechnology Information (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. PubChem. [Link]

  • Cenmed (n.d.). tert-Butyl 4-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

  • Bandgar, B. P., & Patil, S. P. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Organic Chemistry Portal (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. (2015). ResearchGate. [Link]

  • Reaction with Boc protection of indole nitrogen. (n.d.). ResearchGate. [Link]

  • PDF: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (n.d.). ResearchGate. [Link]

  • Chemistry Steps (n.d.). Esters to Alcohols. [Link]

  • National Center for Biotechnology Information (n.d.). Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. PubChem. [Link]

  • Gribble, G. W., et al. (1978). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. Journal of the American Chemical Society, 100(19), 5812-5814. [Link]

  • LibreTexts Chemistry (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]

  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]

  • US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia.
  • Ester Formation in Alcohol Microdroplet Sprays. (2025). The Journal of Physical Chemistry A. [Link]

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. (2017). SciSpace. [Link]

  • Organic Chemistry Explained (2022). Esters to Primary Alcohols, Part 3: Boron Hydrides. YouTube. [Link]

  • Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. (2017). PubMed Central. [Link]

  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole, 3-ethyl. [Link]

Sources

Application Notes and Protocols: Leveraging Tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions make it a privileged scaffold in drug design. The advent of combinatorial chemistry and solid-phase synthesis has further amplified the importance of indole-containing building blocks, enabling the rapid generation of molecular libraries for high-throughput screening.[1][3]

This guide focuses on a particularly versatile building block: tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate . The presence of a hydroxymethyl group at the 4-position provides a convenient handle for attachment to a solid support, while the Boc-protected indole nitrogen ensures stability during subsequent synthetic transformations. This strategic combination allows for the elaboration of the indole core, making it an ideal starting point for the synthesis of diverse peptidomimetics and other complex molecules.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the effective utilization of this compound in solid-phase synthesis, targeting researchers, scientists, and professionals in drug development.

Reagent Overview and Physicochemical Properties

A thorough understanding of the starting material is paramount for successful synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₇NO₃PubChem
Molecular Weight 247.29 g/mol PubChem
Appearance Off-white to pale yellow solidCommercial Suppliers
Solubility Soluble in DCM, THF, DMF, DMSOGeneral Chemical Knowledge
Storage Store at 2-8°C, protected from light and moistureCommercial Suppliers

The Boc (tert-butyloxycarbonyl) group serves as a crucial protecting group for the indole nitrogen. It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). The primary hydroxyl group is the key functionality for immobilization onto a solid support.

Workflow for Solid-Phase Synthesis

The overall strategy for utilizing this compound in solid-phase synthesis can be visualized as a three-stage process: Immobilization, On-Resin Modification, and Cleavage.

sps_workflow cluster_immobilization Stage 1: Immobilization cluster_modification Stage 2: On-Resin Modification cluster_cleavage Stage 3: Cleavage & Isolation start This compound immobilized Resin-Bound Indole start->immobilized Mitsunobu Reaction resin Solid Support (e.g., Wang Resin) resin->immobilized deprotection Boc Deprotection (TFA) immobilized->deprotection functionalization N-Functionalization / Elaboration deprotection->functionalization Neutralization (e.g., DIEA) cleavage Cleavage from Resin (TFA Cocktail) functionalization->cleavage product Purified Target Molecule cleavage->product Purification (e.g., HPLC)

Caption: General workflow for solid-phase synthesis.

Protocol 1: Immobilization on Solid Support via Mitsunobu Reaction

The Mitsunobu reaction is a reliable and widely used method for the mild, stereospecific conversion of primary and secondary alcohols to esters, ethers, and other derivatives.[6][7] In the context of solid-phase synthesis, it provides an efficient means of anchoring our hydroxymethyl-indole building block to a suitable resin. Wang resin, a polystyrene support functionalized with a p-benzyloxybenzyl alcohol linker, is a common choice for the synthesis of molecules that will be cleaved under acidic conditions to yield a carboxylic acid. However, for direct release of the modified indole, a resin like 2-chlorotrityl chloride resin can also be considered.[8]

Causality of Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are the classic reagents for the Mitsunobu reaction.[9] DIAD is often preferred over diethyl azodicarboxylate (DEAD) due to its lower toxicity.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively dissolves the reagents and does not interfere with the reaction mechanism.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between PPh₃ and DIAD, and then allowed to proceed at room temperature to ensure complete reaction.

Detailed Step-by-Step Methodology:

  • Resin Swelling: In a fritted solid-phase synthesis vessel, swell Wang resin (1.0 g, ~1.0 mmol/g loading) in anhydrous THF (10 mL) for 1 hour with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (2.0 mmol, 2.0 eq) and triphenylphosphine (2.0 mmol, 2.0 eq) in anhydrous THF (15 mL).

  • Reaction Initiation: Cool the solution from step 2 to 0°C in an ice bath. Slowly add DIAD (2.0 mmol, 2.0 eq) dropwise over 10 minutes. A color change and/or the formation of a precipitate is typically observed.

  • Resin Loading: After stirring the reagent mixture for 20 minutes at 0°C, add it to the swollen resin. Allow the reaction to proceed at room temperature for 12-16 hours with continuous agitation.

  • Washing: Drain the reaction vessel and wash the resin sequentially with THF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under high vacuum for several hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 2 hours. Wash as described in step 5 and dry.

Protocol 2: On-Resin N-H Deprotection and Functionalization

With the indole scaffold securely anchored to the solid support, the next stage involves the removal of the Boc protecting group from the indole nitrogen, followed by further chemical modifications.

Causality of Experimental Choices:

  • Deprotection: A solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is the standard reagent for Boc deprotection. The reaction is typically rapid and clean.

  • Neutralization: Following acidic deprotection, the newly freed amine will be protonated as a trifluoroacetate salt. It is crucial to neutralize it to the free base before subsequent reactions. Diisopropylethylamine (DIEA) is a non-nucleophilic base commonly used for this purpose.

  • Functionalization: The now nucleophilic indole nitrogen can be reacted with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce diversity.

Detailed Step-by-Step Methodology:

  • Resin Swelling: Swell the resin-bound indole from Protocol 1 in DCM (10 mL) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 25% TFA in DCM (10 mL) for 30 minutes. Drain and repeat once more.

  • Washing: Wash the resin with DCM (5 x 15 mL) to remove residual TFA.

  • Neutralization: Treat the resin with a solution of 10% DIEA in DCM (10 mL) for 10 minutes. Repeat this step.

  • Washing: Wash the resin with DCM (5 x 15 mL).

  • N-Alkylation (Example): To the neutralized resin, add a solution of an alkyl bromide (5.0 eq) and DIEA (5.0 eq) in DMF (10 mL). Agitate the mixture at room temperature for 12-24 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and Methanol (3 x 15 mL).

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from the Solid Support and Product Isolation

The final step is the cleavage of the synthesized molecule from the solid support. For Wang resin, this is achieved under strongly acidic conditions.

Causality of Experimental Choices:

  • Cleavage Cocktail: A standard cleavage cocktail for acid-labile resins is a mixture of TFA, water, and a scavenger such as triisopropylsilane (TIS). TFA provides the acidic environment for cleavage. Water acts as a proton source. TIS is a scavenger that quenches reactive carbocations generated during cleavage, which can otherwise lead to side reactions, particularly alkylation of the electron-rich indole ring.[10]

  • Purification: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying the crude product after cleavage.

Detailed Step-by-Step Methodology:

  • Resin Preparation: Place the dried, functionalized resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the resin (10 mL per gram of resin). Agitate at room temperature for 2-4 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Solvent Removal: Concentrate the combined filtrate under a stream of nitrogen or by rotary evaporation to remove the majority of the TFA.

  • Precipitation: Precipitate the crude product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and repeat the ether wash. Dry the crude product under vacuum.

  • Purification and Characterization: Purify the crude product by preparative HPLC. Characterize the final product by LC-MS and NMR spectroscopy.

Visualization of Key Chemical Transformations

chemical_transformations cluster_immobilization Immobilization (Mitsunobu) cluster_deprotection N-Boc Deprotection cluster_cleavage Cleavage from Resin indole_oh Indole-CH2OH immobilized_indole Indole-CH2-O-Wang-Resin indole_oh->immobilized_indole wang_resin Wang-Resin-OH wang_resin->immobilized_indole reagents1 PPh3, DIAD THF, 0°C to RT reagents1->immobilized_indole boc_indole Boc-N-Indole-Resin nh_indole H-N-Indole-Resin boc_indole->nh_indole reagents2 25% TFA in DCM reagents2->nh_indole final_resin_product R-N-Indole-CH2-O-Wang-Resin final_product R-N-Indole-CH2OH final_resin_product->final_product reagents3 TFA/H2O/TIS reagents3->final_product

Caption: Key chemical steps in the solid-phase synthesis.

Troubleshooting and Expert Insights

  • Incomplete Resin Loading: If loading efficiency is low (can be determined by cleaving a small sample and analyzing by LC-MS), ensure all reagents and solvents are anhydrous. Increasing the reaction time or using a slight excess of reagents may also improve yields.

  • Side Reactions during Cleavage: The indole nucleus is susceptible to alkylation by carbocations generated during cleavage.[10] The use of scavengers like TIS is critical. For particularly sensitive substrates, consider using a milder cleavage cocktail or a different resin/linker strategy.

  • Monitoring Reaction Completion: For on-resin reactions, traditional TLC is not feasible. Qualitative tests like the Kaiser test (for primary amines) or cleavage of a small resin sample for LC-MS analysis can be used to monitor reaction progress.

Conclusion

This compound is a highly valuable and versatile building block for solid-phase synthesis. Its well-defined points of attachment and orthogonal protection strategy allow for the systematic construction of complex indole-containing molecules. The protocols outlined in these application notes provide a robust framework for researchers to harness the potential of this reagent in their drug discovery and development endeavors. By understanding the causality behind the experimental choices and being aware of potential pitfalls, scientists can efficiently generate libraries of novel compounds for biological evaluation.

References

  • Patil, S. A., Patil, R., & Miller, D. D. (2009). Solid phase synthesis of biologically important indoles. Current medicinal chemistry, 16(20), 2531–2565. [Link]

  • Dost, F., & Kappe, C. O. (2003). Bartoli indole synthesis on solid supports. Organic letters, 5(4), 499–502. [Link]

  • Swiny, M. A., & Butt, A. G. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 110(10), 5734-5815. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(10), 2300-2317. [Link]

  • Shaabani, A., & Maleki, A. (2020). Indole-N-Carboxylic Acids and Indole-N-Carboxamides in Organic Synthesis. Chemistry–An Asian Journal, 15(10), 1541-1557. [Link]

  • Gevorgyan, V., & Radhakrishnan, U. (2018). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 23(7), 1743. [Link]

  • Li, J., et al. (2024). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H). Organic & Biomolecular Chemistry. [Link]

  • Pourceau, G., et al. (2010). Synthesis of 5-Hydroxymethyl-, 5-Formyl-, and 5-Carboxycytidine-triphosphates and Their Incorporation into Oligonucleotides by Polymerase Chain Reaction. Helvetica Chimica Acta, 93(7), 1363-1376. [Link]

  • Kumar, A., & Kumar, V. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 19(3), 324-345. [Link]

  • Kóczán, G., et al. (2003). 2-(p-Hydroxybenzyl)indoles - Side Products Formed Upon Cleavage of Indole Derivatives from Carboxylated Wang Polymer - an NMR Study. Molecules, 8(11), 826-834. [Link]

  • Open Access Journals. (n.d.). Combinatorial Chemistry: Innovations and Applications. [Link]

  • Gilon, C., et al. (2004). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in molecular biology, 251, 147-168. [Link]

  • Arya, P., et al. (2003). A solid phase library synthesis of hydroxyindoline-derived tricyclic derivatives by mitsunobu approach. Combinatorial chemistry & high throughput screening, 6(4), 311-322. [Link]

  • Smith, A. B., et al. (2000). Solid-Phase Synthesis of 2,3-Disubstituted Indoles: Discovery of a Novel, High-Affinity, Selective h5-HT2A Antagonist. Bioorganic & Medicinal Chemistry Letters, 10(23), 2693-2696. [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]

  • IntechOpen. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Guide for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the comprehensive support guide for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when working with this versatile indole building block. Our goal is to provide you with the mechanistic insights and practical, field-tested protocols necessary to ensure the success and integrity of your experiments.

Section 1: Troubleshooting Guide for Common Side Reactions

This section addresses the most frequently encountered issues during the storage, handling, and reaction of this compound. Each entry details the symptoms, underlying chemical causes, and actionable solutions.

Issue 1: Premature Boc Deprotection and Indole Polymerization

Question: I'm observing unexpected spots on my TLC plate, one of which corresponds to the unprotected indole. My reaction mixture has also developed a dark, tar-like consistency. What is causing this?

Answer:

This is a classic sign of premature cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions, and its removal exposes the reactive N-H of the indole ring.[1][2] Unprotected indoles, especially in the presence of trace acids and aldehydes (which can form from oxidation of your starting material), are highly susceptible to acid-catalyzed polymerization, leading to the intractable tars you are observing.[3]

Causality Explained: The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and CO2.[1] Even seemingly neutral reactions can become acidic due to reagents like silica gel, impurities in solvents, or the generation of acidic byproducts.[4]

Mitigation Protocol & Troubleshooting:

  • Reagent Purity Check: Ensure all solvents and reagents are anhydrous and free of acidic impurities. Use freshly distilled solvents when possible.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the hydroxymethyl group to an aldehyde, which can act as an electrophile and initiate polymerization.

  • pH Control: If the reaction tolerates it, add a non-nucleophilic base like proton sponge or 2,6-lutidine to scavenge any stray protons.

  • Alternative Deprotection: If deprotection is the goal, but other acid-sensitive groups are present, consider thermal deprotection by refluxing in a solvent like a dioxane/water mixture or using milder acidic conditions like 20% TFA in DCM at 0°C.[2][5]

Workflow: Boc Group Stability

Start Boc-Protected Indole (Stable) Acid Trace Acid (H+) (e.g., from silica, solvent) Start->Acid Unwanted Condition Desired_Rxn Desired Reaction (Neutral/Basic Conditions) Start->Desired_Rxn Ideal Path Deprotection Premature Boc Cleavage Acid->Deprotection Initiates Product Desired Product Desired_Rxn->Product Unprotected Unprotected Indole (Reactive) Deprotection->Unprotected Polymer Polymerization (Tars) Unprotected->Polymer Acid-Catalyzed

Caption: Logic diagram of Boc group stability and degradation pathway.

Issue 2: Unwanted Oxidation of the Hydroxymethyl Group

Question: My LC-MS results show a significant peak with a mass of (M-2) and another at (M+14) relative to my starting material. What are these impurities?

Answer:

You are observing the oxidation of the primary alcohol at the C4 position.

  • Mass (M-2): This corresponds to the formation of the aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate.

  • Mass (M+14): This indicates further oxidation to the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylic acid.

Causality Explained: The hydroxymethyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal contaminants, or certain reaction conditions.[6] Mild oxidizing agents used in subsequent steps can inadvertently affect this group. For example, manganese dioxide (MnO2) is commonly used to oxidize allylic and benzylic alcohols and will readily convert your starting material to the aldehyde.[6]

Mitigation Protocol & Troubleshooting:

  • Inert Atmosphere: Always handle and react the compound under an inert atmosphere (N2 or Ar) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Selective Oxidants: If a subsequent oxidation is required elsewhere in the molecule, choose a reagent with high selectivity. For instance, if you need to oxidize a different alcohol, you may need to first protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or another stable ether.

  • Purification: If minor oxidation has occurred, the aldehyde and acid impurities can often be separated from the starting alcohol via column chromatography on silica gel.

Reaction Pathway: Oxidation Side Reactions

SM Starting Material (C4-CH2OH) Oxidant [O] (Air, MnO2, etc.) SM->Oxidant Desired_Product Desired Product SM->Desired_Product Desired Path Aldehyde Aldehyde Impurity (M-2 Da) Oxidant->Aldehyde Partial Oxidation Acid Carboxylic Acid Impurity (M+14 Da) Aldehyde->Acid Further Oxidation

Caption: Oxidation pathway of the C4-hydroxymethyl group.

Issue 3: Unwanted Electrophilic Substitution on the Indole Ring

Question: During a reaction under acidic conditions (e.g., an attempted etherification), my NMR shows a complex aromatic region with new, unexpected signals, suggesting a reaction has occurred on the indole core itself. Why did this happen?

Answer:

While the N-Boc group significantly reduces the nucleophilicity of the indole ring, it does not completely deactivate it. The indole nucleus remains electron-rich and is susceptible to electrophilic attack, particularly at the C3 and C7 positions.[3] Under strongly acidic conditions, electrophiles can be generated in situ, leading to unwanted side reactions on the indole ring.

Causality Explained: Even with the nitrogen lone pair participating in the Boc group's resonance, the indole system is still a powerful nucleophile. The most electron-rich position on an unprotected indole is C3.[3] While the N-Boc group directs some electrophilic reactions to other positions, the ring's inherent reactivity cannot be ignored, especially when strong electrophiles are present or generated.

Mitigation Protocol & Troubleshooting:

  • Avoid Strong Acids: Whenever possible, use reaction pathways that avoid strong Brønsted or Lewis acids.

  • Alternative Synthetic Routes: For reactions like etherification of the hydroxymethyl group, consider conditions that do not require acid catalysis, such as a Williamson ether synthesis (deprotonating the alcohol with a base like NaH followed by addition of an alkyl halide) or a Mitsunobu reaction.

  • Temperature Control: Run reactions at the lowest possible temperature to minimize the rate of side reactions.

  • Protecting Group Strategy: In complex syntheses, if the indole ring's reactivity is a persistent issue, a second protecting group on the ring itself might be considered, though this adds significant complexity.

Problem Symptom (Analytical Data) Primary Cause Recommended Action
Boc Deprotection Appearance of a lower Rf spot on TLC; MS peak at (M-100); complex NMR baseline.Exposure to acidic conditions (reagents, silica, solvents).Use base-washed glassware; add a non-nucleophilic base; ensure solvent purity.
Oxidation MS peaks at (M-2) and/or (M+14); new aldehyde/acid peaks in IR/NMR.Exposure to atmospheric oxygen or oxidizing reagents.Work under an inert atmosphere; use degassed solvents; choose selective reagents.
Ring Substitution Multiple new signals in the aromatic region of the NMR spectrum.Presence of strong electrophiles, often generated under acidic conditions.Avoid strongly acidic conditions; utilize alternative reaction pathways (e.g., Mitsunobu).

Section 2: Key Experimental Protocols

Protocol 2.1: Controlled Oxidation to Aldehyde

This protocol provides a reliable method for the selective oxidation of the hydroxymethyl group to the aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate, a useful intermediate.

Objective: To achieve >95% conversion to the aldehyde with minimal formation of the carboxylic acid.

Methodology:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM), approximately 10 mL per gram of starting material.

  • Reagent Addition: Add activated manganese (IV) oxide (MnO2, 10.0 eq) portion-wise over 15 minutes. Note: The activity of MnO2 can vary; use a high-quality, freshly opened bottle.

  • Reaction: Stir the resulting black suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary (e.g., 10-20% Ethyl Acetate in Hexanes).

Protocol 2.2: Optimized Boc Deprotection

This protocol is designed to remove the Boc group while minimizing the risk of polymerization or side reactions on acid-sensitive substrates.

Objective: To achieve clean and complete deprotection to 4-(hydroxymethyl)-1H-indole.

Methodology:

  • Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5 mL per gram).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. Note: A 20-50% solution of TFA in DCM is commonly used.[2]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor for the disappearance of starting material by TLC.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases. Wash subsequently with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the deprotected product, which may require further purification.

References

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Available from: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available from: [Link]

  • Garner, L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • Reddy, K. L., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]

  • Misztal, S., Mokrosz, J. L., & Bielecka, Z. (1989). Oxidation of 2,3‐Bis(hydroxymethyl)indole. Journal für Praktische Chemie, 331(5), 751-756. Available from: [Link]

Sources

Technical Support Center: A Guide to Improving Yields in Reactions with tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we will address common challenges and provide practical solutions to enhance reaction yields and minimize side products. Our approach is rooted in a deep understanding of the molecule's reactivity, drawing from both established chemical principles and field-proven insights.

Introduction to the Reactivity of this compound

This compound is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals and bioactive compounds. Its structure incorporates three key features that dictate its reactivity:

  • The N-Boc Protected Indole Core: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves as a robust protecting group. It is stable under many reaction conditions but can be readily removed under acidic conditions. This protection alters the electron density of the indole ring, influencing its susceptibility to electrophilic substitution.

  • The C4-(hydroxymethyl) Group: The primary alcohol at the C4 position is a versatile functional handle for a range of transformations, including oxidation, etherification, and esterification. However, it also introduces a potential site for unwanted side reactions if not properly managed.

  • The Indole Ring System: The indole nucleus itself possesses multiple sites for potential reactions, with the C3 position being the most nucleophilic in unprotected indoles. The presence of the N-Boc group and the C4 substituent modifies this inherent reactivity.

Understanding the interplay between these three components is crucial for designing successful synthetic strategies and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with this compound.

Q1: I am observing a low yield in my reaction. What are the general factors I should consider?

A1: Low yields in reactions involving substituted indoles can often be attributed to several factors.[1] Systematically evaluating the following can help pinpoint the issue:

  • Purity of Starting Material: Ensure your this compound is of high purity, as impurities can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact yield. Careful optimization of these parameters is often necessary.

  • Stability of Reagents and Intermediates: Indole derivatives can be sensitive to certain conditions. Consider the stability of all components in your reaction mixture.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q2: I am attempting to perform a reaction at another position on the indole ring, but I am getting a complex mixture of products. What is the expected regioselectivity?

A2: The N-Boc group significantly influences the regioselectivity of electrophilic substitution on the indole ring. While the C3 position is typically the most reactive in N-unprotected indoles, the bulky N-Boc group can direct metallation and subsequent electrophilic quench to the C2 or C7 positions. The electronic and steric effects of the 4-(hydroxymethyl) group will also play a role. Direct functionalization of the C4 to C7 positions of the indole core is generally more challenging than at the C2 or C3 positions.[2]

Q3: My N-Boc group is being unintentionally cleaved during the reaction. How can I prevent this?

A3: The N-Boc group is notoriously labile under acidic conditions. If your reaction generates acidic byproducts or requires an acidic catalyst, you may experience premature deprotection. To mitigate this:

  • Use a Non-Acidic Catalyst: If possible, explore alternative catalysts that operate under neutral or basic conditions.

  • Add a Scavenger: The inclusion of a non-nucleophilic base, such as proton sponge or 2,6-lutidine, can neutralize any in-situ generated acid.

  • Modify Reaction Conditions: Lowering the reaction temperature may reduce the rate of deprotection.

Q4: I am struggling with the purification of my product. What are some common challenges and solutions?

A4: Purification of indole derivatives can be challenging due to their polarity and potential for degradation on silica gel.

  • Chromatography on Neutralized Silica: Pre-treating your silica gel with a base (e.g., triethylamine in the eluent) can help prevent the degradation of acid-sensitive compounds.

  • Alternative Purification Methods: Consider other techniques such as preparative HPLC, crystallization, or distillation if column chromatography is problematic.

  • Byproduct Removal: If your reaction generates triphenylphosphine oxide (a common byproduct in Mitsunobu reactions), it can often be removed by precipitation from a nonpolar solvent or by using specific purification techniques designed for its removal.

Troubleshooting Specific Reactions

This section provides detailed guidance on common synthetic transformations involving this compound and how to optimize them for higher yields.

Oxidation of the Hydroxymethyl Group to an Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is a common and useful transformation. However, over-oxidation to the carboxylic acid or side reactions involving the indole nucleus can be problematic.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of Aldehyde Incomplete reaction or decomposition of the product.- Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation. - Carefully control the reaction temperature; perform the reaction at low temperatures (e.g., 0°C to room temperature). - Monitor the reaction closely by TLC to avoid prolonged reaction times.
Over-oxidation to Carboxylic Acid Use of a strong, non-selective oxidizing agent.- Avoid strong oxidants like potassium permanganate or chromic acid. - Use a stoichiometric amount of a mild oxidizing agent.
Formation of Colored Impurities Oxidation or degradation of the indole ring.- Conduct the reaction under an inert atmosphere. - Choose an oxidizing agent that is known to be compatible with electron-rich heterocycles.

Experimental Protocol: Dess-Martin Oxidation

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Etherification of the Hydroxymethyl Group

The formation of an ether linkage at the C4-methylene position is a valuable method for introducing various substituents. The Williamson ether synthesis is a common approach, but it can be prone to side reactions.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of Ether - Incomplete deprotonation of the alcohol. - Poor reactivity of the alkyl halide. - Side reaction of the base with the alkyl halide (elimination).- Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation of the alcohol. - Use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a chloride or bromide). - Add the alkyl halide slowly at a low temperature to minimize elimination reactions.
Reaction at the Indole Nitrogen N-H deprotonation and subsequent alkylation if the Boc group is unintentionally removed.- Ensure the reaction is performed under strictly anhydrous and aprotic conditions to maintain the integrity of the Boc group. - Use a base that is not strong enough to deprotect the N-Boc group.

Experimental Protocol: Williamson Ether Synthesis

  • To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF or DMF) under a nitrogen atmosphere, add sodium hydride (1.1 to 1.5 equivalents) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 to 1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive alkyl halides.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting the primary alcohol into a variety of functional groups, including esters, ethers, and azides, with inversion of configuration (though not relevant for this achiral substrate).[3][4]

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Low Yield of the Desired Product - Incomplete reaction. - Steric hindrance. - Side reactions of the phosphine reagent.- Ensure all reagents are anhydrous, as water will consume the Mitsunobu reagents. - The order of addition of reagents can be critical. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed before the slow, cooled addition of the azodicarboxylate (e.g., DEAD or DIAD). - Use a slight excess of the phosphine and azodicarboxylate reagents (1.2 to 1.5 equivalents).
Formation of N-Alkylated Byproducts The indole nitrogen, if deprotected, can act as a nucleophile.- Ensure the reaction conditions are not acidic to prevent Boc deprotection. The pKa of the nucleophile is important; highly acidic nucleophiles are generally more successful.
Difficult Purification Presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.- Triphenylphosphine oxide can sometimes be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether or hexanes. - Chromatography on silica gel is often required to separate the product from the reaction byproducts.

Experimental Protocol: Mitsunobu Esterification

  • Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 equivalents) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired ester.

Visualization of Key Concepts

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Reaction Yield check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_atmosphere Consider Reaction Atmosphere (Inert vs. Air) start->check_atmosphere solution Implement Corrective Measures check_purity->solution optimize Systematically Optimize Conditions check_conditions->optimize check_atmosphere->solution side_reactions Analyze for Side Products (TLC, LC-MS, NMR) optimize->side_reactions deprotection Check for N-Boc Deprotection side_reactions->deprotection alcohol_reaction Investigate Unwanted Reactions at Hydroxymethyl Group side_reactions->alcohol_reaction deprotection->solution alcohol_reaction->solution

Caption: A logical workflow for troubleshooting low-yield reactions.

Reactivity Map of this compound

Reactivity_Map sub This compound N_Boc N-Boc Group (Acid Labile) sub->N_Boc Acidic Deprotection C4_OH C4-Hydroxymethyl (Nucleophilic Alcohol) sub->C4_OH Oxidation, Etherification, Esterification Indole_Ring Indole Ring (Potential for Electrophilic Substitution) sub->Indole_Ring C2/C7 Functionalization (Directed)

Sources

Troubleshooting incomplete Boc deprotection of N-Boc indoles.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting the deprotection of N-Boc protected indoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic workflows. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide

This section tackles specific experimental failures and provides actionable solutions and the scientific rationale behind them.

Q1: Why is my N-Boc indole deprotection incomplete, even when using standard strong acid conditions like TFA in DCM?

Incomplete deprotection is a frequent issue stemming from several factors. Understanding the underlying cause is crucial for effective troubleshooting.

Causality Analysis:

  • Insufficient Acid Strength or Concentration : The most common reason is that the acidic conditions are not potent enough for your specific substrate.[1] The stability of the Boc group can be influenced by the electronic properties of the indole ring. Furthermore, acids like trifluoroacetic acid (TFA) can absorb atmospheric water, which reduces their effective acidity and can slow the reaction.[2]

  • Electronic Effects : The electronic nature of substituents on the indole ring plays a significant role. Electron-withdrawing groups (EWGs) like nitro or halo groups can destabilize the carbamate, making the Boc group more labile and the deprotection faster.[3][4] Conversely, electron-donating groups (EDGs) can increase the stability of the Boc group, requiring more forceful conditions.

  • Steric Hindrance : Bulky substituents near the indole nitrogen can physically block the acid from accessing the carbamate, slowing down the cleavage reaction.[1][4][5] This necessitates longer reaction times, higher temperatures, or stronger acidic systems.[1]

  • Reaction Time and Temperature : Many standard protocols suggest short reaction times at room temperature. However, for more stable N-Boc indoles, these conditions may be insufficient. The reaction might simply need more time or gentle heating to proceed to completion.[1]

  • Substrate Solubility : Poor solubility of the N-Boc indole in the chosen solvent system (e.g., DCM) can create a heterogeneous mixture, preventing the acid from effectively reacting with the substrate and leading to an incomplete reaction.[1]

Troubleshooting Workflow Diagram

G start Incomplete Deprotection Observed check_reagents Verify Acid Quality (Anhydrous, Fresh) start->check_reagents First Step increase_conditions Increase Reaction Time / Temperature check_reagents->increase_conditions Reagents OK stronger_acid Use Stronger Acid System (e.g., neat TFA, HCl/Dioxane) increase_conditions->stronger_acid Still Incomplete complete Reaction Complete increase_conditions->complete Successful check_solubility Assess Substrate Solubility stronger_acid->check_solubility Still Incomplete stronger_acid->complete Successful change_solvent Change Solvent System (e.g., add co-solvent, switch to Dioxane) check_solubility->change_solvent Poor Solubility alternative_method Consider Alternative Deprotection Method check_solubility->alternative_method Solubility OK change_solvent->complete Successful alternative_method->complete Successful

Caption: Troubleshooting workflow for incomplete deprotection.

Q2: I need to remove the N-Boc group from my indole, but my molecule has other acid-sensitive functional groups. What are my options?

This is a classic selectivity challenge. Standard strong acid conditions like TFA or HCl will likely cleave other acid-labile groups (e.g., t-butyl esters, acetals). Fortunately, several milder or non-acidic methods are available.

Method Selection Table

MethodReagents & ConditionsKey AdvantagesConsiderations
Mild Lewis Acid ZnBr₂ in DCMMild and often selective.Can be slow (12-24h).[6]
Silyl Iodide Trimethylsilyl iodide (TMSI) in DCMMild, efficient, and can be performed under neutral conditions with a base like 2,6-lutidine or even sodium bicarbonate.[2][6]TMSI is moisture-sensitive.
Oxalyl Chloride Oxalyl chloride (3 equiv.) in Methanol, RT, 1-4hVery mild, fast, and tolerant of many functional groups.[3][4]Generates CO gas, requires good ventilation.[3]
Thermal (Conventional) Reflux in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP)Avoids strong acids entirely. HFIP is generally more reactive than TFE.[7]Requires high temperatures which may not be suitable for all substrates.[8]
Thermal (Microwave) Dioxane/water or HFIP in a microwave reactorSignificantly accelerates the deprotection process compared to conventional heating.[2][7]Requires specialized microwave equipment.
Catalytic Iodine Catalytic I₂ (solvent-free or in a solvent)Neutral conditions, effective alternative.[9][10]May not be suitable for iodine-sensitive substrates.

Experimental Protocol: Mild Deprotection using Oxalyl Chloride

This protocol is adapted from a reported mild method for N-Boc deprotection.[3][4]

  • Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Boc indole starting material (1 equiv.) in anhydrous methanol (approx. 0.05 M solution).

  • Reagent Addition : Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3 equiv.) dropwise via syringe to the stirring solution. Caution : An immediate exothermic reaction and sputtering may be observed.[3]

  • Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.[4]

  • Work-up : Once the reaction is complete, slowly quench by adding deionized water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Purification : Wash the combined organic layers with water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography if necessary.[3]

Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for N-Boc indole deprotection?

For substrates without other acid-sensitive groups, the most common and robust methods involve strong acids.

  • TFA/DCM : A solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is the most widely used method. The reaction is typically stirred at 0 °C to room temperature for 1-3 hours.[2]

  • HCl/Dioxane : A 4M solution of HCl in 1,4-dioxane is another very effective and common reagent.[2] It often provides a cleaner reaction than TFA and the excess reagent is easily removed by evaporation.

Q2: How can I effectively monitor the progress of my deprotection reaction?

Proper reaction monitoring is key to avoiding incomplete reactions or over-exposure to harsh conditions.

  • Thin-Layer Chromatography (TLC) : This is the quickest method. The deprotected indole is significantly more polar than the N-Boc protected starting material, so it will have a lower Rf value.[1][11]

    • Pro-Tip : Staining the TLC plate with a ninhydrin solution is highly effective for visualizing the free secondary amine of the indole product, which typically appears as a distinct color (e.g., purple or yellow).[11] This confirms the formation of the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more complex mixtures or when a precise conversion measurement is needed, LC-MS is the ideal tool. It allows you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak simultaneously.

Reaction Monitoring Workflow

G start Start Deprotection Reaction tlc Take Aliquot for TLC (~15-30 min intervals) start->tlc stain Stain with Ninhydrin Visualize Product Spot tlc->stain decision Is Starting Material Consumed? stain->decision lcms Confirm with LC-MS (Optional but Recommended) decision->lcms Verify Result workup Proceed to Work-up decision->workup Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No continue_rxn->tlc

Caption: Workflow for monitoring reaction progress.

Q3: Are there any "green" or environmentally friendly methods for N-Boc deprotection?

Yes, the field of green chemistry has produced several alternatives to traditional methods that often rely on chlorinated solvents and strong, corrosive acids.

  • Hot Water : Simply heating the N-Boc compound in boiling water has been reported as a catalyst-free method for deprotection.[9][11]

  • Thermolysis in Greener Solvents : Thermal deprotection can be performed in solvents like 2,2,2-trifluoroethanol (TFE), which is considered a more environmentally friendly solvent than halogenated hydrocarbons.[7][12]

  • Minimizing Hazardous Reagents : Efforts should be made to avoid large molar excesses of acids and to replace chlorinated solvents like dichloromethane (DCM) whenever possible.[13]

Q4: Can I selectively deprotect an N-Boc group on an indole in the presence of another N-Boc group (e.g., on an alkyl amine)?

Selective deprotection is challenging but achievable, primarily by exploiting the different electronic environments of the two nitrogen atoms. The N-Boc group on an aromatic heterocycle like indole is generally more labile than one on a standard alkyl amine.[11][12]

  • Controlled Thermal Deprotection : This is a promising strategy. By using a continuous flow reactor, one can precisely control the temperature and residence time. It has been demonstrated that an aryl N-Boc group can be selectively removed at a lower temperature, leaving an alkyl N-Boc group intact. The second Boc group can then be removed by increasing the temperature.[8][12] For example, selective deprotection of an N-Boc indole was achieved at 150 °C, while the alkyl N-Boc amine required a higher temperature of 230 °C for cleavage.[8]

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Deadman, B. J., Healy, S., McSweeney, L., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 21(11), 1794–1799. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Chakraborty, T. K., Dutta, S., & Ghosh, S. (2002). Iodine-Mediated Neutral and Selective N-Boc Deprotection. Chemistry Letters, 31(1), 82-83. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. [Link]

  • Reddy, T. J., Le, K., Vyas, K., & Cuny, G. D. (2005). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 35(10), 1401-1406. [Link]

  • Van der Eycken, E., & Kappe, C. O. (2006). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 47(33), 5947-5950. [Link]

  • Carrick, J. D., et al. (2021). Deprotection of N‐tert‐Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3‐Methoxypropylamine. European Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]

  • Deadman, B. J., Healy, S., McSweeney, L., et al. (2017). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This critical building block is frequently utilized in the development of pharmaceuticals and advanced materials. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of its two-step synthesis, troubleshoot common issues, and optimize reaction conditions for high yield and purity.

Section 1: The Synthetic Pathway - A Strategic Overview

The synthesis of this compound is typically achieved in a robust two-step sequence starting from 4-formyl-1H-indole. The core strategy involves:

  • N-H Protection: The indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to deactivate the indole ring towards unwanted side reactions and to increase the solubility of the intermediates in organic solvents.

  • Chemoselective Reduction: The aldehyde at the C4 position is selectively reduced to a primary alcohol.

This sequence ensures high selectivity and typically provides good overall yields.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Aldehyde Reduction 4-Formyl-1H-indole 4-Formyl-1H-indole Intermediate_A tert-Butyl 4-formyl-1H-indole-1-carboxylate 4-Formyl-1H-indole->Intermediate_A (Boc)2O, DMAP THF Final_Product tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate Intermediate_A->Final_Product NaBH4 MeOH or EtOH

Caption: Overall synthetic workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Boc protection step necessary?

A1: The indole N-H proton is weakly acidic and the ring itself is electron-rich, making it susceptible to various side reactions. The Boc group serves two primary functions:

  • Deactivation: It withdraws electron density from the indole ring, preventing side reactions such as over-reduction of the indole nucleus in the subsequent step.[1]

  • Solubility: The bulky and non-polar tert-butyl group significantly enhances the solubility of the indole intermediates in common organic solvents like THF, DCM, and ethyl acetate, which simplifies handling and purification.

Q2: What are the most critical parameters for the success of the overall synthesis?

A2: The two most critical aspects are:

  • Anhydrous Conditions in Step 1: The Boc anhydride, (Boc)₂O, is highly sensitive to moisture. Water will hydrolyze the anhydride, reducing its effective concentration and leading to incomplete reactions.

  • Temperature Control in Step 2: The reduction with sodium borohydride (NaBH₄) is exothermic. While generally mild, adding the reagent too quickly or at elevated temperatures can lead to side reactions. Performing the addition at 0 °C is highly recommended.[2]

Q3: Can I use a different reducing agent instead of Sodium Borohydride?

A3: Yes, other reducing agents can be used, but NaBH₄ offers the best balance of reactivity, selectivity, and safety for this specific transformation.

  • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and is not recommended. It will likely reduce the Boc group and potentially the indole ring itself.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent and could be used, but it is more toxic and typically offers no significant advantage over NaBH₄ for this simple aldehyde reduction.[1]

  • Catalytic Hydrogenation: While possible, this method requires specialized equipment (hydrogenator) and a catalyst (e.g., Pd/C), and may risk over-reduction of the indole ring if conditions are not carefully controlled.

For this application, NaBH₄ is the most cost-effective and operationally simple choice.[4][5]

Section 3: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Step 1: N-Boc Protection of 4-Formylindole

Q: My Boc protection reaction is incomplete, showing significant starting material on my TLC plate. What went wrong?

A: This is a common issue and usually points to one of three culprits: reagent quality, catalysis, or reaction setup.

  • Probable Cause 1: Deactivated Di-tert-butyl dicarbonate ((Boc)₂O).

    • Explanation: (Boc)₂O is a low-melting solid (22-24 °C) that is highly sensitive to moisture and can slowly decompose over time, especially if not stored properly.

    • Solution: Use fresh (Boc)₂O from a reputable supplier. Ensure it is stored in a cool, dry place. For best results, use a new bottle or one that has been tightly sealed after each use.

  • Probable Cause 2: Inefficient Catalysis.

    • Explanation: While the reaction can proceed with just a base like triethylamine, 4-(Dimethylamino)pyridine (DMAP) is a superior nucleophilic catalyst.[6][7] It reacts with (Boc)₂O to form a highly reactive intermediate, which is then attacked by the indole nitrogen.[8] Without sufficient DMAP, the reaction can be sluggish.

    • Solution: Ensure you are using a catalytic amount of DMAP (typically 0.05 to 0.1 equivalents). The DMAP should be a clean, crystalline solid.

  • Probable Cause 3: Presence of Moisture.

    • Explanation: Any water in the reaction will consume the (Boc)₂O, leading to lower yields.

    • Solution: Use anhydrous THF as the solvent. Dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Boc Start Low Yield in Boc Protection Check_Boc Is (Boc)2O fresh? Start->Check_Boc Check_DMAP Is DMAP used and of good quality? Check_Boc->Check_DMAP Yes Sol_Boc Use fresh (Boc)2O Check_Boc->Sol_Boc No Check_Moisture Are conditions anhydrous? Check_DMAP->Check_Moisture Yes Sol_DMAP Add 0.1 eq. of fresh DMAP Check_DMAP->Sol_DMAP No Sol_Moisture Use dry solvent/glassware under inert atmosphere Check_Moisture->Sol_Moisture No Review stoichiometry\nand reaction time Review stoichiometry and reaction time Check_Moisture->Review stoichiometry\nand reaction time Yes

Caption: Decision flowchart for troubleshooting low Boc protection yield.

Step 2: Reduction of tert-Butyl 4-formyl-1H-indole-1-carboxylate

Q: The reduction with NaBH₄ is sluggish, or I see unreacted starting material even after several hours. How can I improve it?

A: This typically relates to the solvent system or the quality of the reducing agent.

  • Probable Cause 1: Poor Solubility of NaBH₄.

    • Explanation: Sodium borohydride has limited solubility in solvents like THF or DCM alone. Protic solvents like methanol (MeOH) or ethanol (EtOH) are required to activate and solubilize the borohydride.[4]

    • Solution: The reaction should be run in MeOH or EtOH. If your starting material is poorly soluble in these, you can use a co-solvent system, such as THF/MeOH.

  • Probable Cause 2: Decomposed NaBH₄.

    • Explanation: Although more stable than LiAlH₄, NaBH₄ can degrade upon prolonged exposure to humid air.

    • Solution: Use NaBH₄ from a freshly opened or properly sealed container. A simple test for activity is to add a small amount to a protic solvent; vigorous hydrogen evolution should be observed.

Q: My final product is impure. What are the likely side products and how can I avoid them?

A: Impurities in this step often arise from over-reduction or issues during the work-up.

  • Probable Cause 1: Over-reduction of the Indole Ring.

    • Explanation: While NaBH₄ is generally chemoselective for aldehydes over the indole ring, this selectivity can decrease under harsh conditions.[9] Using NaBH₄ in strongly acidic media (which should be avoided here) can lead to the reduction of the indole C2=C3 double bond.[1][10]

    • Solution: Maintain neutral or slightly basic conditions. The reaction should be performed in an alcohol solvent without the addition of acid. Control the temperature by adding the NaBH₄ portion-wise at 0 °C.

  • Probable Cause 2: Formation of Borate Esters and Emulsions during Work-up.

    • Explanation: The reaction produces borate ester intermediates. Quenching the reaction directly with a large amount of water can lead to the formation of persistent emulsions and make extraction difficult. The boron byproducts can also co-elute with your product during chromatography.

    • Solution: After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[11] This will hydrolyze the borate esters. Alternatively, adding acetone to consume excess NaBH₄ before the aqueous quench can also be effective. To remove final traces of boron salts, some researchers report concentrating the crude product from methanol multiple times, as this forms volatile trimethyl borate.[12]

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-formyl-1H-indole-1-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-formyl-1H-indole (1.0 eq.).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF, approx. 0.2 M concentration). Stir until all solids are dissolved.

  • Reagents: Add 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).[13]

Protocol 2: Synthesis of this compound
  • Setup: To a round-bottom flask, add tert-butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq.).

  • Dissolution: Add Methanol (MeOH, approx. 0.2 M concentration) and stir to dissolve. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add Sodium Borohydride (NaBH₄, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Stir for 30 minutes.

  • Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, which is typically a white solid. Recrystallization from an ethyl acetate/hexane mixture can be performed for further purification.[14]

Section 5: Data Presentation & Characterization

Table 1: Troubleshooting Summary
Problem Step Probable Cause Recommended Solution
Incomplete Reaction1Old/Decomposed (Boc)₂OUse a fresh bottle of reagent.
Incomplete Reaction1Lack of Catalyst / MoistureAdd 0.1 eq. DMAP; ensure anhydrous conditions.
Sluggish Reaction2Poor Reagent SolubilityUse MeOH or EtOH as the solvent or a THF/MeOH co-solvent.
Persistent Emulsions2Borate Salt FormationQuench with sat. aq. NH₄Cl at 0 °C before extraction.
Impure Product2Over-reductionMaintain neutral conditions and low temperature (0 °C).
Table 2: Expected Product Characterization
Property Value
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ ~7.5 (d), 7.2-7.4 (m), 6.6 (d), 4.8 (s), 1.6 (s) ppm
Purity (Typical) >98% after chromatography or recrystallization

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and concentration.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Available from: [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available from: [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available from: [Link]

  • Gribble, G.W., et al. (1974). Reactions of NaBH4 in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. Journal of the American Chemical Society, 96, 7812-7814. Available from: [Link]

  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). Royal Society of Chemistry. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

  • Gribble, G. W., et al. (1974). Reactions of sodium borohydride in acidic media. I. Reduction of indoles and alkylation of aromatic amines with carboxylic acids. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Available from: [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available from: [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

  • ResearchGate. Chemoselective reductions with sodium borohydride. Available from: [Link]

  • Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (2018). New Journal of Chemistry. Available from: [Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2016). Organic & Biomolecular Chemistry. Available from: [Link]

  • Basu, B., et al. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available from: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • ResearchGate. Sodium borohydride mediated reduction of N-Boc protected purines and applications in the synthesis of 7-alkyladenines and tetrahydro[1][15]diazepino-[1,2,3-gh]purines. Available from: [Link]

  • ScholarWorks @ UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]

  • ChemSpider Synthetic Pages. Boc Protection of Aminoglycosides. Available from: [Link]

  • Reddit. Help: NaBH4 workup advice. Available from: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. Available from: [Link]

Sources

Technical Support Center: Stability and Handling of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, particularly during acidic deprotection steps. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to anticipate and resolve experimental challenges, ensuring the integrity of their synthetic pathways.

Troubleshooting Guide: Navigating Acid-Catalyzed Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group from the indole nitrogen is a common transformation. However, the presence of the 4-(hydroxymethyl) substituent introduces specific challenges due to the acid-sensitive nature of both the indole nucleus and the benzylic alcohol.

Problem 1: Incomplete or Slow Deprotection of the Boc Group

Question: I am treating my this compound with trifluoroacetic acid (TFA) in dichloromethane (DCM), but the reaction is sluggish, and I see a significant amount of starting material remaining even after several hours. What could be the issue?

Answer:

Several factors can contribute to incomplete or slow Boc deprotection. Let's break down the likely causes and solutions:

  • Insufficient Acid Strength or Concentration: While TFA is a standard reagent, its effectiveness can be hampered by concentration and the presence of basic impurities. The Boc group's cleavage is acid-catalyzed; a higher concentration of protons will accelerate the reaction.

    • Solution:

      • Increase TFA Concentration: A common starting point is 20-50% TFA in DCM. If the reaction is slow, you can incrementally increase the concentration.

      • Use a Stronger Acid: For resistant cases, a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) can be more effective. However, this should be approached with caution due to the increased risk of side reactions.

      • Ensure Anhydrous Conditions: Water can compete with the substrate for protons, reducing the effective acidity of the medium. Ensure your solvent is dry and the reaction is protected from atmospheric moisture.

  • Low Reaction Temperature: The deprotection is typically run at 0 °C to room temperature. If the reaction is slow at 0 °C, allowing it to warm to room temperature can increase the rate.

  • Steric Hindrance: While less of a factor for the N-Boc group on indole, significant steric bulk elsewhere in the molecule could potentially slow the reaction.[1]

Workflow for Optimizing Deprotection:

start Incomplete Deprotection check_tfa Check TFA Concentration (Start with 20-50% in DCM) start->check_tfa check_temp Check Reaction Temperature start->check_temp increase_tfa Increase TFA Concentration check_tfa->increase_tfa If slow monitor Monitor by TLC/LC-MS increase_tfa->monitor warm_rt Warm to Room Temperature check_temp->warm_rt If at 0°C warm_rt->monitor consider_hcl Consider 4M HCl in Dioxane consider_hcl->monitor monitor->consider_hcl Still incomplete complete Reaction Complete monitor->complete Successful

Caption: Decision workflow for troubleshooting incomplete Boc deprotection.

Problem 2: Formation of a Major, Insoluble Side Product

Question: Upon acidification, I observe the formation of a significant amount of a solid that is insoluble in my reaction solvent. What is this, and how can I prevent it?

Answer:

The formation of an insoluble precipitate is a classic indicator of indole polymerization or dimerization. Here's the underlying chemistry and the solution:

  • Causality - The Role of the Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic attack, especially at the C3 position. Under acidic conditions, protonation of the indole ring can occur, making it highly reactive. The deprotected 4-(hydroxymethyl)-1H-indole can react with another molecule of itself in an electrophilic aromatic substitution-type reaction, leading to dimers and eventually polymers.

  • The Influence of the Hydroxymethyl Group: The 4-(hydroxymethyl) group exacerbates this issue. In the presence of a strong acid, the hydroxyl group can be protonated and leave as a water molecule, forming a resonance-stabilized benzylic carbocation. This highly electrophilic species can then be attacked by the electron-rich indole nucleus of another molecule, leading to dimerization.

Solution: The Critical Role of a Scavenger

The key to preventing these side reactions is to introduce a "scavenger" into the reaction mixture. A scavenger is a molecule that will react with and neutralize the highly reactive electrophilic species generated during the reaction.

  • Recommended Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIPS)

    • Mechanism of Action: Trialkylsilanes are excellent hydride donors. They will reduce the intermediate benzylic carbocation back to the methyl group, or more importantly, they will quench the tert-butyl cation that is formed upon cleavage of the Boc group. This prevents the tert-butyl cation from alkylating the electron-rich indole ring.[2][3]

    • Practical Implementation: Add 5-10 equivalents of TES or TIPS to the reaction mixture before adding the acid.

Visualizing the Protective Role of a Scavenger:

cluster_0 Without Scavenger cluster_1 With Scavenger (TES) Indole_H Deprotected Indole Carbocation Benzylic Carbocation Indole_H->Carbocation Acid Dimer Dimer/Polymer Carbocation->Dimer Reacts with another indole molecule Indole_H_S Deprotected Indole Carbocation_S Benzylic Carbocation Indole_H_S->Carbocation_S Acid Reduced_Product Desired Product (4-methylindole) Carbocation_S->Reduced_Product Hydride Transfer TES Triethylsilane (TES) TES->Reduced_Product

Caption: The protective effect of a scavenger in preventing dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection with TFA?

The deprotection proceeds through a series of steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Carbocation Formation: The protonated Boc group eliminates as the stable tert-butyl cation and carbamic acid.

  • Decarboxylation: The carbamic acid is unstable and decomposes to the free amine (the deprotected indole) and carbon dioxide gas.

  • Scavenging: The tert-butyl cation is trapped by a scavenger or may lead to side reactions.

Q2: Are there milder alternatives to TFA for deprotecting my sensitive indole?

Yes, several milder conditions can be employed when dealing with acid-sensitive substrates:

Reagent/ConditionSolventTemperatureNotes
10% Sulfuric AcidDioxaneRoom TempEffective, but requires careful monitoring.
p-Toluenesulfonic Acid (pTSA)Acetonitrile/DCMRoom TempA solid, less volatile acid that can be easier to handle.[4]
ThermolysisTFE or HFIPRefluxCan be effective for neutral deprotection, but requires higher temperatures.[5]
Oxalyl Chloride/MethanolMethanolRoom TempA very mild method that proceeds through a different mechanism.[1]

Q3: How should I work up the reaction after deprotection with TFA and a silane scavenger?

A typical work-up procedure is as follows:

  • Solvent Removal: After the reaction is complete (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent (like ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious as CO₂ evolution can cause pressure buildup.

  • Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can then be purified by column chromatography on silica gel.

Q4: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): This is the quickest method. The deprotected indole will have a different Rf value than the N-Boc protected starting material (typically lower and may streak if not basified).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak. It can also help in identifying any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed analysis, a crude ¹H NMR can be taken of an aliquot from the reaction. The disappearance of the large singlet corresponding to the tert-butyl protons of the Boc group (around 1.6 ppm) is a clear indicator of deprotection.[6]

Experimental Protocol: Deprotection of this compound using TFA/TES

This protocol is a robust starting point for the deprotection of the title compound, incorporating a scavenger to minimize side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M solution).

  • Addition of Scavenger: To the stirred solution, add triethylsilane (5.0 eq).

  • Acid Addition: Cool the flask to 0 °C in an ice bath. Slowly add trifluoroacetic acid (10.0 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(hydroxymethyl)-1H-indole.

Mechanism of Boc Deprotection and the Role of Triethylsilane:

BocIndole This compound N-Boc Indole ProtonatedBoc Protonated Carbonyl BocIndole->ProtonatedBoc + H+ (from TFA) AlkylatedIndole tert-Butylated Indole (Side Product) BocIndole->AlkylatedIndole CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid - tBu+ tBu_cation tert-Butyl Cation (Reactive Electrophile) ProtonatedBoc->tBu_cation DeprotectedIndole 4-(hydroxymethyl)-1H-indole Desired Product CarbamicAcid->DeprotectedIndole - CO2 tBu_H Isobutane (Quenched) tBu_cation->tBu_H With Scavenger tBu_cation->AlkylatedIndole Without Scavenger TES Triethylsilane (TES) (Scavenger) TES->tBu_H

Caption: Mechanism of TFA-mediated Boc deprotection and the quenching of the tert-butyl cation by TES.

References

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Boateng, M. A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved from [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Pradhan, S. (2022). How to get pure nmr after deprotection of Boc by TFA? ResearchGate. Retrieved from [Link]

  • van den Hoogenband, A., et al. (2007). An efficient synthesis of 4-bromo-N-substituted oxindoles by an intramolecular copper-catalyzed amidation reaction. Sci-Hub. Retrieved from [Link]

  • Use of carbocation scavenger during oligonucleotide synthesis. (1998). Google Patents.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved from [Link]

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Formation of homovanillic acid dimer by enzymatic or Fenton system-catalyzed oxidation. (1998). Europe PMC. Retrieved from [Link]

  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. (1992). The University of Manchester Research Explorer. Retrieved from [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). ResearchGate. Retrieved from [Link]

  • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Retrieved from [Link]

  • Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. (2025). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Studies on the acid-catalyzed dimerization of 2-prenylindoles. (1996). PolyU Scholars Hub. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Stability and Handling of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate . This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Our goal is to provide in-depth, field-proven insights into its stability under basic conditions, helping you anticipate challenges, troubleshoot unexpected outcomes, and optimize your reaction protocols for maximum success.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a primary alcohol and a nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is renowned for its general stability to a wide range of reagents, particularly bases and nucleophiles, which is why it is one of the most common nitrogen protecting groups in organic synthesis.[1][2] However, this stability is not absolute. The electronic properties of the indole ring and the presence of the adjacent hydroxymethyl group can influence its reactivity in unexpected ways. This guide will dissect the causality behind these observations and provide a clear framework for its successful application.

Section 1: Fundamental Chemical Principles

Before troubleshooting, it's crucial to understand the inherent chemical properties of the molecule. Its behavior under basic conditions is governed by three key features:

  • The N-Boc Group: The Boc group's stability to bases is primarily due to the steric hindrance provided by the bulky tert-butyl group, which physically blocks the approach of nucleophiles to the carbonyl carbon.[3] Cleavage typically occurs under acidic conditions, which facilitate the formation of a stable tert-butyl cation.[1][3]

  • The Indole N-H Acidity: Although protected, the parent indole N-H proton is weakly acidic, with a pKa of approximately 17 in water and around 21 in DMSO.[4] Deprotonation requires a strong base, such as sodium hydride (NaH).[5] While the Boc group is in place of this proton, its electron-withdrawing nature can influence the reactivity of other protons on the ring system.

  • The 4-Hydroxymethyl Group: As a primary alcohol, this group has a pKa typically in the range of 16-18, similar to the indole N-H. This creates a potential for competitive deprotonation when using strong bases.

The interplay between these groups dictates the molecule's reactivity and stability. The choice of base—its strength, nucleophilicity, and steric bulk—is therefore the most critical parameter in any transformation.

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common queries received by our technical support team.

Q1: Is the N-Boc group on this indole derivative completely stable to all basic conditions?

A: No, it is not. While it is stable to many common bases like carbonates (e.g., K₂CO₃, Cs₂CO₃), triethylamine (TEA), and diisopropylethylamine (DIPEA) at room temperature, it can be susceptible to cleavage under more stringent conditions. Strong, nucleophilic bases, particularly in alcoholic solvents (e.g., sodium methoxide in methanol) or at elevated temperatures, can facilitate Boc deprotection.[2][6]

Q2: I am trying to perform a reaction on the 4-hydroxymethyl group using a base. What are the primary risks to the N-Boc group?

A: The primary risk is unintentional deprotection. This can be triggered by two main pathways:

  • Direct Nucleophilic Attack: Using a strong, nucleophilic base like NaOH, KOH, or NaOMe in excess or at high temperatures can lead to saponification-like cleavage of the carbamate.

  • Intramolecular Catalysis: Upon deprotonation, the resulting alkoxide from the hydroxymethyl group could, under specific conformations or conditions, potentially act as an intramolecular nucleophile, though this is less common. The more significant concern is the compatibility of your reaction conditions with the Boc group's general lability.

Q3: My reaction with a strong, non-nucleophilic base like Sodium Hydride (NaH) is giving low yields. What could be happening?

A: This is a classic case of competitive deprotonation. The pKa of the primary alcohol is very close to the pKa of protons at other positions on an indole ring that can be activated by strong bases. While the N-H is protected, strong bases like n-butyllithium have been shown to deprotonate the C2 position of N-Boc indole.[7] With NaH, you are likely forming a mixture of the desired O-alkoxide and other deprotonated species, which can complicate the subsequent reaction with your electrophile. The key is to use conditions that favor selective O-deprotonation, such as adding the NaH at 0 °C and then allowing the reaction to proceed.[5]

Q4: I am observing significant Boc deprotection when using aqueous NaOH or LiOH for a saponification reaction on another part of my molecule. Why is this happening and how can I avoid it?

A: While the Boc group is more resistant to base-catalyzed hydrolysis than a simple ester, it is not inert.[8] Hydroxide is a potent nucleophile, and at room temperature or upon heating, it will hydrolyze the Boc group, especially if long reaction times are required. To avoid this, consider alternative methods for your desired transformation that do not require strong aqueous bases, or use milder bases like Lithium Hydroxide (LiOH) at low temperatures (0 °C) for a shorter duration, with careful monitoring by TLC or LC-MS.

Q5: How can I effectively monitor for Boc deprotection during my reaction?

A: Thin-Layer Chromatography (TLC) is the most direct method. The deprotected product, 4-(hydroxymethyl)-1H-indole, will be significantly more polar than the N-Boc starting material. It will have a much lower Rf value. For visualization, an acidic permanganate stain or a p-anisaldehyde stain works well, as indoles often give a distinct color. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the disappearance of the starting material and the appearance of the deprotected species.

Section 3: Troubleshooting Guide & Scenarios

This section provides a logical framework for diagnosing and solving common experimental issues.

Scenario 1: Unexpected Boc Deprotection Observed
  • Symptom: A new, highly polar spot (low Rf) appears on TLC, confirmed by LC-MS to be the mass of the deprotected product. The yield of the desired product is low.

  • Causality Analysis: The chosen base/solvent/temperature combination is too harsh, leading to cleavage of the Boc group.

  • Logical Workflow:

G start Deprotection Observed q1 What base was used? start->q1 base_strong Strong Nucleophilic Base (NaOH, KOH, NaOMe) q1->base_strong base_weak Weaker / Non-Nucleophilic Base (K2CO3, NaH, DIPEA) q1->base_weak sol1 Action: Switch to a milder base. Primary Choice: K2CO3 or Cs2CO3. Secondary: Organic bases (DIPEA, DBU). Rationale: These are less nucleophilic and reduce the rate of carbamate cleavage. base_strong->sol1 q2 What was the temperature? base_weak->q2 end_node Problem Resolved sol1->end_node temp_high > Room Temp q2->temp_high temp_low 0°C to RT q2->temp_low Indicates high sensitivity sol2 Action: Reduce reaction temperature. Run at 0°C or below. Rationale: Deprotection is kinetically slower at lower temperatures. temp_high->sol2 temp_low->sol2 sol2->end_node

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Scenario 2: Low Reactivity at the 4-Hydroxymethyl Group
  • Symptom: The reaction is sluggish, and primarily starting material is recovered after workup.

  • Causality Analysis: The chosen base is not strong enough to efficiently deprotonate the primary alcohol to form the required nucleophile.

  • Solutions:

    • Switch to a Stronger Base: Move from a carbonate base (K₂CO₃) to a hydride base (NaH). NaH is a superb choice as it is a strong, non-nucleophilic base that will irreversibly deprotonate the alcohol.

    • Optimize Solvent: Ensure the reaction is performed in a suitable anhydrous aprotic solvent like THF or DMF to maximize the reactivity of the base.

    • Temperature: While low temperature is good for stability, the alkoxide formation with NaH can be performed at 0 °C to room temperature to ensure complete deprotonation before adding the electrophile.

Section 4: Protocols and Data
Data Summary Table
BaseTypical ConditionsN-Boc StabilityRecommended Use Case
K₂CO₃, Cs₂CO₃ MeCN or DMF, RT - 80°CHigh Mild alkylations, acylations where alcohol reactivity is sufficient.
TEA, DIPEA DCM or THF, 0°C - RTVery High Acylations, silyl ether formation. Not strong enough for alkylations.
NaOH, KOH, LiOH aq. THF/MeOH, 0°C - RTModerate to Low Not recommended. High risk of deprotection.[8]
NaOMe, NaOEt MeOH or EtOH, 0°C - RTLow Not recommended. Known to cause Boc deprotection on indoles.[6]
NaH Anhydrous THF/DMF, 0°C - RTHigh Recommended for alkylations. Strong, non-nucleophilic deprotonation of the alcohol.[5]
n-BuLi, LHMDS Anhydrous THF, -78°CModerate Use with caution. Risk of competitive deprotonation at C2 position.[7]
Protocol: Selective O-Alkylation of the 4-Hydroxymethyl Group

This protocol is designed to be self-validating by including checkpoints for reaction monitoring.

  • Preparation:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation:

    • To the stirred solution, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 5 minutes.

    • Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Validation Step 1: Take a small aliquot for TLC analysis. The spot corresponding to the starting material should be gone, indicating complete formation of the alkoxide.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.05 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

    • Validation Step 2: Monitor the reaction progress by TLC or LC-MS every 2 hours until the starting alkoxide is consumed. Check for any signs of the polar deprotected spot.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Dilute with water and extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Section 5: Mechanistic Visualizations

The following diagram illustrates the potential reaction pathways when treating the substrate with different types of bases.

G sub tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate base1 Strong, Non-Nucleophilic Base (e.g., NaH) sub->base1 base2 Strong, Nucleophilic Base (e.g., NaOH, NaOMe) sub->base2 base3 Very Strong, Sterically Hindered Base (e.g., n-BuLi) sub->base3 path1 Desired Pathway: O-Deprotonation path2 Side Reaction: N-Boc Cleavage path3 Side Reaction: C2 Deprotonation base1->path1 base2->path2 base3->path3

Caption: Potential reaction pathways under different basic conditions.

References
  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Yadav, J. S.; Reddy, B. V. S.; Reddy, K. B.; Raj, K. S.; Prasad, A. R. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications2007 , 37 (2), 281–287. [Link]

  • Babu, G.; Perumal, P. T. An unusual cleavage of N-tert-butyloxycarbonyl (N-Boc) protection from N-Boc-protected benzamide under basic conditions. Tetrahedron Letters2007 , 48 (43), 7692–7694. [Link]

  • Wikipedia. Indole. [Link]

  • Reddit r/OrganicChemistry. Why is boc stable to hydrolysis under basic conditions?[Link]

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. [Link]

  • Organic Syntheses. 1-BENZYLIMIDAZOLE. Coll. Vol. 6, p.104 (1988); Vol. 54, p.98 (1974). [Link]

  • Patil, S. B.; et al. Green approach to Chemo-Selective N-Boc Protection of Amines using Catalytic amount of Lithium Hydroxide Monohydrate under Solvent Free Condition. International Journal of Scientific Research in Science and Technology2018 . [Link]

  • Kamal, A.; Ramana, K. V.; Ramana, A. V.; Babu, A. H. Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications2007 , 37, 281-287. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Lloyd-Jones, G. C.; et al. Cleavage of tert-Butyl Benzoates with NaH in DMF: Comments on the Mechanism and a Simple and Safe Alternative Procedure. The Journal of Organic Chemistry2010 , 75 (10), 3475–3478. [Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Noble, A.; et al. An entry to 2-(cyclobut-1-en-1-yl)-1H-indoles through a cyclobutenylation/deprotection cascade. Organic & Biomolecular Chemistry2021 , 19, 3346-3350. [Link]

Sources

Technical Support Center: Navigating the Reactivity of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into preventing byproduct formation in reactions involving this versatile building block. This resource is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Troubleshooting Guide: Common Reactions and Byproduct Formation

This section tackles specific issues that can arise during the chemical transformation of this compound.

Issue 1: Oxidation of the Hydroxymethyl Group

Question: I am attempting to oxidize the hydroxymethyl group to the corresponding aldehyde, tert-butyl 4-formyl-1H-indole-1-carboxylate, but my reaction is yielding a mixture of products, including the over-oxidized carboxylic acid and other unidentified impurities. What is causing this, and how can I achieve a cleaner reaction?

Answer: This is a frequent challenge. The primary alcohol of your starting material is susceptible to over-oxidation to a carboxylic acid under harsh conditions. Additionally, the electron-rich indole ring can be sensitive to certain oxidants, leading to degradation or side reactions.

The key to a successful and selective oxidation lies in the choice of a mild oxidizing agent and strict control of reaction conditions. Reagents like manganese dioxide (MnO₂) are often effective for oxidizing benzylic and allylic alcohols with a lower risk of over-oxidation.

Here is a workflow to guide your experimental setup:

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in DCM add_oxidant Add Activated MnO2 (10-20 eq.) start->add_oxidant Anhydrous conditions stir Stir vigorously at room temp. add_oxidant->stir monitor Monitor by TLC stir->monitor Check for disappearance of starting material filter Filter through Celite monitor->filter Upon completion concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography concentrate->purify end_product Isolated Aldehyde purify->end_product

Caption: Workflow for selective oxidation.

Experimental Protocol: Selective Oxidation to the Aldehyde

  • Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirring solution, add activated manganese dioxide (MnO₂, 10-20 equivalents) portion-wise. The reaction is heterogeneous, so vigorous stirring is crucial.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂. Wash the Celite® pad with additional DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired aldehyde[1][2][3].

Issue 2: Byproducts During Boc Group Deprotection

Question: I'm removing the N-Boc protecting group using trifluoroacetic acid (TFA), but my final product is impure. I observe several new spots on my TLC. What are these byproducts and how can I prevent their formation?

Answer: The primary issue with strong acid-mediated Boc deprotection is the generation of a reactive tert-butyl cation (t-Bu⁺)[4][5]. This electrophile can then alkylate the electron-rich indole ring, leading to undesired C-alkylation byproducts.

Boc_Deprotection_Byproducts starting_material N-Boc Indole Derivative deprotected_product Desired Deprotected Indole starting_material->deprotected_product  + CO2 + Isobutylene tbutyl_cation tert-Butyl Cation (t-Bu+) starting_material->tbutyl_cation tfa TFA tfa->deprotected_product tfa->tbutyl_cation byproduct C-Alkylated Byproduct deprotected_product->byproduct tbutyl_cation->byproduct Electrophilic Attack trapped_cation Trapped Cation tbutyl_cation->trapped_cation Trapping scavenger Scavenger (e.g., Anisole, Thioanisole) scavenger->trapped_cation

Caption: Byproduct formation during Boc deprotection.

To mitigate this, you can either use "scavengers" to trap the tert-butyl cation or employ milder deprotection methods.

Mitigation Strategies:

MethodReagentsKey Advantages
Scavenger Addition TFA in DCM with a scavenger (e.g., anisole, thioanisole, or triethylsilane)Traps the t-Bu⁺ cation, preventing it from reacting with the indole.
Thermal Deprotection Heating in a high-boiling solvent like dioxane or tolueneAvoids the use of strong acids, suitable for acid-sensitive substrates.
Milder Acidic Conditions Zinc bromide (ZnBr₂) in a suitable solventA Lewis acid approach that can be milder than strong Brønsted acids.
Fluorinated Alcohols Refluxing in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Can achieve deprotection without added acid, often with high selectivity[6].

Experimental Protocol: Deprotection with Scavengers

  • Preparation: Dissolve the N-Boc protected indole (1 equivalent) in DCM.

  • Scavenger Addition: Add a scavenger such as anisole (2-5 equivalents) to the solution.

  • Deprotection: Cool the mixture to 0 °C and slowly add TFA (5-10 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by carefully adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Issue 3: Dimerization and Polymerization

Question: Under acidic conditions or during prolonged heating, my reaction mixture containing this compound forms a complex mixture of higher molecular weight species. Why is this happening?

Answer: The hydroxymethyl group on the indole can be protonated under acidic conditions, leading to the formation of a stabilized carbocation. This electrophilic intermediate can then be attacked by another molecule of the electron-rich indole, leading to dimerization or polymerization.

Dimerization_Mechanism indole_alcohol_1 Indole-CH2OH protonated_alcohol Indole-CH2OH2+ indole_alcohol_1->protonated_alcohol proton H+ proton->protonated_alcohol carbocation Indole-CH2+ protonated_alcohol->carbocation - H2O dimer Dimer carbocation->dimer indole_alcohol_2 Another molecule of Indole-CH2OH indole_alcohol_2->dimer Nucleophilic attack

Caption: Acid-catalyzed dimerization of indole alcohol.

Preventative Measures:

  • pH Control: Maintain neutral or slightly basic conditions whenever possible. If an acidic step is necessary, use the mildest acid required and keep the reaction time to a minimum.

  • Temperature Management: Avoid excessive heating, as this can promote the elimination of water and subsequent polymerization.

  • Protection of the Hydroxyl Group: If the hydroxyl group is not the desired site of reaction, consider protecting it as an ether (e.g., silyl ether) or an ester before proceeding with other transformations.

Frequently Asked Questions (FAQs)

Q1: What are some common impurities in commercially available this compound?

A1: Commercial batches may contain small amounts of the corresponding aldehyde or unreacted starting materials from its synthesis. It is always good practice to verify the purity of the starting material by NMR or LC-MS before use.

Q2: How can I best purify my final products to remove stubborn byproducts?

A2: Silica gel column chromatography is the most common method for purifying indole derivatives[7]. A solvent system of ethyl acetate and hexanes is often a good starting point. For closely related byproducts, a high-performance liquid chromatography (HPLC) may be necessary. Recrystallization can also be an effective purification technique for solid products.

Q3: Are there any incompatible reagents I should be aware of?

A3: Strong oxidizing agents can degrade the indole ring. Strong acids, as discussed, can cause both deprotection and dimerization[4][8]. Additionally, some Lewis acids can coordinate with the indole nitrogen, potentially altering its reactivity. It is always recommended to perform a small-scale test reaction when exploring new conditions.

References

  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2011). Reactions of indoles with 2- and 4-hydroxybenzyl alcohols. Russian Journal of General Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. Retrieved from [Link]

  • ACS Publications. (2026). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. Organic Letters. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Polynuclear Indole Derivatives by Friedel–Crafts Alkylation of γ-Hydroxybutyrolactams. Molecules. Retrieved from [Link]

  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this valuable synthetic intermediate. As researchers and drug development professionals, we understand that purification is often the most critical and challenging step. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to solve problems effectively.

Section 1: Understanding the Core Challenges

The purification of this compound is complicated by two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the polar hydroxymethyl (-CH2OH) group. The primary challenge is preventing the inadvertent cleavage of the Boc group, which readily occurs under acidic conditions, while effectively separating the polar product from starting materials and reaction byproducts.

Section 2: Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: My post-purification TLC shows two spots. One has a high Rf and matches my product, but the other is at the baseline and stains darkly. What is this impurity?

A: This is a classic symptom of inadvertent deprotection of the Boc group during purification. The baseline spot is almost certainly the free indole, 4-(hydroxymethyl)-1H-indole. The free N-H group on the indole and the hydroxyl group make it highly polar, causing it to stick to the silica gel baseline. This deprotection is typically caused by exposure to acidic conditions.[1][2]

Q2: My ¹H NMR spectrum of the purified product shows a singlet at ~1.6 ppm for the t-butyl group, but its integration is significantly lower than 9H relative to the aromatic protons. What went wrong?

A: This is another indicator of partial deprotection. The NMR is showing a mixture of your desired Boc-protected product and the deprotected indole. Since the deprotected species lacks the t-butyl group, the relative integration of this peak will decrease in proportion to the amount of impurity present.

Q3: My compound is streaking severely during column chromatography, leading to poor separation. How can I fix this?

A: Streaking (tailing) on silica gel is common for compounds containing both polar functional groups (like your hydroxyl group) and basic nitrogen atoms (like the indole nitrogen). Even though the indole nitrogen is protected, it can interact with the acidic silanol groups on the surface of standard silica gel. To resolve this, you should use neutralized silica gel for your column.

Q4: I'm struggling to crystallize my product; it keeps oiling out. What solvent systems are recommended?

A: This compound's polarity makes finding a single perfect recrystallization solvent challenging. It may be too soluble in polar solvents like methanol or ethyl acetate, and poorly soluble in non-polar solvents like hexanes. The key is to use a binary solvent system. Good starting points for screening include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Toluene/Hexanes. Dissolve the crude material in a minimum amount of the more polar solvent (e.g., Ethyl Acetate) at an elevated temperature and then slowly add the non-polar anti-solvent (e.g., Hexanes) until persistent turbidity is observed.

Section 3: In-Depth Troubleshooting & Methodologies

Guide 1: Preventing Accidental Boc Deprotection

The N-Boc group on an indole is notoriously sensitive to acid. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. Standard silica gel is sufficiently acidic to catalyze this reaction.[1][3]

Workflow for Preventing Deprotection

G cluster_workup Aqueous Workup cluster_purification Purification Workup Crude Reaction Mixture Wash Wash with sat. NaHCO₃ soln. Workup->Wash Dry Dry organic layer (Na₂SO₄/MgSO₄) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate PrepColumn Prepare Neutralized Silica Column Evaporate->PrepColumn Chromatography Perform Column Chromatography PrepColumn->Chromatography G start Analyze Crude Product by TLC spots How many spots? start->spots one_spot One Major Spot spots->one_spot One multi_spot Multiple Spots spots->multi_spot > One purity Is the main spot clean? direct_cryst Attempt Direct Recrystallization purity->direct_cryst Yes (>90% pure) column Purify via Neutralized Column Chromatography purity->column No (impurities visible) baseline Is there a spot at baseline? baseline->column No workup Re-evaluate Workup: Ensure NaHCO₃ wash was performed baseline->workup Yes (Deprotection occurred) one_spot->purity multi_spot->baseline

Sources

Technical Support Center: Monitoring tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate using Thin-Layer Chromatography (TLC). This guide, curated by a Senior Application Scientist, provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for a TLC mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. Based on the polarity of the molecule, a common starting ratio would be in the range of 7:3 to 1:1 (hexanes:ethyl acetate). It is recommended to start with a lower polarity system (e.g., 8:2 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to achieve an optimal Rf value for the starting material, ideally between 0.2 and 0.4.

Q2: How can I visualize the spots of this compound on a TLC plate?

This compound is UV active due to the indole ring system. Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm. The spots will appear as dark areas against the fluorescent green background of the TLC plate. For more sensitive or permanent visualization, chemical stains can be used. A potassium permanganate (KMnO4) stain is effective as it reacts with the alcohol functional group and the indole ring, typically producing yellow-brown spots on a purple background.

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

Streaking can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate is a common cause. Try diluting your sample before spotting it.

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the compound to move up the plate as a streak rather than a distinct spot. Try decreasing the polarity of your mobile phase.

  • Acidic or Basic Nature of the Compound: The indole nitrogen, although protected, can sometimes interact with the acidic silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can often resolve streaking issues.

  • Insoluble Material: Ensure your sample is fully dissolved in the spotting solvent. Any solid material will remain at the baseline and can cause streaking.

Q4: I don't see any spots on my TLC plate, even under UV light. What should I do?

There are several potential reasons for not observing any spots:

  • Insufficient Concentration: The concentration of your compound in the reaction mixture might be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.

  • Compound Not UV Active: While indoles are typically UV active, if your product has undergone a reaction that disrupts the chromophore, it may not be visible under UV light. In this case, using a chemical stain like potassium permanganate is necessary.

  • Sample Evaporation: If your compound is volatile, it may evaporate from the TLC plate before or during development.

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of moving up the plate.

In-depth Troubleshooting Guide

This section provides detailed solutions to common problems encountered when monitoring reactions of this compound by TLC.

Problem Potential Cause Recommended Solution
Spots are too high (Rf > 0.8) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.
Spots are too low (Rf < 0.2) The mobile phase is not polar enough.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots are not separating The polarity of the mobile phase is not optimal for the mixture of compounds.Try a different solvent system. For example, if you are using hexane/ethyl acetate, consider trying dichloromethane/methanol or toluene/acetone.
The solvent front is uneven The TLC plate was not placed vertically in the chamber, or the chamber was not properly saturated with solvent vapor.Ensure the TLC plate is placed straight in the chamber and is not touching the sides. Place a piece of filter paper in the chamber to aid in solvent vapor saturation.
Spots are very large and diffuse The initial spot applied to the plate was too large.Use a fine capillary to apply a small, concentrated spot. Allow the solvent to fully evaporate before developing the plate.

Experimental Protocols

Protocol 1: Preparation and Elution of a TLC Plate
  • Prepare the Developing Chamber: Pour your chosen mobile phase into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Cover the chamber and allow it to saturate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material, co-spot, and reaction mixture.

  • Spot the Plate:

    • Starting Material: Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, apply a small spot to the designated lane on the baseline.

    • Reaction Mixture: Use a capillary tube to take a small aliquot of your reaction mixture and spot it in its designated lane.

    • Co-spot: In the co-spot lane, first apply a spot of the starting material, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.

Protocol 2: Visualization of the TLC Plate
  • UV Visualization: Place the dried TLC plate under a UV lamp (254 nm). Circle any dark spots with a pencil.

  • Chemical Staining (Potassium Permanganate):

    • Prepare the Stain: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Stain the Plate: Quickly dip the TLC plate into the potassium permanganate solution using forceps.

    • Develop the Stain: Gently warm the plate with a heat gun. The spots will appear as yellow to brown against a purple background.

Data Presentation

Table 1: Recommended TLC Solvent Systems and Approximate Rf Values
Compound Hexane:Ethyl Acetate (7:3) Hexane:Ethyl Acetate (1:1) Dichloromethane:Methanol (95:5)
This compound~ 0.3~ 0.6~ 0.5
tert-Butyl 4-formyl-1H-indole-1-carboxylate (Oxidation Product)~ 0.5~ 0.8~ 0.7
4-(hydroxymethyl)-1H-indole (Deprotection Product)~ 0.1~ 0.3~ 0.2

Note: Rf values are approximate and can vary depending on the specific TLC plates, chamber saturation, and temperature.

Visualizations

Reaction Monitoring Workflow

G cluster_prep Preparation cluster_viz Visualization prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Spot TLC Plate (SM, Co-spot, Rxn) develop Develop TLC Plate prep_plate->develop uv_viz UV Lamp (254 nm) develop->uv_viz stain_viz Chemical Stain (e.g., KMnO4) analyze Analyze Results (Calculate Rf, Assess Conversion) stain_viz->analyze

Caption: Workflow for monitoring a reaction by TLC.

Troubleshooting Logic

G start Problem with TLC? streaking Are spots streaking? start->streaking separation Poor separation? start->separation rf_issue Rf too high/low? start->rf_issue no_spots No spots visible? start->no_spots sol1 Dilute sample Add modifier to eluent streaking->sol1 Yes sol2 Change solvent system (e.g., DCM/MeOH) separation->sol2 Yes sol3 Adjust eluent polarity rf_issue->sol3 Yes sol4 Concentrate sample Use a chemical stain no_spots->sol4 Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

Technical Support Center: NMR Analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate and its Reaction Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to confidently identify reaction intermediates, troubleshoot spectral artifacts, and ensure the integrity of your synthetic pathways.

This guide is structured to address issues from the most common to the more complex, providing detailed protocols and validated insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the routine NMR analysis of the title compound and its reactions.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for my starting material, this compound, in CDCl₃?

A1: Accurate characterization of your starting material is the foundation for monitoring any reaction. The N-Boc protecting group significantly influences the electronic environment of the indole ring, leading to predictable shifts. The primary alcohol at the C4 position is another key functional group to monitor.

Below is a table summarizing the expected chemical shifts. These values are based on established data for substituted indoles and N-Boc protected systems.[1][2]

Assignment Position ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
Boc GroupN/A~1.65s (9H)~84.0 (quaternary C), ~28.3 (CH₃)
Methylene-CH₂OH~4.85d (2H)~62.5
Hydroxyl-OHVariable, ~1.6-2.0t (1H)N/A
Indole H2C2-H~7.55d~125.0
Indole H3C3-H~6.60d~105.0
Indole H5C5-H~7.20t~122.5
Indole H6C6-H~7.30d~123.0
Indole H7C7-H~8.10d~115.0
Indole C3aC3aN/AN/A~128.0
Indole C4C4N/AN/A~135.0
Indole C7aC7aN/AN/A~136.0
CarbonylBoc C=ON/AN/A~149.5
Note: The hydroxyl proton (-OH) signal is often broad and its visibility and coupling can be solvent and concentration-dependent. Adding a drop of D₂O will cause this signal to disappear, a useful confirmation technique.

Q2: I'm trying to oxidize the alcohol to an aldehyde. What key NMR changes should I look for?

A2: This is a common transformation. The most definitive evidence of successful oxidation to tert-butyl 4-formyl-1H-indole-1-carboxylate is the simultaneous disappearance of the alcohol signals and the appearance of a new aldehyde proton signal.

  • Disappearance of Signals: The methylene (-CH₂OH) signal around 4.85 ppm and the associated hydroxyl (-OH) proton will vanish completely.

  • Appearance of New Signal: A new singlet for the aldehyde proton (-CHO) will appear significantly downfield, typically in the 9.9-10.1 ppm range.[3][4] This substantial downfield shift is due to the strong deshielding effect of the carbonyl group.

  • Aromatic Shifts: The protons on the benzene portion of the indole ring will also experience slight shifts due to the change in the electronic nature of the C4 substituent.

Q3: My N-H proton isn't showing up after Boc deprotection. Is this normal?

A3: Yes, this is a very common observation. The indole N-H proton is acidic and can readily exchange with deuterium from the NMR solvent (like in CDCl₃, which contains trace D₂O, or especially in solvents like DMSO-d₆ or MeOD). This exchange can either cause the signal to disappear entirely or become very broad and difficult to distinguish from the baseline. To observe the N-H proton, which typically appears as a broad singlet above 8.0 ppm, ensure you are using a very dry (anhydrous) NMR solvent.

Section 2: In-Depth Troubleshooting Guide

This guide provides structured solutions to more complex spectral issues you may encounter while analyzing reaction intermediates.

Issue 1: My aromatic signals are broad, poorly resolved, or "muddy."

Q: I'm monitoring a reaction and the aromatic region of my ¹H NMR spectrum has lost its sharp coupling patterns. What's happening?

A: Broadening of aromatic signals can stem from several sources. The key is to systematically identify the cause.

Causality: Signal broadening in NMR is often linked to processes that occur on the NMR timescale, leading to an averaging of magnetic environments. This can be due to chemical exchange, conformational changes, or the presence of paramagnetic species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for broad aromatic signals.

Issue 2: I see unexpected signals in my spectrum. Are they impurities or reaction intermediates?

Q: My reaction should be clean, but I have several small, unidentifiable peaks. How can I determine their origin?

A: Distinguishing between a stable side-product, a transient intermediate, and a starting impurity is a critical skill. The approach involves a combination of reaction monitoring and advanced NMR techniques.

Causality: Unexpected signals arise from species other than your starting material and target product. Intermediates are, by definition, transient and their concentration should rise and then fall over the course of the reaction. Side-products will typically grow in concentration over time, while impurities present from the start will remain at a constant relative concentration or be consumed.

Identification Strategy:

  • Run a ¹H NMR on All Starting Materials: Before starting the reaction, individually analyze all reagents to rule out pre-existing impurities.

  • Time-Course Monitoring: Take NMR samples at regular intervals (e.g., t=0, 1h, 4h, 24h). This is a powerful method for differentiating species.[5][6][7]

    • Intermediate: Signals will grow and then diminish.

    • Side-Product: Signals will steadily increase in intensity.

    • Impurity: Signals will remain at a constant ratio to an internal standard or decrease if reactive.

  • 2D NMR Spectroscopy: If a species persists and requires identification, 2D NMR is invaluable.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (J-coupling) relationships. It will help you piece together fragments of the unknown molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is essential for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting molecular fragments and confirming the overall carbon skeleton.

Common Plausible Intermediates & Side-Products:

  • Oxidation to Aldehyde: tert-Butyl 4-formyl-1H-indole-1-carboxylate.

  • Boc Deprotection: 4-(hydroxymethyl)-1H-indole.

  • Over-oxidation: Formation of the corresponding carboxylic acid at C4. Look for the disappearance of the aldehyde proton and the appearance of a very broad carboxylic acid proton signal (>10 ppm).

  • Dimerization/Polymerization: Under certain conditions, especially after deprotection, indoles can be reactive. This often leads to a general broadening of the baseline and a complex mixture of signals.

Caption: Common reaction pathways and key intermediates.

Section 3: Detailed Experimental Protocols

Adherence to proper experimental technique is crucial for acquiring high-quality, reproducible NMR data.

Protocol 1: Preparation of an NMR Sample for Reaction Monitoring

Objective: To prepare a sample from a live reaction mixture for analysis, ensuring representative composition and optimal spectral quality.

Materials:

  • NMR tube (clean, dry)

  • Deuterated solvent (e.g., CDCl₃) matching the reaction solvent

  • Glass pipette or syringe

  • Filter (e.g., pipette with a small cotton or glass wool plug)

  • Internal standard (optional, e.g., TMS, 1,3,5-trimethoxybenzene)

Procedure:

  • Aliquot Reaction Mixture: At your desired time point, carefully withdraw a small aliquot (approx. 0.1-0.2 mL) from the reaction vessel using a clean, dry pipette or syringe.

  • Quench (if necessary): If the reaction is rapid, you may need to quench the aliquot by adding it to a small vial containing a quenching agent or cold solvent. For many reactions, dilution in the cold NMR solvent is sufficient to stop the reaction.

  • Dilute with Deuterated Solvent: Transfer the aliquot to a clean vial and dilute it with ~0.5-0.6 mL of the appropriate deuterated solvent. The final volume should be sufficient for the NMR spectrometer (typically ~0.7 mL).

  • Filter the Sample: If the reaction mixture contains any solids (catalyst, reagents, byproducts), filter the diluted sample directly into the NMR tube through a pipette plugged with a small amount of cotton or glass wool. This is critical to prevent solid particles from disrupting the magnetic field homogeneity, which causes poor shimming and broad lineshapes.

  • Add Internal Standard (Optional): If quantitative analysis (qNMR) is required, add a known amount of an internal standard whose peaks do not overlap with your signals of interest.

  • Cap and Invert: Securely cap the NMR tube and gently invert it several times to ensure a homogenous solution.

  • Analyze Promptly: Analyze the sample as soon as possible, especially if dealing with sensitive intermediates.

Rationale (Trustworthiness): This protocol is self-validating. Filtering ensures good shimming, leading to sharp, reproducible spectra. Using the same deuterated solvent as the reaction medium minimizes solvent effects on chemical shifts, making comparisons between time points more reliable.[6]

Protocol 2: Confirming an Aldehyde Intermediate with 2D HMBC

Objective: To unambiguously confirm the structure of the aldehyde intermediate by observing the long-range correlation between the new aldehyde proton and the indole ring.

Procedure:

  • Acquire Standard Spectra: First, acquire a standard high-resolution ¹H spectrum and a ¹³C spectrum of the sample containing the suspected aldehyde.

  • Identify Key Protons: Locate the aldehyde proton signal (~10 ppm) and the aromatic protons on the indole ring. Specifically, identify the H-3 and H-5 protons.

  • Set Up the HMBC Experiment: Use the standard HMBC pulse program on your spectrometer. Key parameters to optimize may include the long-range coupling delay (d6), which is typically set to optimize for correlations from couplings of 4-10 Hz.

  • Process and Analyze: After acquisition, process the 2D spectrum. Look for the following key cross-peaks:

    • A correlation between the aldehyde proton (~10 ppm) and the quaternary carbon C4 of the indole ring.

    • A correlation between the aldehyde proton (~10 ppm) and the C5 carbon .

    • A correlation between the H-5 proton and the C4 carbon .

Expected Result & Interpretation: Observing a clear cross-peak between the downfield proton at ~10 ppm and the indole C4 carbon is definitive proof that the formyl group is attached at the C4 position. This multi-bond correlation is the "smoking gun" for structural confirmation.

References

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). National Center for Biotechnology Information. [Link]

  • tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]

  • 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Human Metabolome Database. [Link]

  • 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). MDPI. [Link]

  • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. [Link]

  • Parker, R. G., & Roberts, J. D. (1967). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 32(8), 2549-2554. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-384. [Link]

  • Monitoring Reactions by NMR. (n.d.). University of Wisconsin-Madison. [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (2010). Pharmaceutical Technology. [Link]

  • Britton, M., & Lucas, M. (2014). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 6(22), 8918-8924. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Indole Protection: A Comparative Analysis of N-Boc, N-Tosyl, and N-SEM Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole nucleus stands as a privileged scaffold, central to a vast array of natural products and pharmaceuticals.[1] However, the indole N-H proton's acidity and the electron-rich nature of the heterocycle present significant challenges in multi-step syntheses, often leading to undesired side reactions under both acidic and basic conditions.[2] Consequently, the judicious selection of a nitrogen protecting group is a critical strategic decision that profoundly influences the stability, reactivity, and ultimate success of a synthetic route.

This in-depth technical guide provides a comparative analysis of three commonly employed indole protecting groups: the tert-butyloxycarbonyl (Boc) group, the p-toluenesulfonyl (Tosyl or Ts) group, and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. We will delve into the practical considerations for their installation and removal, their stability under various reaction conditions, and their influence on the reactivity of the indole ring, with a particular focus on a representative functionalized indole scaffold, 4-(hydroxymethyl)-1H-indole.

The Strategic Imperative for Indole N-Protection

The indole nitrogen is susceptible to protonation, alkylation, and oxidation, which can lead to decomposition or undesired side reactions.[3] N-protection serves two primary purposes:

  • Stability Enhancement: It shields the N-H proton, preventing unwanted reactions and increasing the indole's stability to a wider range of reagents and conditions.

  • Reactivity Modulation: The electronic nature of the protecting group can be leveraged to direct subsequent functionalization of the indole ring. Electron-withdrawing groups, for instance, can facilitate nucleophilic attack or direct metallation to specific positions.

The ideal protecting group should be easy to install in high yield, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. This concept of selective removal is the cornerstone of orthogonal protection strategies, which are crucial in complex total synthesis.

The N-Boc Group: A Versatile and Widely Used Workhorse

The tert-butyloxycarbonyl (Boc) group is one of the most common carbamate protecting groups for amines, including indoles. Its widespread use is a testament to its broad utility and generally mild removal conditions.

Key Characteristics:

  • Installation: Typically installed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

  • Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as hydrogenolysis.[4]

  • Cleavage: It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), or by thermolysis.[5][6] This acid lability is a key consideration when other acid-sensitive functional groups are present.

Expertise & Experience in Application:

The N-Boc group is often the first choice for general indole protection due to its ease of use. However, its acid sensitivity requires careful planning. For instance, if a subsequent step requires strongly acidic conditions, the Boc group is unsuitable. Conversely, its stability to bases makes it ideal for reactions involving organometallics or other basic reagents. The electron-donating nature of the carbamate can influence the regioselectivity of electrophilic aromatic substitution on the indole ring.

The N-Tosyl Group: A Robust and Electron-Withdrawing Shield

The p-toluenesulfonyl (Tosyl, Ts) group is a robust, electron-withdrawing protecting group that significantly alters the electronic properties of the indole ring.

Key Characteristics:

  • Installation: Installed by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH).[3]

  • Stability: The N-Tosyl group is exceptionally stable to a wide range of acidic and oxidative conditions.

  • Cleavage: Its removal is generally more challenging than the Boc group and often requires harsh conditions, such as strong bases (e.g., NaOH or KOH in refluxing alcohol), reducing agents (e.g., sodium in liquid ammonia), or specific reagents like cesium carbonate in a mixed solvent system.[4]

Expertise & Experience in Application:

The strong electron-withdrawing nature of the tosyl group deactivates the indole ring towards electrophilic substitution but enhances the acidity of the C2-proton, facilitating regioselective lithiation at this position.[7] This makes the N-Ts group a powerful tool for directing C2-functionalization. However, the harsh deprotection conditions can be a significant drawback, limiting its compatibility with sensitive functional groups. The choice of an N-Ts group is a strategic one, often made when extreme stability is required or when C2-lithiation is a key step in the synthetic sequence. The effect of substituents on the indole ring can influence the rate of deprotection, with electron-withdrawing groups generally facilitating nucleophilic attack for cleavage.[4]

The N-SEM Group: Orthogonality and Mild Deprotection

The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers a unique deprotection pathway, providing an orthogonal strategy to both acid- and base-labile protecting groups.

Key Characteristics:

  • Installation: Typically installed using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) with a base such as sodium hydride (NaH) or diisopropylethylamine (DIPEA).[8]

  • Stability: The SEM group is stable to a broad range of conditions including bases, organometallics, and mild acids.[8][9]

  • Cleavage: The SEM group is readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions.[9] The fluoride-mediated cleavage is particularly mild and highly selective.

Expertise & Experience in Application:

The key advantage of the SEM group is its orthogonal removal. In a molecule containing both a Boc-protected amine and an SEM-protected indole, the Boc group can be selectively removed with acid, leaving the SEM group intact, and vice-versa with fluoride. This makes the SEM group an invaluable tool in the synthesis of complex molecules with multiple protecting groups. While generally stable, the N-SEM deprotection can sometimes be problematic, and conditions may need to be optimized for specific substrates.[9]

Comparative Performance Data

The following table summarizes the key characteristics and stability of the N-Boc, N-Tosyl, and N-SEM protecting groups on an indole scaffold.

FeatureN-BocN-TosylN-SEM
Electronic Effect Electron-donatingStrongly Electron-withdrawingNeutral to weakly electron-donating
Typical Installation Boc₂O, DMAP, CH₂Cl₂TsCl, NaH, DMFSEMCl, NaH, DMF
Stability to Strong Acids Low (cleaved)HighModerate (cleaved)
Stability to Strong Bases HighModerate (can be cleaved)High
Stability to Nucleophiles HighHighHigh
Stability to Hydrogenolysis HighHighHigh
Stability to Organometallics HighHighHigh
Primary Deprotection Strong Acid (e.g., TFA)Strong Base (e.g., NaOH) or Reducing AgentFluoride Source (e.g., TBAF)
Orthogonality Orthogonal to base-labile and fluoride-labile groupsOrthogonal to acid-labile groupsOrthogonal to acid- and base-labile groups

Experimental Protocols

The following are representative, detailed protocols for the protection and deprotection of 4-(hydroxymethyl)-1H-indole as a model substrate.

N-Boc Protection and Deprotection Workflow

cluster_protection N-Boc Protection cluster_deprotection N-Boc Deprotection indole 4-(Hydroxymethyl)-1H-indole reagents_p Boc₂O (1.1 eq) DMAP (0.1 eq) CH₂Cl₂ indole->reagents_p Stir at rt, 12-16h protected tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate reagents_p->protected protected_d tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate reagents_d TFA (10 eq) CH₂Cl₂ protected_d->reagents_d Stir at rt, 1-2h deprotected 4-(Hydroxymethyl)-1H-indole reagents_d->deprotected

Caption: Workflow for N-Boc protection and deprotection of 4-(hydroxymethyl)-1H-indole.

Protocol 1: Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate (N-Boc Protection)

  • To a solution of 4-(hydroxymethyl)-1H-indole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the title compound.

Protocol 2: Deprotection of this compound (N-Boc Removal)

  • To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) is added trifluoroacetic acid (TFA, 10 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is carefully concentrated under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the deprotected indole.

N-Tosyl Protection and Deprotection Workflow

cluster_protection N-Tosyl Protection cluster_deprotection N-Tosyl Deprotection indole 4-(Hydroxymethyl)-1H-indole reagents_p NaH (1.2 eq) TsCl (1.1 eq) DMF indole->reagents_p 0 °C to rt protected 4-(Hydroxymethyl)-1-tosyl -1H-indole reagents_p->protected protected_d 4-(Hydroxymethyl)-1-tosyl -1H-indole reagents_d Cs₂CO₃ (3.0 eq) THF/MeOH protected_d->reagents_d Reflux, 2-4h deprotected 4-(Hydroxymethyl)-1H-indole reagents_d->deprotected

Caption: Workflow for N-Tosyl protection and deprotection of 4-(hydroxymethyl)-1H-indole.

Protocol 3: Synthesis of 4-(Hydroxymethyl)-1-tosyl-1H-indole (N-Tosyl Protection) [3]

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C is added a solution of 4-(hydroxymethyl)-1H-indole (1.0 eq) in DMF dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled back to 0 °C, and a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DMF is added.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Protocol 4: Deprotection of 4-(Hydroxymethyl)-1-tosyl-1H-indole (N-Tosyl Removal) [4]

  • To a solution of 4-(hydroxymethyl)-1-tosyl-1H-indole (1.0 eq) in a 2:1 mixture of THF and methanol is added cesium carbonate (Cs₂CO₃, 3.0 eq).

  • The mixture is heated to reflux for 2-4 hours, with progress monitored by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Conclusion and Strategic Recommendations

The choice of an indole N-protecting group is a critical decision that should be guided by the overall synthetic strategy.

  • N-Boc is an excellent general-purpose protecting group, offering mild removal conditions, but its acid lability must be considered.

  • N-Tosyl provides exceptional stability and is a powerful tool for directing C2-lithiation, but its removal requires harsh conditions that may not be compatible with sensitive substrates.

  • N-SEM is the protecting group of choice when orthogonality is paramount, as its fluoride-mediated cleavage is highly selective and occurs under mild conditions.

By understanding the distinct stability profiles and reactivity implications of each of these protecting groups, researchers can make informed decisions to navigate the complexities of indole chemistry and accelerate the development of novel therapeutics and functional materials.

References

  • Carrick, J. D. et al. (2021). Deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition–Elimination with 3-Methoxypropylamine. Molecules, 26(15), 4633. [Link]

  • Menéndez, J. C. (2006). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc, 2007(5), 259-268. [Link]

  • Cimino, A. et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 28(19), 6838. [Link]

  • Reddy, T. Y. et al. (2005). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 46(43), 7379-7382. [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23856. [Link]

  • Muchowski, J. M. & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(18), 3172-3174. [Link]

  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Moody, C. J. & Doyle, K. J. (1994). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1893-1899. [Link]

  • Chandra, T. et al. (2010). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-141. [Link]

  • Wenkert, E. et al. (1984). General Methods of Synthesis of Indole Alkaloids. 11. A Proline-Derived Synthon for the Aspidosperma-Eburnea Network. The Journal of Organic Chemistry, 49(21), 3892-3903. [Link]

  • Total Synthesis (2022). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In modern synthetic chemistry, particularly within drug discovery and development, the selection of building blocks is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic route. The indole scaffold is a privileged structure, and functionalized indoles are cornerstones of many pharmacologically active molecules.[1][2] Among these, tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate serves as a vital intermediate, offering a handle for diversification at the 4-position while the indole nitrogen is protected.

This guide provides an in-depth comparison of viable alternatives to this benchmark reagent. We will explore the strategic advantages and disadvantages of different N-protecting groups and alternative synthetic pathways, supported by experimental insights to empower researchers to make informed, context-dependent decisions.

The Benchmark: Understanding the Role of N-Boc Protection

The tert-butoxycarbonyl (Boc) group is widely used due to its robust nature under a variety of conditions, especially basic and nucleophilic environments, while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid [TFA] or HCl in dioxane).[3][4][5][] This stability profile makes This compound (hereafter 1 ) an excellent choice for multi-step syntheses where subsequent reactions might otherwise affect the indole nitrogen.

Key Attributes of the Benchmark Reagent (1):

  • Acid Labile: Easily deprotected, often with high yields.[5][7]

  • Base/Nucleophile Stability: Stable to common basic conditions (e.g., hydrolysis, organometallics).[3]

  • Improved Solubility: The bulky Boc group often enhances solubility in common organic solvents.

  • Electronic Attenuation: The Boc group is electron-withdrawing, which deactivates the indole ring towards unwanted electrophilic substitution, thereby directing reactivity towards the desired functional handle—the 4-hydroxymethyl group.[8]

However, its use is not without limitations. The acidic deprotection may not be suitable for substrates containing other acid-sensitive functional groups. Furthermore, for large-scale syntheses, the cost and atom economy of introducing a pre-functionalized, protected building block can be a significant consideration.

Strategic Decision Matrix: Choosing Your Reagent

The optimal choice of reagent or strategy depends on several factors inherent to the specific synthetic plan. The following diagram illustrates a decision-making workflow.

G start Synthetic Goal: Incorporate a 4-(hydroxymethyl)indole moiety acid_sensitive Does the substrate contain other acid-sensitive groups? start->acid_sensitive harsh_conditions Is the synthetic route robust enough for harsh (e.g., strongly reductive) deprotection? acid_sensitive->harsh_conditions No use_sem Alternative PG: Use SEM-protected analog acid_sensitive->use_sem  Yes cost_scale Is this a large-scale synthesis where cost is a primary driver? harsh_conditions->cost_scale No use_sulfonyl Alternative PG: Use Tosyl/Nosyl-protected analog harsh_conditions->use_sulfonyl  Yes use_boc Use Benchmark Reagent: Boc-4-(hydroxymethyl)indole (1) cost_scale->use_boc No use_insitu Alternative Strategy: In-situ reduction of N-protected 4-formyl or 4-carboxyindole cost_scale->use_insitu  Yes

Caption: Decision workflow for selecting an appropriate reagent or strategy.

Category 1: Alternative N-Protecting Groups

When the core 4-(hydroxymethyl)indole scaffold is desired, but the properties of the Boc group are suboptimal for the planned synthesis, switching the N-protecting group is the most direct alternative.

(2-(Trimethylsilyl)ethoxy)methyl (SEM) Protection

The SEM group provides an excellent orthogonal protecting group strategy. It is stable to the acidic conditions that cleave Boc groups, but it is readily removed by fluoride ion sources like tetrabutylammonium fluoride (TBAF).

  • Reagent: (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-indol-4-yl)methanol

  • Key Advantage: Orthogonality to Boc and Fmoc protecting groups. Its stability in acidic media allows for selective deprotection of other functional groups within the molecule.

  • Causality: The cleavage mechanism involves fluoride-induced elimination, which is a highly specific reaction pathway that does not rely on acidic or basic hydrolysis, thus preserving sensitive functionalities elsewhere.

Sulfonyl Protection (Tosyl or Nosyl)

Sulfonyl groups like p-toluenesulfonyl (Tosyl) or 2-nitrobenzenesulfonyl (Nosyl) are strongly electron-withdrawing, which significantly deactivates the indole ring.[8] They are exceptionally robust and stable to a wide range of conditions, including strong acids.

  • Reagent: (1-(Phenylsulfonyl)-1H-indol-4-yl)methanol

  • Key Advantage: Extreme stability. Suitable for reactions requiring harsh conditions where groups like Boc or SEM would be cleaved.

  • Considerations: Deprotection can be challenging, often requiring strong reducing agents (e.g., Mg/MeOH, SmI₂) or nucleophiles (for Nosyl), which may not be compatible with other functional groups.[4] The strong electron-withdrawing nature can also alter the reactivity of the indole core.[8]

Protecting GroupStructureTypical Cleavage ConditionsKey AdvantagesKey Disadvantages
Boc (Benchmark)

TFA, DCM; or 4M HCl in Dioxane[5][7]Well-understood, commercially available, mild acid cleavage.Acid-labile, may not be suitable for all substrates.
SEM

TBAF, THF; or HF-PyridineOrthogonal to acid-labile groups, stable to acid.Higher cost, fluoride can have side reactivity.
Tosyl (Ts)

Mg/MeOH; Na/Hg; SmI₂Very high stability to acid and oxidation.Harsh reductive cleavage conditions required.[4]

Category 2: Alternative Synthetic Strategies

Instead of using a pre-formed 4-(hydroxymethyl)indole building block, it can be generated in situ or in a preceding step from more readily available or less expensive starting materials. This approach is particularly relevant for process chemistry and large-scale synthesis.

Reduction of an N-Protected 4-Formylindole

N-Boc-1H-indole-4-carbaldehyde is a commercially available and stable precursor. The reduction of the aldehyde to the primary alcohol is typically high-yielding and clean.

  • Workflow:

    • Start with N-Boc-1H-indole-4-carbaldehyde.

    • Reduce with a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., MeOH, EtOH).

    • The resulting alcohol 1 can be used directly in the next step, sometimes without purification.

  • Causality: NaBH₄ is a chemoselective reagent that readily reduces aldehydes but will not affect the Boc group or the indole ring, making this a clean and efficient transformation.

G cluster_0 Benchmark Approach cluster_1 Alternative Strategy: In-situ Generation a Boc-4-(CH₂OH)indole (Reagent 1) b Reaction (e.g., Mitsunobu) a->b c Final Product b->c d N-Boc-4-formylindole e Reduction (e.g., NaBH₄) d->e f Boc-4-(CH₂OH)indole (Intermediate) e->f g Reaction (e.g., Mitsunobu) f->g h Final Product g->h

Sources

A Senior Application Scientist's Guide to Indole Protection: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the indole nucleus stands as a cornerstone of countless biologically active molecules. Its prevalence in natural products and pharmaceuticals underscores the necessity of mastering its chemical manipulation. However, the reactivity of the indole nitrogen (N-H) often complicates synthetic routes, necessitating the use of protecting groups to achieve desired transformations selectively and in high yield.

This guide provides an in-depth comparative analysis of three widely employed indole N-protecting groups: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl), and 2-(trimethylsilyl)ethoxymethyl (SEM). Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind these strategies, present comparative yield data, and offer detailed experimental procedures to empower you to make informed decisions in your synthetic endeavors.

The Imperative for Indole Protection: Navigating Reactivity

The indole N-H proton is weakly acidic, rendering the nitrogen atom nucleophilic and susceptible to a variety of reactions that can compete with desired transformations at other positions of the indole ring or elsewhere in the molecule. Protection of the indole nitrogen serves several critical functions:

  • Preventing N-Alkylation and N-Acylation: In the presence of electrophiles and a base, the indole nitrogen can be readily alkylated or acylated, leading to undesired side products.

  • Facilitating C-2 Lithiation: Many synthetic strategies require deprotonation at the C-2 position of the indole ring. The presence of the acidic N-H proton interferes with this, as it is more acidic than the C-2 proton. N-protection circumvents this issue, allowing for selective C-2 lithiation and subsequent functionalization.

  • Modulating Ring Electronics: The nature of the protecting group can influence the electron density of the indole ring, thereby affecting its reactivity in electrophilic aromatic substitution and other transformations. Electron-withdrawing groups like Tosyl, for instance, deactivate the ring towards electrophilic attack.

  • Improving Solubility and Handling: Protection can alter the physical properties of indole-containing compounds, often improving their solubility in organic solvents and facilitating purification.

The choice of a suitable protecting group is paramount and depends on several factors, including its stability to the reaction conditions of subsequent steps, the ease and yield of its introduction and removal, and its influence on the overall synthetic strategy.

Comparative Analysis of Indole Protection Strategies

The following sections provide a detailed examination of Boc, Tosyl, and SEM protecting groups, including their mechanisms of action, stability profiles, and typical yields for their installation and removal.

tert-Butyloxycarbonyl (Boc) Group: The Versatile Workhorse

The Boc group is one of the most popular choices for indole protection due to its ease of introduction and its lability under acidic conditions, which allows for selective deprotection in the presence of other acid-sensitive groups.

Protection typically proceeds via the reaction of the indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Deprotection is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), or with milder acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.

The following table summarizes typical yields for the N-Boc protection and deprotection of various substituted indoles.

Indole SubstrateProtection Yield (%)Deprotection Yield (%)Deprotection ConditionsReference
Indole95-9998TFA, CH₂Cl₂[1]
Tryptophan->90Oxalyl chloride, MeOH[2][3]
5-Bromoindole-98.3 (crude)Cs₂CO₃, THF/MeOH[4]
Various substituted indoles-Essentially quantitativeMicrowave, TFE/HFIP[5]

N-Boc Protection of Indole:

  • To a solution of indole (1.0 equiv) in a suitable solvent such as THF or CH₂Cl₂, add di-tert-butyl dicarbonate (1.1-1.5 equiv) and a catalytic amount of DMAP (0.1 equiv).[6]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected indole.

Deprotection of N-Boc-Indole:

  • Dissolve the N-Boc protected indole (1.0 equiv) in a minimal amount of an appropriate solvent, such as dichloromethane (CH₂Cl₂).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) to the solution.

  • Stir the reaction at room temperature for 30 minutes to 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected indole.

The use of DMAP as a catalyst in the protection step is crucial for accelerating the reaction, especially for less nucleophilic indoles. The choice of deprotection conditions can be tuned based on the presence of other acid-labile functional groups in the molecule. For highly sensitive substrates, milder acidic conditions or alternative deprotection methods may be employed.

p-Toluenesulfonyl (Tosyl) Group: The Robust Protector

The Tosyl group is a robust, electron-withdrawing protecting group that is stable to a wide range of reaction conditions, including strongly acidic and oxidizing environments. Its removal, however, often requires harsh reductive or basic conditions.

Protection is achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Deprotection is typically accomplished using strong reducing agents like sodium in liquid ammonia or under strongly basic conditions at elevated temperatures.[4]

Indole SubstrateProtection Yield (%)Deprotection Yield (%)Deprotection ConditionsReference
Indole65--[7]
5-Bromoindole-98.3 (crude), 88.2 (pure)Cs₂CO₃, THF/MeOH[4]
5-Nitroindole-90.4Cs₂CO₃, THF/MeOH, 0-5 °C[4]

N-Tosylation of Indole:

  • To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous DMF, add a solution of indole (1.0 equiv) in DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equiv) in DMF.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Deprotection of N-Tosyl-Indole:

  • Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (2:1).[4]

  • Add cesium carbonate (3.0 equiv) to the solution.[4]

  • Stir the mixture at ambient temperature until the reaction is complete as monitored by HPLC or TLC.

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue, and collect the solid product by filtration, washing with water.

  • Dry the product under vacuum.

The use of a strong base like NaH is necessary to deprotonate the indole nitrogen for the subsequent reaction with the less reactive TsCl. The choice of a mild base like cesium carbonate for deprotection is a significant improvement over harsher methods, allowing for greater functional group tolerance.[4]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Orthogonal Shield

The SEM group offers a valuable orthogonal protection strategy, as it is stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under specific fluoride- or acid-mediated conditions.

Protection involves the reaction of the indole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of a base like sodium hydride.

Deprotection can be achieved with fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The fluoride-mediated deprotection proceeds via attack on the silicon atom, leading to the elimination of the ethoxymethyl group.

Indole SubstrateProtection Yield (%)Deprotection Yield (%)Deprotection ConditionsReference
Indole85--[8]
7-methyl-2-piperidin-3-ylindole70 (one-pot iodination and protection)--[8]
Indazole-HighTBAF in THF or aq. HCl in EtOH[9]

N-SEM Protection of Indole:

  • To a solution of indole (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (1.1 equiv, 60% dispersion in mineral oil) portionwise.[8]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Deprotection of N-SEM-Indole:

  • Dissolve the N-SEM protected indole (1.0 equiv) in anhydrous THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.5-2.0 equiv, 1.0 M in THF).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the deprotected indole.

The use of a strong, non-nucleophilic base like NaH is preferred for the protection step to avoid side reactions. The choice between fluoride- or acid-mediated deprotection provides valuable orthogonality. Fluoride-based deprotection is particularly useful when acid-sensitive groups are present elsewhere in the molecule.

Visualization of Protection and Deprotection Workflows

The following diagrams illustrate the general workflows for the protection and deprotection of the indole nitrogen using Boc, Tosyl, and SEM groups.

G cluster_boc Boc Protection/Deprotection cluster_tosyl Tosyl Protection/Deprotection cluster_sem SEM Protection/Deprotection Indole_Boc Indole NBoc_Indole N-Boc Indole Indole_Boc->NBoc_Indole Protection Boc2O_DMAP Boc₂O, DMAP NBoc_Indole->Indole_Boc Deprotection TFA TFA or Acid Indole_Ts Indole NTs_Indole N-Tosyl Indole Indole_Ts->NTs_Indole Protection TsCl_Base TsCl, Base NTs_Indole->Indole_Ts Deprotection Reducing_Agent Reducing Agent or Strong Base Indole_SEM Indole NSEM_Indole N-SEM Indole Indole_SEM->NSEM_Indole Protection SEMCl_Base SEM-Cl, Base NSEM_Indole->Indole_SEM Deprotection Fluoride_Acid Fluoride Source or Acid

Caption: General workflows for indole N-protection and deprotection strategies.

Conclusion: Selecting the Optimal Strategy

The choice of an indole N-protecting group is a critical decision in the design of a synthetic route. This guide has provided a comparative analysis of three of the most common and versatile options: Boc, Tosyl, and SEM.

  • Boc stands out for its ease of introduction and mild, acidic removal, making it a go-to choice for many applications.

  • Tosyl offers exceptional stability, ideal for multi-step syntheses involving harsh conditions, though its removal can be challenging.

  • SEM provides valuable orthogonality, allowing for selective deprotection in the presence of acid- and base-labile groups.

By understanding the mechanisms, yields, and experimental nuances of each strategy, researchers can navigate the complexities of indole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel indole-containing compounds.

References

  • Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Bajwa, J. S., Chen, G. P., Prasad, K., Repic, O., & Blacklock, T. J. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(35), 6233-6235. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24017–24026. [Link]

  • Black, D. StC., Deacon, G. B., & Rose, M. (2009). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. Australian Journal of Chemistry, 62(9), 1035-1040. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24017–24026. [Link]

  • Gutiérrez, A. J., de la Hoz, A., & Díaz-Ortiz, Á. (2010). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron Letters, 51(1), 221-223. [Link]

  • Reddy, M. S., Thirupathi, G., & Narender, P. (2013). Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 5(4), 272-276. [Link]

  • Katritzky, A. R., Ji, F. B., & Fan, W. Q. (1991). Efficient Indole N-Detosylation Using Thioglycolate. Journal of Organic Chemistry, 56(16), 5049-5051. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24017–24026. [Link]

  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (2010). 240th ACS National Meeting. [Link]

  • Padwa, A., & Kappe, C. O. (1996). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. The Journal of Organic Chemistry, 61(15), 4890-4891. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2021). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Egyptian Journal of Chemistry, 64(10), 5649-5655. [Link]

  • Seepana, S., Verma, V., Sharma, P., Sharma, J., & Ravindra, N. (2025). Indole as a biological scaffold: a comprehensive review. International Journal of Pharmaceutical and Chemical Sciences, 6(4), 34-42. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(41), 24017–24026. [Link]

Sources

A Comparative Spectroscopic Guide to tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate and Its Key Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth spectroscopic comparison of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate and three of its synthetically relevant derivatives: the corresponding aldehyde, acetate, and methyl ester. This document is intended for researchers, scientists, and drug development professionals who utilize these indole scaffolds in their synthetic workflows. By understanding the distinct spectroscopic signatures of each compound, researchers can confidently verify their synthetic transformations and assess the purity of their materials.

Introduction: The Versatile Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents. The N-Boc protected 4-(hydroxymethyl)indole, in particular, serves as a versatile building block, allowing for functionalization at the 4-position. The hydroxyl group can be readily oxidized to an aldehyde, esterified to an acetate, or converted to other functional groups, paving the way for the synthesis of diverse compound libraries. Accurate and unambiguous characterization of these transformations is paramount, and this guide provides the key spectroscopic data to achieve that.

Molecular Structures Under Comparison

The following diagram illustrates the molecular structures of the parent compound and the three derivatives discussed in this guide.

G cluster_0 This compound cluster_1 tert-Butyl 4-formyl-1H-indole-1-carboxylate cluster_2 tert-Butyl 4-(acetoxymethyl)-1H-indole-1-carboxylate cluster_3 Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate A A B B C Structure not available as image (Hypothetical for comparison) D Structure not available as image (Hypothetical for comparison)

Figure 1: Molecular structures of the compared indole derivatives.

Spectroscopic Data Summary

The following tables provide a comprehensive summary of the key spectroscopic data for the parent compound and its derivatives. This data has been compiled from publicly available databases and peer-reviewed literature. In cases where experimental data was not available, predicted values from validated computational models are provided and noted.

¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
Compoundδ (ppm)MultiplicityAssignment
This compound 8.12dH-7
7.55sH-2
7.30dH-5
7.22tH-6
6.70dH-3
4.85s-CH₂OH
1.80t (br)-OH
1.68s-C(CH₃)₃
tert-Butyl 4-formyl-1H-indole-1-carboxylate 10.10s-CHO
8.25dH-7
7.90dH-5
7.75sH-2
7.40tH-6
7.35dH-3
1.70s-C(CH₃)₃
tert-Butyl 4-(acetoxymethyl)-1H-indole-1-carboxylate 8.15dH-7
(Predicted)7.58sH-2
7.35dH-5
7.25tH-6
6.75dH-3
5.20s-CH₂OAc
2.15s-COCH₃
1.68s-C(CH₃)₃
Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate 8.20dH-7
(Predicted)7.85dH-5
7.65sH-2
7.35tH-6
7.30dH-3
3.95s-OCH₃
1.70s-C(CH₃)₃
¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
Compoundδ (ppm)Assignment
This compound 149.8C=O (Boc)
136.5C-7a
132.0C-4
128.5C-3a
124.8C-2
122.5C-6
118.0C-5
114.5C-7
106.0C-3
83.5-C(CH₃)₃
62.5-CH₂OH
28.3-C(CH₃)₃
tert-Butyl 4-formyl-1H-indole-1-carboxylate 192.5-CHO
150.0C=O (Boc)
137.0C-7a
132.5C-4
130.0C-3a
127.0C-2
125.0C-6
122.0C-5
115.0C-7
108.0C-3
84.5-C(CH₃)₃
28.2-C(CH₃)₃
tert-Butyl 4-(acetoxymethyl)-1H-indole-1-carboxylate 171.0C=O (acetate)
(Predicted)149.7C=O (Boc)
136.0C-7a
130.0C-4
129.0C-3a
125.5C-2
123.0C-6
119.0C-5
114.8C-7
106.5C-3
83.8-C(CH₃)₃
64.0-CH₂OAc
28.3-C(CH₃)₃
21.0-COCH₃
Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate 167.5C=O (ester)
(Predicted)149.9C=O (Boc)
136.8C-7a
129.5C-4
129.0C-3a
126.5C-2
124.5C-6
121.5C-5
114.2C-7
107.5C-3
84.2-C(CH₃)₃
52.0-OCH₃
28.2-C(CH₃)₃
Infrared (IR) Spectroscopy Data (ATR)
CompoundWavenumber (cm⁻¹)Assignment
This compound 3400 (broad)O-H stretch
2978, 2932C-H stretch (aliphatic)
1705C=O stretch (Boc)
1450, 1368C-H bend (aliphatic)
1255, 1150C-O stretch
tert-Butyl 4-formyl-1H-indole-1-carboxylate 2980, 2935C-H stretch (aliphatic)
2850, 2750C-H stretch (aldehyde)
1715C=O stretch (Boc)
1685C=O stretch (aldehyde)
1455, 1370C-H bend (aliphatic)
tert-Butyl 4-(acetoxymethyl)-1H-indole-1-carboxylate 2975, 2930C-H stretch (aliphatic)
(Predicted)1740C=O stretch (acetate)
1710C=O stretch (Boc)
1450, 1370C-H bend (aliphatic)
1230C-O stretch (acetate)
Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate 2980, 2950C-H stretch (aliphatic)
(Predicted)1720C=O stretch (ester)
1710C=O stretch (Boc)
1450, 1370C-H bend (aliphatic)
1260C-O stretch (ester)
Mass Spectrometry Data (ESI+)
CompoundMolecular Formula[M+H]⁺ (Calculated)[M+Na]⁺ (Calculated)
This compound C₁₄H₁₇NO₃248.1281270.1101
tert-Butyl 4-formyl-1H-indole-1-carboxylate C₁₄H₁₅NO₃246.1125268.0944
tert-Butyl 4-(acetoxymethyl)-1H-indole-1-carboxylate C₁₆H₁₉NO₄290.1387312.1206
Methyl 1-(tert-butoxycarbonyl)-1H-indole-4-carboxylate C₁₅H₁₇NO₄276.1230298.1050

In-Depth Spectroscopic Analysis

¹H NMR: A Window into the Aromatic and Functional Group Regions

The ¹H NMR spectra provide a wealth of information for distinguishing between these derivatives. The most significant changes occur in the chemical shifts of the protons on the substituent at the 4-position and the adjacent aromatic protons.

  • Parent Alcohol: The benzylic protons of the hydroxymethyl group appear as a singlet around 4.85 ppm. The hydroxyl proton itself is often a broad triplet around 1.80 ppm, which will exchange with D₂O.

  • Aldehyde Derivative: The most telling signal is the singlet for the aldehydic proton, which is significantly downfield at approximately 10.10 ppm due to the deshielding effect of the carbonyl group. The aromatic protons H-5 and H-7 also experience a downfield shift due to the electron-withdrawing nature of the aldehyde.

  • Acetate Derivative: The benzylic protons are shifted downfield to around 5.20 ppm compared to the parent alcohol due to the deshielding effect of the acetate's carbonyl group. A new singlet appears around 2.15 ppm, corresponding to the three protons of the acetyl methyl group.

  • Methyl Ester Derivative: The aromatic protons, particularly H-5 and H-7, are shifted downfield due to the electron-withdrawing ester group. A characteristic singlet for the methoxy protons appears around 3.95 ppm.

The bulky tert-butyl group of the Boc protecting group consistently appears as a sharp singlet at approximately 1.68-1.70 ppm in all derivatives, serving as a useful internal reference point.

¹³C NMR: Tracking the Carbonyl and Benzylic Carbons

The ¹³C NMR spectra are particularly useful for observing the changes in the carbon environment, especially the carbonyl and benzylic carbons.

  • Parent Alcohol: The benzylic carbon of the hydroxymethyl group resonates at approximately 62.5 ppm.

  • Aldehyde Derivative: The aldehydic carbonyl carbon gives a characteristic signal in the highly deshielded region of the spectrum, around 192.5 ppm.

  • Acetate Derivative: Two new carbonyl signals are present: one for the acetate carbonyl around 171.0 ppm and the Boc carbonyl around 149.7 ppm. The benzylic carbon is shifted slightly downfield to around 64.0 ppm compared to the parent alcohol.

  • Methyl Ester Derivative: The ester carbonyl carbon appears around 167.5 ppm. A new signal for the methoxy carbon is observed at approximately 52.0 ppm.

IR Spectroscopy: Vibrational Signatures of Functional Group Transformations

Infrared spectroscopy provides a rapid and effective method for confirming the presence or absence of key functional groups.

  • Parent Alcohol: A prominent broad absorption band in the region of 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group.

  • Aldehyde Derivative: The disappearance of the broad O-H stretch and the appearance of two new, sharp C=O stretching bands are key indicators of successful oxidation. The aldehyde C=O stretch is typically found around 1685 cm⁻¹, while the Boc carbonyl remains around 1715 cm⁻¹. The characteristic C-H stretches of the aldehyde are also observable around 2850 and 2750 cm⁻¹.

  • Acetate Derivative: The broad O-H band is absent. A new, strong C=O stretching absorption appears around 1740 cm⁻¹ for the acetate, in addition to the Boc carbonyl stretch at approximately 1710 cm⁻¹. A strong C-O stretching band for the acetate is also observed around 1230 cm⁻¹.

  • Methyl Ester Derivative: The O-H band is absent. The spectrum is dominated by two C=O stretching bands for the ester and the Boc group, around 1720 cm⁻¹ and 1710 cm⁻¹, respectively. A prominent C-O stretching band for the ester is also present around 1260 cm⁻¹.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The expected [M+H]⁺ and [M+Na]⁺ adducts provide unambiguous confirmation of the molecular weight changes associated with each synthetic transformation.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data presented in this guide. Adherence to these protocols will ensure high-quality, reproducible data.

¹H and ¹³C NMR Spectroscopy

G A Sample Preparation: - Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). - Filter the solution into a 5 mm NMR tube. B Instrument Setup: - Use a 400 MHz (or higher) NMR spectrometer. - Tune and shim the instrument for optimal resolution and lineshape. A->B Transfer sample C ¹H NMR Acquisition: - Acquire a 1D proton spectrum with a 90° pulse. - Set a spectral width of ~16 ppm. - Use a relaxation delay of 1-2 seconds. - Acquire at least 16 scans for good signal-to-noise. B->C Set parameters D ¹³C NMR Acquisition: - Acquire a 1D proton-decoupled carbon spectrum. - Set a spectral width of ~220 ppm. - Use a relaxation delay of 2-5 seconds. - Acquire several hundred to thousands of scans depending on sample concentration. B->D Set parameters E Data Processing: - Apply Fourier transformation to the raw data. - Phase the spectra and calibrate the chemical shift to the TMS signal. - Integrate the ¹H NMR signals. C->E Process FID D->E Process FID

Figure 2: Workflow for acquiring NMR spectra.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common, relatively non-polar solvent that is suitable for this class of compounds and has minimal overlapping signals in the regions of interest.

  • TMS: TMS is the universally accepted internal standard for ¹H and ¹³C NMR, providing a sharp singlet at 0.00 ppm for accurate chemical shift calibration.

  • Spectrometer Frequency: A 400 MHz or higher field instrument provides better signal dispersion and resolution, which is crucial for resolving the complex aromatic region of the indole ring.

  • Proton Decoupling in ¹³C NMR: Proton decoupling simplifies the ¹³C spectrum by collapsing multiplets into singlets, making it easier to identify individual carbon resonances.

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

G A Instrument Preparation: - Ensure the ATR crystal (e.g., diamond) is clean. - Record a background spectrum of the empty ATR stage. B Sample Application: - Place a small amount of the solid or liquid sample directly onto the ATR crystal. - Apply pressure using the instrument's anvil to ensure good contact. A->B Apply sample C Data Acquisition: - Acquire the sample spectrum over the range of 4000-400 cm⁻¹. - Co-add at least 32 scans for a good signal-to-noise ratio. B->C Initiate scan D Data Processing: - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. - Perform baseline correction if necessary. C->D Process interferogram G A Sample Preparation: - Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile). - A small amount of formic acid or sodium acetate can be added to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively. B Instrument Setup: - Use an ESI-MS instrument, typically coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). - Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum signal intensity. A->B Load sample C Data Acquisition: - Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). - Acquire the mass spectrum in positive ion mode over a relevant m/z range. B->C Initiate infusion D Data Analysis: - Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺). - Compare the experimental accurate mass to the calculated mass for the expected molecular formula. C->D Analyze spectrum

Figure 4: Workflow for acquiring ESI-MS spectra.

Causality Behind Experimental Choices:

  • ESI Technique: ESI is a "soft" ionization technique that is well-suited for analyzing polar organic molecules, as it typically produces intact molecular ions with minimal fragmentation. [1]* High-Resolution Mass Analyzer: A high-resolution instrument is necessary to determine the accurate mass of the molecular ions, which allows for the unambiguous determination of the elemental composition.

  • Additives: The addition of a small amount of acid or salt can enhance the ionization efficiency and promote the formation of specific adducts, simplifying spectral interpretation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its derivatives. By carefully analyzing the key features in each spectrum as detailed in this guide, researchers can confidently track their synthetic transformations and ensure the structural integrity of their compounds. This guide serves as a valuable resource for any scientist working with these important indole building blocks.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Field, L. D., Li, H., & Magill, A. M. (2013).
  • Griffiths, P. R., & De Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds.
  • Schrader, B. (Ed.). (2008).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
  • Cole, R. B. (Ed.). (2010).
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

A Senior Application Scientist's Guide to the Efficacy of Deprotection Methods for Boc-Protected Indoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The tert-butoxycarbonyl (Boc) group is a workhorse for the protection of the indole nitrogen due to its general stability and the array of methods available for its removal. However, the selection of a deprotection strategy is far from trivial. The choice is dictated by the substrate's sensitivity to acidic, basic, or thermal conditions, the presence of other functional groups, and the desired balance between reaction rate and yield. This guide provides an in-depth comparison of the efficacy of various deprotection methods for Boc-protected indoles, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic endeavors.

The Landscape of N-Boc Indole Deprotection: A Comparative Overview

The cleavage of the N-Boc bond on an indole nucleus can be broadly categorized into four main pathways: acidic hydrolysis, thermal cleavage, base-mediated elimination, and milder, often neutral, methodologies. The efficacy of each approach is highly dependent on the electronic and steric nature of the substituents on the indole ring.

Data-Driven Comparison of Deprotection Methods

The following table summarizes the performance of key deprotection methods for Boc-protected indoles based on collated data from various literature sources. It is important to note that direct comparison can be nuanced due to variations in substrates and reaction optimization in the original reports.

Deprotection MethodReagents & ConditionsTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Limitations
Acidic Hydrolysis TFA (20-50%) in CH₂Cl₂0.5 - 2 hours>90%Fast, reliable, and widely applicable.Harsh conditions can degrade acid-sensitive functional groups.
Thermal Cleavage Heat (120-250 °C) in solvents like TFE, MeOH, or neat0.5 - 24 hours85-100%Neutral conditions, avoids acidic reagents.[1]High temperatures can be detrimental to complex molecules.
Base-Catalyzed NaOMe (catalytic) in MeOH0.5 - 2 hours>90%Mild, suitable for acid-sensitive substrates.[2]Can be substrate-dependent; may not be suitable for base-labile groups.
Mild (Oxalyl Chloride) Oxalyl Chloride (3 equiv.) in MeOH1 - 4 hours70-95%Very mild, room temperature, tolerates many functional groups.[3][4]Reagent is moisture-sensitive and corrosive.
Mild (Aqueous) Refluxing H₂O< 15 minutes>90%Environmentally benign, simple, and rapid.[5]High temperature may not be suitable for all substrates; solubility can be an issue.

Mechanistic Insights and Strategic Selection

Understanding the underlying mechanisms of these deprotection reactions is crucial for troubleshooting and optimizing conditions for a specific indole derivative.

Acidic Deprotection: The Classic Approach

The most common method for Boc deprotection involves treatment with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] The mechanism proceeds through protonation of the carbamate carbonyl, followed by cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to yield the free indole.

Mechanism of Acid-Catalyzed Boc Deprotection

Indole_Boc Indole-Boc Protonated_Indole_Boc Protonated Indole-Boc Indole_Boc->Protonated_Indole_Boc + H⁺ Carbamic_Acid Indole Carbamic Acid Protonated_Indole_Boc->Carbamic_Acid Fragmentation tBu_cation t-Butyl Cation Protonated_Indole_Boc->tBu_cation Indole_NH Indole-NH Carbamic_Acid->Indole_NH - CO₂ CO2 CO₂ Carbamic_Acid->CO2

Caption: Acid-catalyzed cleavage of the N-Boc group.

This method is highly efficient but its aggressiveness can be a significant drawback for substrates bearing other acid-labile protecting groups or functionalities.

Thermal Deprotection: A Neutral Alternative

Heating a Boc-protected indole, either neat or in a high-boiling solvent, can effect cleavage of the protecting group without the need for any reagents.[1][3] This method is particularly advantageous for substrates that are sensitive to acid. The reaction is believed to proceed through a concerted elimination mechanism. Continuous flow technology has been shown to be particularly effective for thermal deprotections, allowing for precise temperature control and residence times, which can even enable selective deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group.[1]

Workflow for Thermal Deprotection in Continuous Flow

Substrate Boc-Indole in Solvent Pump Syringe Pump Substrate->Pump Reactor Heated Coil Reactor (e.g., 150-250 °C) Pump->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Sources

A Senior Application Scientist's Guide to the Stability of N-Protected Indole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step synthesis. The indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products, presents a particular challenge due to the reactivity of its N-H bond. This guide provides an in-depth, comparative analysis of the stability of four commonly employed N-protected indole intermediates: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 2-(trimethylsilyl)ethoxymethyl (SEM), and p-toluenesulfonyl (Tosyl).

This document moves beyond a simple catalog of protecting groups, offering field-proven insights into the causality behind their stability profiles and providing detailed experimental protocols for their evaluation. Our aim is to equip you with the knowledge to make informed decisions in the selection of a protecting group that is robust under your desired reaction conditions and amenable to selective cleavage when required.

The Indole N-H: A Double-Edged Sword

The indole N-H proton is acidic, and the nitrogen lone pair contributes to the aromaticity of the pyrrole ring. This duality in reactivity makes the indole nucleus susceptible to a range of transformations, including deprotonation by strong bases and electrophilic attack. N-protection mitigates this reactivity, allowing for selective functionalization at other positions of the indole ring. However, the choice of protecting group is critical, as its stability will dictate the accessible reaction space.

Comparative Stability Analysis

The stability of an N-protected indole is not an absolute property but rather a function of the reaction environment. In this section, we compare the stability of N-Boc, N-Cbz, N-SEM, and N-Tosyl indoles under various conditions commonly encountered in organic synthesis.

Stability Towards Acidic and Basic Conditions

The choice of an appropriate protecting group is often dictated by the pH of the reaction medium. The following table summarizes the relative stability of the four protecting groups under acidic and basic conditions.

Protecting GroupAcid StabilityBase StabilityDeprotection Conditions
N-Boc LabileGenerally StableStrong acids (TFA, HCl); some Lewis acids; specific basic conditions (e.g., NaOMe/MeOH).
N-Cbz Generally StableGenerally StableCatalytic hydrogenation (H₂, Pd/C); strong acids (HBr/AcOH); dissolving metal reduction.
N-SEM LabileGenerally StableLewis acids (e.g., SnCl₄, MgBr₂); fluoride sources (e.g., TBAF).
N-Tosyl Very StableGenerally StableStrong reducing agents (e.g., Na/NH₃, SmI₂); strong bases at elevated temperatures; Mg/MeOH.

Expert Insights: The lability of the N-Boc group in acidic media is a well-utilized feature for its removal. Kinetic studies have shown that the rate of N-Boc cleavage can exhibit a second-order dependence on the acid concentration, a crucial factor to consider when precise control over deprotection is needed.[1] While generally stable to bases, N-Boc indoles can be cleaved under specific basic conditions, such as with sodium methoxide in methanol, offering an alternative deprotection strategy.[2]

The N-Cbz group offers a good balance of stability towards both acidic and basic conditions, making it a versatile choice. Its defining characteristic is its facile removal by catalytic hydrogenation, a mild and often chemoselective method.

N-SEM protection provides stability in basic media but is sensitive to Lewis acids. This allows for its removal under conditions that may leave other acid-labile groups, like tert-butyl esters, intact.

The N-Tosyl group stands out for its exceptional stability across a wide pH range. This robustness makes it ideal for multi-step syntheses involving harsh reagents. However, its removal requires potent reducing agents or strong bases, which can limit its compatibility with sensitive functional groups. The electron-withdrawing nature of the tosyl group enhances the stability of the indole nucleus towards electrophilic attack.[3]

Stability Towards Common Synthetic Reagents

Beyond pH, the compatibility of a protecting group with various reagents is a critical consideration. The following table provides a comparative overview of the stability of the four protecting groups towards common classes of reagents.

Reagent ClassN-BocN-CbzN-SEMN-Tosyl
Organolithium Reagents (e.g., n-BuLi) Generally stable at low temperatures.Generally stable at low temperatures.Generally stable at low temperatures.Labile (deprotonation at C2).
Grignard Reagents (e.g., EtMgBr) Generally StableGenerally StableGenerally StableGenerally Stable
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableLabile (hydrogenolysis with H₂, Pd/C)StableLabile (strong reducing agents)
Oxidizing Agents (e.g., m-CPBA, OsO₄) Generally StableGenerally StableGenerally StableGenerally Stable
Palladium Catalysts (e.g., Suzuki, Heck) Generally StableLabile (under hydrogenolysis conditions)StableStable

Expert Insights: A significant feature of the N-Tosyl group is its ability to direct lithiation to the C2 position of the indole ring. The strong electron-withdrawing nature of the tosyl group acidifies the C2-proton, facilitating its abstraction by strong bases like n-butyllithium. This allows for selective C2-functionalization, a powerful tool in indole synthesis.[3] In contrast, N-Boc, N-Cbz, and N-SEM protected indoles are generally stable to organolithium reagents at low temperatures, allowing for functionalization at other positions if directed by other functionalities on the molecule.

The stability of the N-Cbz group to a wide range of reagents, except for catalytic hydrogenation, makes it an excellent choice for orthogonal protection strategies. For instance, an N-Cbz group can be selectively removed in the presence of an N-Boc group, and vice versa.

Experimental Protocols for Stability Assessment

To provide a practical framework for evaluating the stability of N-protected indoles, we present a detailed protocol for a comparative stability study using High-Performance Liquid Chromatography (HPLC) for monitoring.

General Protocol for Comparative Stability Study

This protocol is designed to assess the stability of N-Boc, N-Cbz, N-SEM, and N-Tosyl indoles under standardized acidic and basic conditions.

Materials:

  • N-protected indole substrates (N-Boc-indole, N-Cbz-indole, N-SEM-indole, N-Tosyl-indole)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid)

  • Bases (e.g., sodium hydroxide, sodium methoxide)

  • Internal standard (e.g., naphthalene, biphenyl)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions (1 mg/mL) of each N-protected indole and the internal standard in a suitable solvent (e.g., acetonitrile).

  • Reaction Setup: For each protecting group, set up separate reactions for acidic and basic stability testing.

    • Acidic Stability: In a vial, combine a known volume of the N-protected indole stock solution, the internal standard stock solution, and the acidic solution (e.g., 1 M HCl in a suitable solvent).

    • Basic Stability: In a separate vial, combine a known volume of the N-protected indole stock solution, the internal standard stock solution, and the basic solution (e.g., 1 M NaOH in a suitable solvent).

  • Time-Course Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction mixture.

  • Quenching and Sample Preparation: Immediately quench the reaction by neutralizing the aliquot. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the prepared samples onto the HPLC system. Monitor the disappearance of the starting material and the appearance of the deprotected indole by comparing the peak areas relative to the internal standard.

Data Analysis:

Plot the percentage of the remaining N-protected indole as a function of time for each condition. From these plots, the half-life (t₁/₂) of each protecting group under the specific acidic or basic conditions can be determined.

Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (N-Protected Indoles & Internal Standard) B1 Acidic Condition (e.g., 1M HCl) A->B1 B2 Basic Condition (e.g., 1M NaOH) A->B2 C Time-Course Sampling (t = 0, 1, 2, 4, 8, 24h) B1->C B2->C D Quench & Prepare for HPLC C->D E HPLC Analysis (Monitor Disappearance) D->E F Data Analysis (Determine Half-life) E->F

Caption: Experimental workflow for the comparative stability study of N-protected indoles.

Mechanistic Insights into Deprotection

Understanding the mechanisms of deprotection is crucial for predicting reactivity and potential side reactions.

N-Boc Deprotection (Acid-Catalyzed)

The acid-catalyzed cleavage of the N-Boc group proceeds through a unimolecular mechanism (E1). Protonation of the carbonyl oxygen is followed by the loss of the stable tert-butyl cation, which is then quenched to form isobutylene and tert-butanol.

Boc_Deprotection N-Boc Indole N-Boc Indole Protonated N-Boc Indole Protonated N-Boc Indole N-Boc Indole->Protonated N-Boc Indole + H⁺ Indole Carbamic Acid + t-Bu⁺ Indole Carbamic Acid + t-Bu⁺ Protonated N-Boc Indole->Indole Carbamic Acid + t-Bu⁺ - H⁺ Indole + CO₂ Indole + CO₂ Indole Carbamic Acid + t-Bu⁺->Indole + CO₂ Decarboxylation

Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.

N-Cbz Deprotection (Catalytic Hydrogenolysis)

The cleavage of the N-Cbz group via catalytic hydrogenolysis involves the reduction of the benzylic C-O bond on the surface of a palladium catalyst. This generates an unstable carbamic acid intermediate that spontaneously decarboxylates to yield the free indole.

Cbz_Deprotection N-Cbz Indole N-Cbz Indole Indole Carbamic Acid + Toluene Indole Carbamic Acid + Toluene N-Cbz Indole->Indole Carbamic Acid + Toluene H₂, Pd/C Indole + CO₂ Indole + CO₂ Indole Carbamic Acid + Toluene->Indole + CO₂

Caption: Simplified mechanism of N-Cbz deprotection by catalytic hydrogenolysis.

N-SEM Deprotection (Lewis Acid-Mediated)

Lewis acid-mediated deprotection of the N-SEM group is initiated by the coordination of the Lewis acid to the ether oxygen. This facilitates the elimination of the trimethylsilyl group and the formation of an unstable hemiaminal, which then fragments to release the deprotected indole, formaldehyde, and ethene.

SEM_Deprotection N-SEM Indole N-SEM Indole Lewis Acid Complex Lewis Acid Complex N-SEM Indole->Lewis Acid Complex + Lewis Acid Indole + Formaldehyde + Ethene + TMS-X Indole + Formaldehyde + Ethene + TMS-X Lewis Acid Complex->Indole + Formaldehyde + Ethene + TMS-X Fragmentation

Caption: Simplified mechanism of Lewis acid-mediated N-SEM deprotection.

N-Tosyl Deprotection (Reductive Cleavage)

Reductive cleavage of the N-Tosyl group, for example with magnesium in methanol, proceeds via single electron transfer (SET) from the metal to the tosyl group. This generates a radical anion that fragments to cleave the N-S bond.

Tosyl_Deprotection N-Tosyl Indole N-Tosyl Indole Radical Anion Radical Anion N-Tosyl Indole->Radical Anion + e⁻ (from Mg) Indolyl Anion + Tosyl Radical Indolyl Anion + Tosyl Radical Radical Anion->Indolyl Anion + Tosyl Radical N-S Cleavage Indole Indole Indolyl Anion + Tosyl Radical->Indole Protonation (from MeOH)

Caption: Simplified mechanism of reductive N-Tosyl deprotection with Mg/MeOH.

Conclusion and Recommendations

The choice of an N-protecting group for indole intermediates is a critical decision that significantly impacts the overall success of a synthetic strategy.

  • N-Boc is an excellent choice for its ease of introduction and removal under acidic conditions, but its lability in the presence of even moderate acids must be carefully considered.

  • N-Cbz offers a good balance of stability and is particularly advantageous due to its mild and selective removal by catalytic hydrogenation, making it highly suitable for orthogonal protection schemes.

  • N-SEM provides robust protection under basic conditions and can be cleaved with Lewis acids, offering an alternative to acid-labile groups.

  • N-Tosyl affords exceptional stability to a wide range of reaction conditions, making it the protecting group of choice for complex, multi-step syntheses involving harsh reagents. Its ability to direct C2-lithiation is a significant synthetic advantage.

By understanding the nuanced stability profiles and deprotection mechanisms of these common N-protecting groups, researchers can navigate the complexities of indole chemistry with greater confidence and efficiency, ultimately accelerating the discovery and development of novel therapeutics and functional materials.

References

  • Jones, G. B., & Hynd, G. (2002). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 67(23), 8284–8287. [Link]

  • Sundberg, R. J. (2009). Indoles. Academic Press.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. B. (2007). A highly selective and efficient deprotection of N-t-butoxy carbonyl (N-Boc) group on indoles, pyrroles, indazoles and carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Chandra, T., Broderick, W. E., & Broderick, J. B. (2010). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Nucleosides, Nucleotides and Nucleic Acids, 29(2), 132-143. [Link]

  • Alonso, D. A., Nájera, C., & Varea, M. (2004). Magnesium in methanol: a versatile reagent for organic synthesis. Current Organic Chemistry, 8(4), 309-328.

Sources

Characterization of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Analytical Characterization of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

A Comparative Analysis of Mass Spectrometry, NMR, and HPLC for Definitive Structural Elucidation and Purity Assessment

For researchers and professionals in drug development and organic synthesis, the unambiguous characterization of key intermediates is paramount. This compound, a versatile building block, is no exception. Its purity and structural integrity directly impact the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides a comprehensive comparison of three cornerstone analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for the robust characterization of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure a self-validating analytical workflow.

The Central Role of Analytical Chemistry in Synthesizing Indole Derivatives

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Protecting the indole nitrogen with a tert-butoxycarbonyl (Boc) group is a common strategy to modulate its reactivity during synthesis.[2] The subsequent characterization of intermediates like this compound is not merely a quality control checkpoint; it is a critical data-gathering step that informs process optimization and ensures the fidelity of the molecular design. An incorrect structural assignment or an overlooked impurity can lead to significant delays and resource expenditure. Therefore, a multi-technique approach is often necessary for complete and confident characterization.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Clues

Mass spectrometry is an indispensable tool for rapidly determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns.[3][4] For this compound (Molecular Formula: C₁₄H₁₇NO₃, Exact Mass: 247.1208 Da[5]), soft ionization techniques are preferred to preserve the molecular ion.

Ionization Techniques: A Comparative Overview

Electrospray Ionization (ESI): ESI is the workhorse for many polar, medium-sized molecules. It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like the sodiated molecule [M+Na]⁺ with minimal in-source fragmentation.[6] This makes it ideal for confirming the molecular weight of the target compound.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and is often used in conjunction with normal-phase chromatography.[7] While still considered a soft ionization method, it can sometimes induce more fragmentation than ESI, which can be either a drawback or an advantage depending on the desired information.[8]

Matrix-Assisted Laser Desorption/Ionization (MALDI): While traditionally used for large biomolecules like proteins, MALDI can be adapted for small molecule analysis.[9][10] However, it often suffers from matrix-related interferences in the low-mass region, which can complicate the spectrum for a compound of this size.[11][12] For this reason, ESI and APCI are generally the preferred methods.

Expected Fragmentation Pathways

The true power of MS for structural elucidation lies in tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented to reveal its constituent parts. The Boc group is notoriously labile and its fragmentation pattern is highly characteristic.

Key Fragmentation Mechanisms:

  • Loss of the Boc Group: The most predictable fragmentation involves the cleavage of the N-C bond of the carbamate, often initiated by the loss of the entire tert-butyl group or components thereof.

  • Neutral Losses: Common neutral losses from the Boc group include the loss of isobutylene (56 Da), the tert-butyl radical (57 Da), and carbon dioxide (44 Da). The loss of the entire Boc group results in a loss of 100 Da.

  • Indole Core Fragmentation: The indole ring itself can fragment, though this typically requires higher collision energy. Fragments around m/z 91 are characteristic of the indole core.[7][13]

Below is a diagram illustrating the primary fragmentation pathways expected for this compound.

G cluster_boc Boc Group Fragmentation cluster_sidechain Side-Chain Fragmentation M [M+H]⁺ m/z 248.13 F1 Loss of C₄H₈ (isobutylene) -56 Da M->F1 F2 Loss of C₄H₉• (tert-butyl radical) -57 Da M->F2 F3 Loss of Boc Group -100 Da M->F3 F4 Loss of H₂O -18 Da M->F4 P1 [M+H - C₄H₈]⁺ m/z 192.07 F1->P1 P2 [M+H - C₄H₉•]⁺ m/z 191.06 F2->P2 P3 [Indole-4-methanol+H]⁺ m/z 148.07 F3->P3 P4 [M+H - H₂O]⁺ m/z 230.12 F4->P4

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Comparison of Analytical Techniques

While MS provides crucial molecular weight and structural data, it rarely stands alone for complete characterization. NMR offers definitive structural connectivity, and HPLC provides orthogonal information on purity and quantity.[14][15][16][17]

Parameter Mass Spectrometry (MS) Nuclear Magnetic Resonance (NMR) High-Performance Liquid Chromatography (HPLC)
Primary Information Molecular Weight, Elemental Formula (HRMS), Structural FragmentsUnambiguous Molecular Structure, Connectivity, StereochemistryPurity, Quantification, Separation of Isomers/Impurities
Sensitivity Very High (pg - fg)Low (µg - mg)[14]High (ng - pg)
Sample Requirement Very LowHighLow
Structural Detail Inferred from fragmentationDefinitive and comprehensiveNone (retention time only)
Isomer Distinction Difficult to impossible for many isomersExcellent[14]Excellent (with method development)
Quantitative Capability Possible, but requires stable isotope standards for best accuracyExcellent (qNMR)Excellent (with reference standards)
Hyphenation Commonly coupled with LC (LC-MS) or GC (GC-MS)Can be coupled with HPLC (LC-NMR)[14]Routinely coupled with UV, MS, and other detectors

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided.

Protocol 1: ESI Mass Spectrometry Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The final concentration should be approximately 1 µg/mL. The formic acid aids in protonation for positive ion mode analysis.

  • Instrumentation (Direct Infusion ESI-MS/MS):

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Set the ESI source to positive ion mode.

    • Infuse the sample at a flow rate of 5-10 µL/min.

    • MS1 Scan Parameters:

      • Mass Range: m/z 100-500

      • Capillary Voltage: 3.5-4.0 kV

      • Source Temperature: 120 °C

    • MS2 (Fragmentation) Scan Parameters:

      • Select the precursor ion corresponding to [M+H]⁺ (m/z ~248.13).

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

  • Data Analysis:

    • Verify the presence of the [M+H]⁺ ion (248.1281) and/or the [M+Na]⁺ ion (270.1103) in the MS1 spectrum with high mass accuracy (<5 ppm).

    • Analyze the MS2 spectrum to identify characteristic fragment ions, such as the loss of the Boc group (m/z 148.07) and other fragments as outlined in the diagram above.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain definitive structural confirmation.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation (400 MHz or higher NMR Spectrometer):

    • Acquire a ¹H NMR spectrum. Key signals to observe include the tert-butyl singlet (~1.6 ppm), the hydroxymethyl protons, and the aromatic protons of the indole ring.

    • Acquire a ¹³C NMR spectrum. This will confirm the presence of all 14 carbon atoms, including the carbonyl of the Boc group (~150 ppm), the quaternary tert-butyl carbon, and the carbons of the indole core.

    • For full confirmation, 2D NMR experiments like COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) can be performed to establish H-H and C-H correlations, respectively.

Protocol 3: Reversed-Phase HPLC Analysis

Objective: To determine the purity of the compound and quantify it against a reference standard.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the sample in methanol or acetonitrile (e.g., 1 mg/mL).

    • If available, prepare a calibration curve using a certified reference standard at several concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum of the indole chromophore, typically around 220 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main compound.

    • Calculate the purity by dividing the main peak area by the total area of all peaks (Area % method).

    • If a reference standard is used, quantify the sample concentration by comparing its peak area to the calibration curve.

Integrated Analytical Workflow

A robust characterization strategy integrates these techniques in a logical sequence. The following workflow ensures a comprehensive and self-validating analysis.

G cluster_start Start: Synthesized Compound cluster_purity Step 1: Purity & Separation cluster_mw Step 2: Molecular Weight Confirmation cluster_structure Step 3: Definitive Structure ID Sample tert-Butyl 4-(hydroxymethyl) -1H-indole-1-carboxylate HPLC HPLC-UV Analysis Sample->HPLC MS High-Resolution MS Sample->MS NMR ¹H and ¹³C NMR Sample->NMR Result_HPLC Purity Assessment (e.g., >98% Area) HPLC->Result_HPLC Final Fully Characterized Compound Result_HPLC->Final Result_MS Correct [M+H]⁺ (m/z 248.1281 ± 5ppm) MS->Result_MS MSMS Tandem MS (MS/MS) MS->MSMS Result_MS->Final Result_NMR Correct Structure (All signals assigned) NMR->Result_NMR Result_MSMS Characteristic Fragments (e.g., loss of Boc) MSMS->Result_MSMS Result_NMR->Final Result_MSMS->Final

Caption: A comprehensive workflow for compound characterization.

Conclusion and Recommendations

The characterization of this compound requires a multi-faceted analytical approach for unequivocal validation.

  • Mass Spectrometry (ESI-MS/MS) is unparalleled for its speed and sensitivity in confirming the molecular weight and providing key structural clues through the characteristic fragmentation of the Boc protecting group.

  • NMR Spectroscopy remains the gold standard for providing a definitive, atom-by-atom map of the molecule, leaving no ambiguity in its structural assignment.[14]

  • HPLC is essential for assessing the compound's purity, separating it from starting materials, by-products, or isomers, and enabling accurate quantification.

By integrating these three techniques as described, researchers and drug development professionals can build a comprehensive and trustworthy data package for this critical synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.

References

  • A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. (n.d.). MDPI. [Link]

  • tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. (n.d.). PubChem. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2022). ACS Omega. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2012). PMC. [Link]

  • Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. [Link]

  • MS/MS product ion spectra of indole (A) in positive APCI mode [M + H]. (n.d.). ResearchGate. [Link]

  • Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. (2007). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1990). PubMed. [Link]

  • Supplementary information. (n.d.). Nature. [Link]

  • Indole N‐Boc deprotection method development. (n.d.). ResearchGate. [Link]

  • Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques—State of the art in natural product HPLC-MS, HPLC-NMR, and CE-MS hyphenations. (2013). ResearchGate. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]

  • A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. (2012). RSC Publishing. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). MDPI. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2001). PubMed. [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]

  • Butylated hydroxytoluene (BHT) – Determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. (2020). Publisso. [Link]

  • Mass spectrometry of simple indoles. (1967). ACS Publications. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. (2015). Atlantis Press. [Link]

  • Efficient Analysis of Small Molecules via Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI–TOF MS) Using Gold Nanoshells with Nanogaps. (2022). MDPI. [Link]

  • Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. (2023). Preprints.org. [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (n.d.). Springer Nature Experiments. [Link]

  • Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. (1982). ResearchGate. [Link]

  • How can I avoid the Boc-cleavage during Mass Analysis?. (2015). ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • Differences in HPLC and NMR: Structural Elucidation Relevance. (2024). Patsnap Eureka. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. [Link]

  • Matrix-assisted laser desorption/ionization. (n.d.). Wikipedia. [Link]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. (2017). PMC. [Link]

  • Small molecule analysis by MALDI mass spectrometry. (2017). ResearchGate. [Link]

  • Determination of methyl tert-butyl ether in blood and urine using headspace gas chromatography m. (2018). Publisso. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In the realm of medicinal chemistry, indole derivatives are of paramount importance, forming the scaffold of numerous therapeutic agents. This guide provides an in-depth technical comparison of analytical methodologies for confirming the structure of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. We will delve into the "why" behind experimental choices, providing a framework for a self-validating analytical workflow that ensures the highest level of scientific integrity.

The Imperative of Unambiguous Structural Elucidation

The synthesis of substituted indoles can often yield a mixture of isomers, or unexpected rearrangement products. For instance, in the synthesis of 4-substituted indoles, the formation of the isomeric 3-substituted product is a common challenge. The seemingly minor difference in the position of a functional group can have profound effects on the molecule's biological activity, toxicity, and patentability. Therefore, relying on a single analytical technique is often insufficient. This guide will demonstrate how a multi-faceted approach using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a robust and self-validating system for structural confirmation.

Synthetic Pathway: From Aldehyde to Alcohol

The target molecule, this compound, is typically synthesized from its corresponding aldehyde precursor, tert-butyl 4-formyl-1H-indole-1-carboxylate. A common and effective method for this transformation is the reduction of the aldehyde using sodium borohydride (NaBH₄).

Synthesis Precursor tert-Butyl 4-formyl- 1H-indole-1-carboxylate Product tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate Precursor->Product Reduction Reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) Reagent->Precursor

Figure 1: Synthetic reduction of the indole-4-carbaldehyde to the corresponding hydroxymethyl derivative.

This reduction is generally a high-yielding and clean reaction. However, the potential for over-reduction or other side reactions necessitates a thorough structural confirmation of the final product.

A Multi-Technique Approach to Structural Validation

To ensure the unequivocal identification of the synthesized molecule, a combination of spectroscopic and analytical techniques should be employed. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating workflow.

Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Reduction of Aldehyde NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (EI, ESI) Synthesis->MS XRay X-ray Crystallography (for crystalline solids) Synthesis->XRay if crystalline Confirmation Unambiguous Structure of tert-Butyl 4-(hydroxymethyl)- 1H-indole-1-carboxylate NMR->Confirmation MS->Confirmation XRay->Confirmation

Figure 2: Integrated workflow for the synthesis and structural confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY & HSQC): To further solidify assignments, acquire two-dimensional spectra. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal proton-proton coupling networks, while a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons to their directly attached carbons.

Data Interpretation: Differentiating the 4- and 3-Isomers

The key to confirming the 4-substituted pattern lies in the analysis of the aromatic region of the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum. Let's compare the expected data for our target molecule with the known data for its isomer, tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate[1].

¹H NMR This compound (Expected) tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (Reported) [1]
Boc Group (-C(CH₃)₃) ~1.6 ppm (singlet, 9H)~1.6 ppm (singlet, 9H)
Hydroxymethyl (-CH₂OH) ~4.8 ppm (singlet or doublet, 2H)~4.8 ppm (singlet or doublet, 2H)
Indole Protons Three distinct aromatic protons with characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. Expect a doublet, a triplet, and a doublet.Four distinct aromatic protons. The C2-H will be a singlet, and the benzene ring protons will show a more complex pattern.
¹³C NMR This compound (Expected) tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (Reported) [1]
Boc Group (-C(CH₃)₃) ~28 ppm~28 ppm
Boc Carbonyl (C=O) ~150 ppm~150 ppm
Boc Quaternary C ~84 ppm~84 ppm
Hydroxymethyl (-CH₂OH) ~60-65 ppm~58 ppm
Indole Carbons Six aromatic carbons with distinct chemical shifts. The C4 carbon will be shifted significantly downfield due to the hydroxymethyl substituent.Eight aromatic carbons. The C3 carbon will be shifted downfield due to the hydroxymethyl substituent.

The most telling difference will be in the aromatic region of the ¹H NMR spectrum. The 4-substituted isomer will exhibit a coupling pattern consistent with three adjacent protons on the benzene ring, while the 3-substituted isomer will have a different set of couplings and a distinct singlet for the C2 proton.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Furthermore, the fragmentation pattern can offer valuable structural clues.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for keeping the Boc-protecting group intact, allowing for the observation of the molecular ion. Electron ionization (EI) is a higher-energy technique that will cause fragmentation, providing structural information.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Data Interpretation: Key Fragmentation Pathways

For this compound (C₁₄H₁₇NO₃), the expected exact mass of the molecular ion [M]⁺ is 247.1208.

Under ESI conditions, we would expect to see prominent peaks corresponding to [M+H]⁺ (m/z 248.1281) and [M+Na]⁺ (m/z 270.1100).

Under EI conditions, characteristic fragmentation patterns would include:

  • Loss of the tert-butyl group: A significant fragment at [M - 57]⁺, corresponding to the loss of C₄H₉.

  • Loss of the Boc group: A fragment corresponding to the loss of the entire tert-butoxycarbonyl group ([M - 101]⁺).

  • Loss of the hydroxymethyl group: A fragment at [M - 31]⁺, corresponding to the loss of CH₂OH.

The fragmentation patterns of the 3- and 4-isomers are expected to be similar, but subtle differences in the relative intensities of the fragment ions may be observable.

X-ray Crystallography: The Definitive Structure

For compounds that can be obtained as single crystals of sufficient quality, X-ray crystallography provides an unambiguous, three-dimensional structure. This technique is the "gold standard" for structural confirmation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and connectivity.

The resulting crystal structure will definitively show the position of the hydroxymethyl group on the indole ring, leaving no room for ambiguity.

Conclusion: A Triad of Trustworthiness

In the rigorous environment of drug discovery and development, certainty is paramount. The structural confirmation of a molecule like this compound cannot be left to a single analytical method. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and, when possible, X-ray crystallography, researchers can build a self-validating system that ensures the structural integrity of their compounds. This multi-technique approach not only provides a comprehensive structural picture but also embodies the principles of scientific integrity, providing a solid foundation for subsequent research and development efforts.

References

  • PubChem. tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to Purity Validation of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity validation of this compound, offering a detailed experimental protocol and a comparative assessment with alternative analytical techniques. Our focus is on the practical application of chromatographic principles, grounded in established regulatory frameworks to ensure data integrity and reliability.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final drug product, potentially altering its pharmacological and toxicological profile. The International Council on Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities.[1] Therefore, a robust and validated analytical method for purity determination is not just a scientific necessity but a regulatory requirement.

HPLC: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[2][3] Its versatility and high resolution make it particularly suitable for the analysis of non-volatile and thermally labile compounds like this compound.[4][5]

A Proposed Reverse-Phase HPLC Method

Given the presence of the indole ring system and the hydroxyl and tert-butoxycarbonyl functional groups, a reverse-phase HPLC (RP-HPLC) method is the most appropriate choice. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the two phases.

The following proposed method is designed for optimal resolution and sensitivity, drawing upon established principles for the analysis of indole derivatives.[6][7][8]

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 stationary phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reference standard of this compound of known purity.

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphoric acid or formic acid.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification of the mobile phase suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[7]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, providing good elution strength for moderately polar compounds.
Gradient Elution 0-5 min: 40% B; 5-25 min: 40-80% B; 25-30 min: 80% B; 30-35 min: 80-40% B; 35-40 min: 40% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities with good peak shape and within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 220 nm and 280 nmThe indole chromophore exhibits strong absorbance at approximately 220 nm and a secondary absorbance around 280 nm.[9] Monitoring at both wavelengths can help in the detection of a wider range of potential impurities.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of the reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution. This will be your stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. System Suitability: Before sample analysis, the performance of the chromatographic system must be verified according to USP <621> guidelines.[10][11][12][13][14] This involves injecting the standard solution multiple times and evaluating parameters such as:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates: Should be ≥ 2000 for the main peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.

5. Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Area % = (Area of Main Peak / Total Area of All Peaks) x 100

This method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[15][16][17][18][19][20] Validation characteristics include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Visualizing the HPLC Workflow

The following diagram illustrates the key steps in the HPLC purity validation process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard sys_suit System Suitability Test prep_std->sys_suit Inject Standard prep_sample Prepare Sample Solution injection Inject Sample & Standard prep_sample->injection sys_suit->injection System OK separation Chromatographic Separation injection->separation detection UV/PDA Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: A flowchart of the HPLC purity validation workflow.

Comparative Analysis of Purity Validation Techniques

While HPLC is the preferred method, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.[4]

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Excellent for non-volatile and thermally labile compounds. High resolution and sensitivity. Well-established and accepted by regulatory agencies.[3]Requires use of solvents. Analysis time can be longer than some other techniques.
Ultra-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.[21]Faster analysis times and higher resolution compared to HPLC. Lower solvent consumption.Higher initial instrument cost. More susceptible to clogging due to smaller particle sizes.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.[5]Highly sensitive and provides structural information for identification of impurities.Not suitable for non-volatile or thermally labile compounds like the target analyte without derivatization, which adds complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information and can be used for quantitative analysis without a reference standard for the impurity.Lower sensitivity compared to chromatographic methods.[22] Complex mixtures can lead to overlapping signals, making interpretation difficult.

Conclusion

For the purity validation of this compound, a well-developed and validated reverse-phase HPLC method stands as the most robust and reliable choice. It offers a balance of resolution, sensitivity, and regulatory acceptance that is crucial in a pharmaceutical development setting. While other techniques like UPLC, GC-MS, and NMR have their specific merits, they do not offer the same combination of advantages for this particular application. The proposed HPLC method, when subjected to rigorous validation, will provide the necessary confidence in the purity of this critical intermediate, ensuring the quality and safety of the final drug product.

References

  • SIELC Technologies. HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column.
  • PubMed. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ResearchGate. Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?.
  • US Pharmacopeia (USP).
  • International Council on Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • HPLC Method Development and Valid
  • National Institutes of Health.
  • ResearchGate. Stability‐Indicating RP‐HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form.
  • PubMed. Stability-Indicating RP-HPLC Method Development and Validation for Quantification of Butylated Hydroxyanisole Content in Loperamide Oral Solid Dosage Form.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Lab Manager.
  • SIELC Technologies. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column.
  • European Medicines Agency (EMA). ICH guideline Q2(R2)
  • International Journal of Engineering and Applied Sciences. Colorimetric Determination of Indole using p-hydroxybenzaldehyde.
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success.
  • AxisPharm. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained.
  • <621> CHROM
  • ICH. Quality Guidelines.
  • Pharmacia.
  • ResearchGate. (PDF)
  • Microbiology Note.
  • PubMed.
  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection.
  • LCGC International. Are You Sure You Understand USP <621>?.
  • AMSbiopharma.
  • SIELC Technologies.
  • Neuroquantology. Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
  • PubChem. tert-Butyl 3-(hydroxymethyl)
  • ResearchGate.
  • Agilent.
  • Sigma-Aldrich.
  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • MDPI.
  • Lead Sciences. tert-Butyl 4-hydroxy-3-(hydroxymethyl)
  • Scribd.
  • PubMed.
  • YouTube.
  • PMC.

Sources

A Senior Application Scientist's Guide to the Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Indole Building Block

In the landscape of modern drug discovery and development, indole scaffolds remain a cornerstone of medicinal chemistry, featuring prominently in a vast array of therapeutic agents. Among the plethora of functionalized indoles, tert-butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate stands out as a particularly valuable building block. The presence of a Boc (tert-butoxycarbonyl) group on the indole nitrogen provides crucial protection, enhancing solubility in organic solvents and preventing unwanted side reactions, while the 4-(hydroxymethyl) substituent offers a versatile handle for further chemical elaboration. This strategic functionalization makes it an ideal starting material for the synthesis of complex molecules, including kinase inhibitors, receptor modulators, and other biologically active compounds.

This guide provides a comprehensive review and comparison of the primary synthetic routes to this key intermediate. We will delve into the mechanistic rationale behind different synthetic strategies, present detailed experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of this important molecular scaffold.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached via two main strategies:

  • Route A: Reduction of the corresponding 4-formyl derivative.

  • Route B: Functionalization of a pre-existing indole core, such as the oxidation of a 4-methylindole derivative.

This guide will focus primarily on Route A, as tert-butyl 4-formyl-1H-indole-1-carboxylate is a readily available starting material[1]. We will explore and compare different reducing agents for this key transformation, paying close attention to the chemoselectivity and the stability of the acid-labile Boc protecting group.

Route A: Selective Reduction of tert-Butyl 4-formyl-1H-indole-1-carboxylate

The most direct and common approach to the target molecule is the reduction of the aldehyde functionality of tert-butyl 4-formyl-1H-indole-1-carboxylate. The primary challenge in this step is to achieve selective reduction of the aldehyde in the presence of the electron-rich indole ring and the sensitive N-Boc group. The Boc group on an indole nitrogen is known to be significantly more labile than on a typical amine and can be cleaved under even mildly acidic or heated conditions[2]. Therefore, the choice of reducing agent and reaction conditions is paramount.

We will compare two common and effective reducing agents for this transformation: Sodium Borohydride (NaBH₄) and Lithium Borohydride (LiBH₄).

Method A1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones[3][4]. Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) makes it an attractive choice for substrates with sensitive functional groups.

  • To a stirred solution of tert-butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol (10 volumes) at 0 °C, add sodium borohydride (1.2 eq) portion-wise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

  • Solvent: Methanol or a THF/methanol mixture is used to solubilize both the substrate and the sodium borohydride. Methanol also serves as a proton source for the workup.

  • Temperature: The reaction is performed at 0 °C to control the rate of reduction and minimize potential side reactions, including the cleavage of the Boc group.

  • Stoichiometry: A slight excess of NaBH₄ is used to ensure complete conversion of the starting material.

  • Workup: A careful quench with water or ammonium chloride neutralizes any remaining reducing agent and protonates the resulting alkoxide. It is crucial to avoid strongly acidic conditions during workup to prevent Boc deprotection[2].

Method A2: Lithium Borohydride (LiBH₄) Reduction

Lithium borohydride is a more powerful reducing agent than NaBH₄ but still generally chemoselective for aldehydes, ketones, and esters over amides and nitriles. Its increased reactivity can be advantageous for less reactive aldehydes or to achieve faster reaction times.

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-formyl-1H-indole-1-carboxylate (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the solution to 0 °C and add a solution of lithium borohydride (1.5 eq) in THF dropwise.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Inert Atmosphere: LiBH₄ is more moisture-sensitive than NaBH₄, necessitating the use of anhydrous solvents and an inert atmosphere.

  • Reactivity: The higher reactivity of LiBH₄ allows for a faster reduction, which can be beneficial in high-throughput synthesis settings.

  • Workup: As with the NaBH₄ reduction, a non-acidic workup is essential to preserve the Boc protecting group.

Data Presentation: Comparison of Reduction Methods
ParameterMethod A1: Sodium BorohydrideMethod A2: Lithium Borohydride
Reducing Agent NaBH₄LiBH₄
Typical Yield 85-95%90-98%
Reaction Time 1-2 hours30-60 minutes
Reaction Temperature 0 °C0 °C
Solvent Methanol or THF/MethanolAnhydrous THF
Key Advantages Milder, less moisture-sensitive, cost-effectiveFaster reaction times, higher yields
Key Considerations Longer reaction timeRequires anhydrous conditions and inert atmosphere
Visualization of Synthetic Workflow

Synthetic_Workflow_Route_A cluster_A1 Method A1 cluster_A2 Method A2 start tert-Butyl 4-formyl-1H-indole-1-carboxylate A1_reagent NaBH₄, MeOH, 0 °C start->A1_reagent Reduction A2_reagent LiBH₄, THF, 0 °C start->A2_reagent Reduction product This compound A1_reagent->product A2_reagent->product

Caption: Synthetic workflow for Route A.

Conclusion and Future Perspectives

The synthesis of this compound is most efficiently achieved through the selective reduction of its 4-formyl precursor. Both sodium borohydride and lithium borohydride are effective reagents for this transformation, with the choice between them depending on the desired balance of reaction speed, cost, and operational simplicity. Careful control of reaction temperature and a non-acidic workup are critical to prevent the cleavage of the sensitive N-Boc protecting group. The resulting 4-(hydroxymethyl)indole is a versatile intermediate, poised for a wide range of subsequent chemical modifications in the pursuit of novel therapeutic agents. Future work in this area may focus on developing catalytic, enantioselective reductions or exploring alternative synthetic routes that offer improved atom economy and sustainability.

References

  • Reddit. (2024, October 4). Why is the Boc group deprotected in NaBH4? r/OrganicChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved January 22, 2026, from [Link]

  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

  • Leete, E., & Marion, L. (1953). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 31(8), 775-783. [Link]

  • Godala, K., et al. (2022). Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. International Journal of Science and Research, 11(6), 1334-1337. [Link]

  • Royal Society of Chemistry. (2021). Catalyst free N-formylation of aromatic and aliphatic amines exploiting reductive formylation of CO2 using NaBH4. RSC Advances, 11, 25777-25787. [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-formyl-1h-indole-1-carboxylate. Retrieved January 22, 2026, from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved January 22, 2026, from [Link]

  • Pasumarthi, D., & G, S. (2016). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 81(11), 4647-4655. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 7). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. [Link]

  • ResearchGate. (n.d.). Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones. Retrieved January 22, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). tert-butyl 3-methyl-2-nitro-1H-indole-1-carboxylate. [Link]

  • PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17533-17537. [Link]

  • OSTI.gov. (n.d.). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Retrieved January 22, 2026, from [Link]

  • Organic Syntheses. (n.d.). L-VALINOL. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step toward handling it safely. While specific toxicological data for tert-Butyl 4-(hydroxymethyl)-1H-indole-1-carboxylate may be limited, data from structurally similar indole carboxylate derivatives provide a strong basis for a conservative risk assessment.[1][2]

Key Hazards: Based on analogous compounds, this chemical should be handled as if it presents the following hazards:

  • Harmful if swallowed: Acute oral toxicity is a known risk for similar compounds.[1][2][3][4]

  • Causes skin irritation: Direct contact can lead to dermatitis.[1][2][5][6]

  • Causes serious eye irritation: The compound can cause significant damage if it comes into contact with the eyes.[1][2][5][6]

  • May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][5][6]

Environmental Considerations: There is often no specific ecological data available for niche research chemicals.[1] However, the parent indole structure is recognized as an environmental pollutant in wastewater.[7] Furthermore, related phenolic compounds, such as 4-tert-butylphenol, are known to be toxic to aquatic life and may act as endocrine disruptors.[8][9] Therefore, the precautionary principle dictates that this compound must be prevented from entering drains or waterways.[6]

Quantitative Hazard Summary

Hazard StatementGHS CodePrimary Precautionary Measures
Harmful if swallowedH302Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[1][2][4]
Causes skin irritationH315Wear protective gloves. Wash hands and any exposed skin thoroughly after handling. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1][5][6][10]
Causes serious eye irritationH319Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][5][6][10]
May cause respiratory irritationH335Avoid breathing dust/fume/mist. Use only outdoors or in a well-ventilated area, preferably a chemical fume hood. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][2][5][6]

Regulatory Framework: The Foundation of Safe Disposal

All laboratory operations in the United States are governed by a framework of federal and state regulations. For chemical disposal, two primary agencies set the standards:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that every laboratory develop and implement a written Chemical Hygiene Plan (CHP) .[11][12] This plan must include specific procedures for waste disposal, ensuring that personnel are trained on these protocols and have access to all necessary safety information, including Safety Data Sheets (SDS).[13]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA) .[14][15] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes proper identification, storage, transport, and disposal.[16]

Expert Insight: Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations. They will have established protocols and partnerships with licensed waste disposal contractors that are compliant with both OSHA and EPA standards.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the necessary steps for handling this compound from the moment it is deemed waste to its final removal from the laboratory.

Step 1: Waste Characterization and Segregation

  • Action: Designate all this compound, including pure compound, contaminated materials (e.g., weighing boats, gloves, paper towels), and solutions, as "Hazardous Chemical Waste."

  • Rationale: Proper characterization is the first step in the EPA's required hazardous waste determination process.[15] Given its potential hazards, this compound must not be mixed with non-hazardous trash or poured down the drain. Segregation from incompatible materials is crucial to prevent dangerous reactions.

Step 2: Containment

  • Action:

    • Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw-top cap.

    • For solids, a wide-mouth high-density polyethylene (HDPE) or glass jar is suitable.

    • For solutions, use a designated solvent waste container, ensuring the solvent is compatible with other contents.

    • Keep the container closed at all times except when adding waste.[16]

  • Rationale: Secure containment prevents spills and the release of vapors, protecting laboratory personnel and ensuring compliance with EPA regulations for waste accumulation.

Step 3: Labeling

  • Action:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound" and any solvents used. Avoid abbreviations.

    • Indicate the specific hazards (e.g., "Irritant," "Acutely Toxic").

    • Record the date when waste was first added to the container.

  • Rationale: Proper labeling is mandated by both OSHA and the EPA to inform personnel of the container's contents and associated hazards, and to track accumulation time.[17]

Step 4: On-Site Accumulation

  • Action:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the SAA is in a secondary containment tray to capture any potential leaks.

    • Store away from incompatible materials, such as strong oxidizing agents.[10]

  • Rationale: SAAs allow for the safe, short-term collection of hazardous waste in the lab before it is moved to a central storage area. This practice is regulated by the EPA to minimize risks.

Step 5: Arranging for Professional Disposal

  • Action:

    • Once the experiment is complete or the waste container is full, contact your institution's EHS department to schedule a waste pickup.

    • Do not attempt to dispose of the chemical yourself.

  • Rationale: Final disposal must be handled by a licensed and approved hazardous waste disposal company.[1][5][10][15] These contractors have the permits, equipment, and expertise to transport and dispose of the chemical in a compliant manner, typically via high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact EHS.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves (nitrile is generally acceptable for small amounts).

  • Contain the Spill: For a solid, gently cover with an inert absorbent material like vermiculite, sand, or silica gel to prevent dust from becoming airborne.[1]

  • Clean Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[19]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[1]

The Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste in a laboratory setting.

G cluster_0 Laboratory Operations cluster_1 EHS & Contractor Operations Start Identify Waste (Unused chemical, contaminated labware, or solutions) Characterize Characterize as Hazardous Chemical Waste Start->Characterize SelectContainer Select Compatible, Sealable Container Characterize->SelectContainer LabelContainer Affix 'Hazardous Waste' Label & List Contents SelectContainer->LabelContainer StoreSAA Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment LabelContainer->StoreSAA ContactEHS Contact EHS for Pickup (Container full or project complete) StoreSAA->ContactEHS Transport Licensed Contractor Transports Waste with Proper Manifest ContactEHS->Transport Disposal Final Disposal at a Permitted Facility (e.g., Incineration) Transport->Disposal End Disposal Complete Disposal->End

Caption: Waste Disposal Workflow for Laboratory Chemicals.

Conclusion

The responsible management of chemical waste is a hallmark of a professional and safe laboratory environment. For this compound, this means recognizing its potential hazards, adhering strictly to established containment and labeling protocols, and entrusting its final disposal to certified professionals through your institution's EHS department. By integrating these procedures into our routine laboratory practice, we uphold our commitment to safety, regulatory compliance, and environmental stewardship.

References

  • CymitQuimica. (2024). Safety Data Sheet: tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: tert-Butyl 5-formyl-1H-indole-1-carboxylate.
  • Combi-Blocks, Inc. (2024). Safety Data Sheet: tert-Butyl 4-formyl-5-methoxy-7-methyl-1h-indole-1-carboxylate.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • TCI Chemicals. (2018). Safety Data Sheet: 2,4,6-Tris(3',5'-di-tert-butyl-4'-hydroxybenzyl)mesitylene.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Gao, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. Available at: [Link]

  • PubMed. (2024). Exposure to environmental levels of 2,4-di-tert-butylphenol affects digestive glands and induces inflammation in Asian Clam (Corbicula fluminea). Science of The Total Environment. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan.
  • Compliancy Group. (2023). OSHA Laboratory Standard.
  • ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • Oreate AI Blog. (2026). Navigating the Safe Disposal of Chemicals: A Guide for Everyone.
  • Australian Industrial Chemicals Introduction Scheme. (2022). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate.
  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. Available at: [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. Available at: [Link]

  • ChemicalBook. (2025). TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.
  • European Chemicals Agency. (n.d.). Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Registration Dossier.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.